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Foundational

tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate CAS 1781491-41-5 properties

An In-depth Technical Guide to tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate (CAS 1781491-41-5) For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate (CAS 1781491-41-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate, a fluorinated building block with significant potential in medicinal chemistry. Due to its specific substitution pattern, combining a carbamate protecting group, a hydroxyl functionality, and a fluorine atom, this molecule serves as a valuable synthon for introducing these key features into more complex drug candidates. This document outlines its physicochemical properties, a representative synthesis protocol, detailed spectral analysis, and discusses its potential applications in the field of drug discovery.

Physicochemical and Structural Properties

tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate, also known as 1-(Boc-amino)-3-fluoro-2-hydroxypropane, is a chiral organic compound.[1] The presence of a tert-butyloxycarbonyl (Boc) protecting group makes it an ideal intermediate for multi-step organic syntheses, allowing for the selective reaction of the hydroxyl group while the amine remains protected. The fluorine atom can impart unique properties to a parent molecule, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles.[2][3][4]

Table 1: Physicochemical Properties of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate

PropertyValueSource
CAS Number 1781491-41-5[1]
Molecular Formula C₈H₁₆FNO₃[1]
Molecular Weight 193.22 g/mol [1]
IUPAC Name tert-butyl N-(3-fluoro-2-hydroxypropyl)carbamate[1]
Canonical SMILES CC(C)(C)OC(=O)NCC(CF)O[1]
InChIKey AWZUCIJZJKOZFP-UHFFFAOYSA-N[1]
Monoisotopic Mass 193.11142153 Da[1]
XLogP3 0.7[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]

Diagram 1: Chemical Structure of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate

start 1-amino-3-fluoropropan-2-ol reaction Boc Protection Reaction start->reaction reagents Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate purification->product

Caption: Proposed workflow for the synthesis of the title compound.

Representative Experimental Protocol:

Materials:

  • 1-amino-3-fluoropropan-2-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a solution of 1-amino-3-fluoropropan-2-ol (1.0 eq.) in dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq.).

  • Addition of Boc Anhydride: To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.05 eq.) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate.

Causality in Experimental Choices:

  • Choice of Base: Triethylamine is a common choice as it is a non-nucleophilic base that effectively scavenges the acidic byproduct of the reaction without competing with the amine nucleophile.

  • Reaction Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction between the amine and Boc anhydride. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.

  • Aqueous Workup: The washing steps with NaHCO₃ and brine are crucial to remove any unreacted starting materials, the triethylammonium salt byproduct, and any remaining acidic or basic impurities.

  • Purification Method: Flash column chromatography is a standard and effective method for purifying moderately polar organic compounds like the target molecule from non-polar impurities and any potential over-reaction products.

Spectral Data and Characterization

While experimental spectra for this specific compound are not widely published, its structure allows for the confident prediction of key spectral features based on analogous compounds. These predictions are invaluable for confirming the identity and purity of the synthesized material.

Table 2: Predicted Spectroscopic Data for tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate

TechniquePredicted Features
¹H NMR δ (ppm): ~4.9 (br s, 1H, NH), ~4.5-4.3 (dm, 2H, CH₂F), ~3.9 (m, 1H, CHOH), ~3.3-3.1 (m, 2H, NCH₂), ~2.5 (d, 1H, OH), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR δ (ppm): ~156 (C=O), ~85 (d, J ≈ 170 Hz, CH₂F), ~80 (C(CH₃)₃), ~70 (d, J ≈ 20 Hz, CHOH), ~45 (NCH₂), ~28 (C(CH₃)₃)
IR (Infrared) ν (cm⁻¹): ~3400 (O-H stretch, broad), ~3350 (N-H stretch), ~2980-2870 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend), ~1170 (C-O stretch), ~1050 (C-F stretch)
MS (Mass Spec) m/z: 194.1 ([M+H]⁺), 216.1 ([M+Na]⁺), 138.1 ([M - C₄H₈ + H]⁺, loss of isobutylene), 94.1 ([M - Boc + H]⁺)
Interpretation of Predicted Spectral Data:
  • ¹H NMR: The most characteristic signals would be the doublet of multiplets for the fluorinated methylene group (CH₂F) due to coupling with both the adjacent proton and the fluorine atom. The nine-proton singlet at ~1.45 ppm is the unmistakable signature of the tert-butyl group of the Boc protecting moiety. The protons on the carbons adjacent to the nitrogen and hydroxyl groups will appear as multiplets in the 3-4 ppm region.

  • ¹³C NMR: The carbonyl carbon of the carbamate will be observed downfield around 156 ppm. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 170 Hz. The adjacent carbon bearing the hydroxyl group will exhibit a smaller two-bond coupling (²JCF).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption around 1690 cm⁻¹ corresponding to the carbonyl group of the carbamate. Broad absorptions in the 3400-3300 cm⁻¹ region will indicate the presence of the O-H and N-H stretching vibrations. [5]* Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as its protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adduct. Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) or the entire Boc group (100 Da). [6]

Applications in Drug Discovery and Development

tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties. [2][4] Potential Roles in Medicinal Chemistry:

  • Enzyme Inhibitors: The 2-hydroxypropylamine backbone is a common structural motif in various enzyme inhibitors. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, potentially altering binding interactions with the target enzyme.

  • Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Introducing a fluorine atom at a metabolically liable position can increase the half-life of a drug. [2]* Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence a molecule's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.

  • Conformational Control: The introduction of a fluorine atom can induce specific conformational preferences in a molecule due to steric and electronic effects. This can be exploited to lock a drug molecule into its bioactive conformation, leading to enhanced potency.

The Boc-protected amine allows for the straightforward coupling of this fluorinated hydroxypropylamine moiety to other parts of a target molecule using standard peptide coupling or nucleophilic substitution reactions. After its incorporation, the Boc group can be easily removed under acidic conditions to liberate the primary amine for further functionalization. [7]

Safety and Handling

As with all laboratory chemicals, tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate is a strategically designed building block that offers a convenient way to introduce a fluorinated 2-hydroxypropylamine unit into a target molecule. Its key features—the versatile Boc-protecting group, the reactive hydroxyl group, and the beneficial properties imparted by the fluorine atom—make it a valuable tool for medicinal chemists and drug development professionals. While detailed experimental data for this specific compound is sparse in the public literature, its synthesis and characterization can be reliably approached using established chemical principles, as outlined in this guide. Its potential to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules ensures its relevance in the ongoing quest for novel and improved therapeutics.

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • Loev, B., Kormendy, M. F., & Goodman, M. M. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. PubChem Compound Database. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

  • Arslan, H., et al. (n.d.). FT-IR spectrum of tert-butyl... ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2-fluoro-3-hydroxypropylcarbamate. PubChem Compound Database. Retrieved from [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • University of Texas Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Choy, J., et al. (2025). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-(3,3-difluoro-2-hydroxypropyl)carbamate (C8H15F2NO3). Retrieved from [Link]

  • Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Retrieved from [Link]

  • Google Patents. (n.d.). CN115650903A - Preparation method of initial amino acid Boc-Pip (Fmoc).
  • KU ScholarWorks. (n.d.). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098.
  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

Sources

Exploratory

Technical Guide: Structure and Synthesis of tert-Butyl N-(3-fluoro-2-hydroxypropyl)carbamate

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It prioritizes synthetic utility, structural validation, and mechanistic insight.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It prioritizes synthetic utility, structural validation, and mechanistic insight.

Executive Summary

tert-Butyl N-(3-fluoro-2-hydroxypropyl)carbamate is a critical chiral building block in medicinal chemistry, serving as a primary scaffold for the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and fluorinated bioisosteres .[1][2][3][4] Its structure combines a protected primary amine, a secondary alcohol, and a terminal fluorine atom, offering a versatile platform for nucleophilic substitutions and cyclization reactions.

This guide analyzes the molecule's structural properties, details a robust "self-validating" synthetic protocol to ensure regio-fidelity, and provides characterization data essential for quality control.

Part 1: Chemical Identity & Structural Analysis

Core Properties

The molecule exists as a stable solid or viscous oil, depending on purity and enantiomeric excess. It is most commonly utilized in its enantiopure forms ((R) or (S)) to dictate the stereochemistry of the final pharmaceutical agent.

PropertyData
IUPAC Name tert-butyl N-(3-fluoro-2-hydroxypropyl)carbamate
Common Name 1-(Boc-amino)-3-fluoro-2-propanol
CAS (R-isomer) 344413-80-5
CAS (Racemate) 1781491-41-5
Molecular Formula C

H

FNO

Molecular Weight 193.22 g/mol
Chiral Center C2 (Secondary Alcohol)
Structural Logic & The "Fluorine Effect"

The strategic value of this intermediate lies in the 3-fluoro-2-hydroxy motif.

  • Gauche Effect: The presence of the highly electronegative fluorine atom adjacent to the hydroxyl group induces specific conformational preferences (gauche effect) due to

    
     hyperconjugation. This pre-organizes the molecule for subsequent cyclizations (e.g., into oxazolidinones).
    
  • Metabolic Stability: The terminal C-F bond blocks metabolic oxidation at the

    
    -position, a common clearance pathway for alkyl chains in drug candidates.
    

Part 2: Synthetic Pathways & Strategy

Retrosynthetic Analysis

To synthesize the target with high regiochemical fidelity, one must avoid pathways that lead to mixtures of primary and secondary fluorides.

  • Path A (Recommended): Ring-opening of Epifluorohydrin with ammonia, followed by Boc-protection. This guarantees the fluorine position is fixed at the terminal carbon before the amine is introduced.

  • Path B (Challenging): Nucleophilic fluorination of N-Boc-oxiranylmethylamine . This route often suffers from regioselectivity issues (attacking C2 vs. C3), yielding the unwanted 2-fluoro-3-hydroxy isomer unless specific catalysts are used [1].

Retrosynthesis cluster_0 Path A: High Fidelity (Recommended) cluster_1 Path B: Regio-Challenging Target Target: tert-Butyl N-(3-fluoro-2-hydroxypropyl)carbamate AmineIntermed Intermediate: 1-Amino-3-fluoro-2-propanol Target->AmineIntermed Boc Protection BocEpoxide N-Boc-oxiranylmethylamine Target->BocEpoxide Fluorination (Risk of Regio-mix) Epifluorohydrin Epifluorohydrin (2-(fluoromethyl)oxirane) AmineIntermed->Epifluorohydrin NH3 Ring Opening

Figure 1: Retrosynthetic logic comparing the robust Epifluorohydrin route (Path A) against the direct fluorination route (Path B).

Part 3: Detailed Experimental Protocol

Method: Two-Step Synthesis from Epifluorohydrin (Path A)

Phase 1: Aminolysis of Epifluorohydrin

Objective: Create the amino-alcohol backbone while preserving the C-F bond.

  • Reagents: Epifluorohydrin (1.0 equiv), Aqueous Ammonia (28%, excess).

  • Reaction Type: S

    
    2 Ring Opening.
    

Step-by-Step Workflow:

  • Setup: Charge a high-pressure vessel or sealed tube with aqueous ammonia (10–15 equiv). Cool to 0°C.[5]

    • Scientist Note: Excess ammonia is crucial to prevent the formation of secondary and tertiary amines (dimers/trimers).

  • Addition: Add Epifluorohydrin dropwise over 30 minutes. Maintain temperature <5°C to control the exotherm.

  • Reaction: Seal the vessel and stir at Room Temperature (RT) for 16 hours.

    • Monitoring: Monitor consumption of epoxide by TLC (stain with KMnO

      
      ; epoxide is active).
      
  • Workup: Concentrate the mixture under reduced pressure to remove excess ammonia and water.

    • Caution: Do not heat above 50°C during concentration to avoid polymerization.

  • Result: Crude 1-amino-3-fluoro-2-propanol (typically a yellow oil). Use directly in Phase 2.

Phase 2: Chemoselective N-Boc Protection

Objective: Protect the amine without reacting with the secondary hydroxyl group.

  • Reagents: Crude Amine (from Phase 1), Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 equiv), Triethylamine (TEA, 1.2 equiv), Dichloromethane (DCM).
    

Step-by-Step Workflow:

  • Solvation: Dissolve the crude amino-alcohol in DCM (10 mL/g). Add TEA and cool to 0°C.

  • Protection: Add Boc

    
    O (dissolved in minimal DCM) dropwise.
    
    • Mechanism: The primary amine is significantly more nucleophilic than the secondary alcohol, ensuring chemoselectivity under these mild conditions [2].

  • Reaction: Warm to RT and stir for 4–6 hours.

    • Validation: Ninhydrin stain will show the disappearance of the free amine (purple spot disappears).

  • Quench & Wash: Wash with 1M Citric Acid (to remove unreacted amine/TEA), followed by Saturated NaHCO

    
     and Brine.
    
  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).
    

SynthesisWorkflow Start Start: Epifluorohydrin (Cool to 0°C) Step1 Add aq. NH3 (Excess) Stir 16h @ RT Start->Step1 Intermed Crude 1-amino-3-fluoro-2-propanol Step1->Intermed Ring Opening Step2 Add Boc2O / TEA / DCM 0°C -> RT Intermed->Step2 N-Protection Workup Wash: Citric Acid -> NaHCO3 Dry & Concentrate Step2->Workup Final Pure tert-Butyl N-(3-fluoro-2-hydroxypropyl)carbamate Workup->Final Purification

Figure 2: Step-by-step synthesis workflow ensuring regioselectivity and chemoselectivity.

Part 4: Characterization & Data Validation

To certify the identity of the product, the following spectral signatures must be observed.

NMR Spectroscopy

The


F NMR is the most diagnostic tool. The absence of a signal at ~ -230 ppm confirms the presence of Fluorine, while the coupling pattern in 

H NMR confirms the CH

F moiety.
NucleusShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment

H
1.45Singlet (9H)-Boc t-Bu group

H
3.15 - 3.40Multiplet (2H)-CH

-N
(C1 protons)

H
3.95 - 4.10Multiplet (1H)-CH-OH (C2 proton)

H
4.35 - 4.55Doublet of Multiplets (2H)

Hz
CH

-F
(C3 protons)

H
4.95Broad Singlet (1H)-NH (Carbamate)

F
-230 to -233Triplet of doublets

Hz
Terminal Fluorine
Mass Spectrometry (ESI)
  • Expected Ion:

    
     or 
    
    
    
    .
  • m/z: 216.1 (M+Na) or 194.1 (M+H).

  • Fragment: Loss of Boc group often observed (

    
    ).
    

Part 5: Applications in Drug Discovery

Oxazolidinone Synthesis (Linezolid Analogs)

This carbamate is a direct precursor to the oxazolidinone core found in antibiotics like Linezolid and Tedizolid .

  • Mechanism: The secondary hydroxyl group is activated (e.g., mesylation), followed by intramolecular cyclization under basic conditions (e.g., n-BuLi or KOtBu) to form the 5-(fluoromethyl)oxazolidin-2-one ring [3].

PET Imaging Agents

The structure allows for the introduction of Fluorine-18 (


F). By using the tosylated precursor (instead of the fluorinated one) and reacting with 

F-fluoride, researchers synthesize radiotracers for positron emission tomography.

References

  • Haufe, G. (2008). "Ring Opening of Epoxides with Hydrogen Fluoride Reagents." Journal of Fluorine Chemistry. Link (General reference for epoxide fluorination challenges).

  • Organic Chemistry Portal. "Boc Protection of Amines." Organic Chemistry Portal. Link

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link

  • PubChem. "tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate." National Library of Medicine. Link

  • Sigma-Aldrich. "(R)-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate Product Page."[1] (Used for CAS verification of isomers). Link

Sources

Foundational

Fluorinated Boc-Protected Amino Alcohols: Strategic Building Blocks in Medicinal Chemistry

Topic: Fluorinated Boc-Protected Amino Alcohol Building Blocks Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers [1] Executive Summary: The Fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluorinated Boc-Protected Amino Alcohol Building Blocks Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

[1]

Executive Summary: The Fluorine-Boc Synergy

In modern drug discovery, the integration of fluorine into amino alcohol scaffolds represents a high-value strategy for modulating physicochemical properties without altering the fundamental pharmacophore.[1] Fluorinated Boc-protected amino alcohols serve as versatile "chiral pool" building blocks, enabling the rapid assembly of peptidomimetics, transition-state inhibitors, and PROTAC linkers.

This guide details the synthesis, physicochemical rationale, and handling of these critical intermediates. It moves beyond standard catalog listings to explain how to synthesize, validate, and utilize these motifs to solve specific medicinal chemistry challenges, such as metabolic instability or poor membrane permeability.

Physicochemical Rationale: The "Fluorine Effect"

The strategic value of fluorinated amino alcohols lies in the perturbation of electronic and steric environments.

pKa Modulation and Basicity

Fluorine is the most electronegative element (


).[1] When introduced adjacent to an amine or alcohol, it significantly alters acid-base profiles via the inductive effect (

).
  • Amine Basicity: In

    
    -fluoroamines, the electron-withdrawing nature of fluorine reduces the pKa of the ammonium conjugate acid by 1–2 units compared to the non-fluorinated parent. This is critical for optimizing oral bioavailability by reducing lysosomal trapping or improving solubility at physiological pH.
    
  • Alcohol Acidity: Conversely, fluorine increases the acidity of the proximal hydroxyl group, strengthening hydrogen bond donating capability (HBD).

Conformational Bias (The Gauche Effect)

Unlike the steric bulk of a methyl group, fluorine introduces a stereoelectronic preference known as the gauche effect . In 1,2-difluoroethane or


-fluoroamine systems, the C–F and C–X (where X=N, O) bonds prefer a gauche orientation (

hyperconjugation).[1] This allows researchers to "lock" a flexible chain into a bioactive conformation.[1]

Table 1: Comparative Properties of Fluorinated Motifs

PropertyNon-Fluorinated (H)Monofluoro (

-F)
Trifluoromethyl (

-CF

)
Impact on Drug Design
Van der Waals Radius 1.20 Å1.47 Å~2.2 Å (group)F mimics H sterically; CF

mimics Isopropyl/Ethyl.[1]
Lipophilicity (LogP) Baseline+0.1 to +0.3+0.8 to +1.2Increases permeability; CF

adds significant lipophilicity.[1]
C-F Bond Energy N/A~116 kcal/mol~116 kcal/molMetabolic blockade (prevents P450 oxidation).[1]
pKa (Amine) ~9.5~8.0 - 8.5~5.5 - 6.5Reduces basicity; improves CNS penetration.[1]

Synthetic Methodologies

Accessing these building blocks requires robust protocols that prevent racemization of the


-center and tolerate the labile Boc group.[1]
Primary Route: Reduction of N-Boc Fluorinated Amino Acids

The most reliable method for generating Boc-protected fluorinated amino alcohols is the direct reduction of their corresponding amino acids.[1] Standard agents like LiAlH


 are often too harsh for the Boc group or scale poorly.

Recommended Protocol: Mixed Anhydride / NaBH


 Reduction 
This method uses in situ activation of the carboxylic acid followed by mild borohydride reduction.[1] It is scalable, preserves chirality, and tolerates the Boc group.

Reagents:

  • N-Boc-Fluorinated Amino Acid (1.0 equiv)[1]

  • Isobutyl Chloroformate (IBCF) (1.1 equiv)[1]

  • N-Methylmorpholine (NMM) (1.1 equiv)[1]

  • Sodium Borohydride (NaBH

    
    ) (2.5 equiv)[1]
    
  • Solvents: THF (anhydrous), Methanol.[1][2]

Step-by-Step Protocol:

  • Activation: Dissolve the N-Boc amino acid in anhydrous THF at -10°C (ice/salt bath). Add NMM followed by the dropwise addition of IBCF.[1] Stir for 20 minutes. A white precipitate (NMM[1]·HCl) will form, confirming mixed anhydride formation.[1]

  • Filtration (Optional but Recommended): Rapidly filter the cold mixture through a celite pad to remove NMM·HCl salts.[1][3] This prevents buffering effects during reduction.[1]

  • Reduction: Transfer the filtrate to a flask at 0°C. Add NaBH

    
     as a solid in one portion.
    
  • Methanolysis: Carefully add methanol dropwise. Caution: Vigorous hydrogen evolution.[1] The methanol breaks down the borohydride complex and facilitates the reduction.[1]

  • Quench: After 1 hour, quench with 1M citric acid (pH ~3) to decompose excess borohydride and solubilize boron salts.

  • Workup: Extract with Ethyl Acetate. Wash with NaHCO

    
     and Brine.[1]
    
Visualization of Synthesis Workflow

SynthesisWorkflow cluster_0 Critical Control Point: Temperature <-5°C to prevent racemization Start N-Boc Fluorinated Amino Acid Activation Activation (IBCF / NMM, -10°C) Start->Activation Dissolve in THF Intermediate Mixed Anhydride Intermediate Activation->Intermediate Formation of Anhydride Reduction Reduction (NaBH4 / MeOH) Intermediate->Reduction Nucleophilic Attack by Hydride Product N-Boc Fluorinated Amino Alcohol Reduction->Product Quench & Workup

Caption: Figure 1. Step-wise workflow for the conversion of N-Boc fluorinated amino acids to amino alcohols via mixed anhydride activation.

Alternative Route: Ring Opening of Fluorinated Epoxides

For accessing


-fluoro amino alcohols or trifluoromethyl variants where the amino acid precursor is expensive, the ring opening of chiral epoxides is superior.

Reaction:


[1]
  • Substrate: Trifluoromethyl propylene oxide (TFPO).[1]

  • Nucleophile: Benzylamine or Dibenzylamine (followed by hydrogenolysis and Boc protection).[1]

  • Regioselectivity: Nucleophilic attack typically occurs at the less substituted carbon (terminal), but the strong electron-withdrawing effect of a

    
     group can electronically deactivate the adjacent carbon, sometimes reversing selectivity or requiring Lewis Acid catalysis (e.g., 
    
    
    
    ) to activate the epoxide.

Quality Control & Self-Validation

Trustworthiness in chemical biology relies on rigorous characterization.[1] Fluorinated intermediates present unique NMR signatures that serve as built-in quality controls.[1]

The F NMR Fingerprint

Use


F NMR to instantly validate the oxidation state and substitution pattern.[1]
  • 
    -Fluoro Alcohols:  Signal typically appears around -230 ppm  (dt, 
    
    
    
    Hz).[1] The large geminal coupling constant confirms the presence of the
    
    
    or
    
    
    moiety.[1]
  • Trifluoromethyl Alcohols: Signal appears as a singlet (or doublet if coupled to adjacent H) around -75 to -80 ppm .[1]

  • Validation Check: If you see a signal shift or loss of coupling complexity, check for:

    • Elimination: Formation of a fluoro-olefin (loss of chirality).[1]

    • Defluorination:[1][4] Complete loss of signal (rare under borohydride conditions).[1]

Stability of the Boc Group

The Boc group is acid-labile.[1] While stable to NaBH


, care must be taken during workup.
  • Avoid: Strong mineral acids (HCl, H

    
    SO
    
    
    
    ) during the quench.[1]
  • Use: Citric acid or KHSO

    
     for acidification.[1]
    
  • TLC Monitoring: Stain with Ninhydrin (will not stain Boc-protected amine) and Phosphomolybdic Acid (PMA) (stains the alcohol).[1] A free amine spot (Ninhydrin +) indicates Boc loss.[1]

Applications in Drug Discovery[3][4][5][6]

Transition State Inhibitors (Proteases)

Fluorinated amino alcohols are precursors to fluorinated ketones , which are potent transition state inhibitors of serine and cysteine proteases.[1]

  • Mechanism:[1][5][][7] The alcohol is oxidized (Dess-Martin Periodinane) to a ketone.[1] The electron-withdrawing fluorine destabilizes the ketone, making it highly electrophilic. It forms a reversible covalent hemiketal adduct with the active site serine/cysteine of the enzyme.[1]

  • Example: Inhibitors of Cathepsin K or SARS-CoV-2 Main Protease (

    
    ).[1]
    
Metabolic Blocking (Bioisosteres)

Replacing a metabolic "soft spot" (e.g., a benzylic -OH or an alkyl chain) with a fluorinated amino alcohol motif can block Cytochrome P450 oxidation.[1]

MetabolicBlocking cluster_metabolism Metabolic Fate cluster_fluorine Fluorinated Bioisostere Native Native Amino Alcohol (C-H Bonds) Oxidation P450 Oxidation (Hydroxylation/Dealkylation) Native->Oxidation Fluoro Fluorinated Analog (C-F Bonds) Native->Fluoro Bioisosteric Replacement Clearance Rapid Clearance (Short Half-life) Oxidation->Clearance Block Oxidation Blocked (C-F Bond Strength) Fluoro->Block Stable Metabolic Stability (Extended Half-life) Block->Stable

Caption: Figure 2. Mechanism of metabolic stabilization via fluorination.[1] The high bond dissociation energy of C-F prevents enzymatic oxidation.

References

  • McKennon, M. J., et al. (1993).[1] "A convenient reduction of amino acids and their derivatives."[1] The Journal of Organic Chemistry. Link

  • Sutherland, A., & Blaskovich, M. (2008). "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal. Link

  • Haufe, G., et al. (2021).[1] "Amino acids with fluorinated olefinic motifs – synthetic approaches." Arkivoc. Link

  • Meanwell, N. A. (2018).[1] "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1]

  • Koksch, B., et al. (2020).[1] "Applications of fluorine-containing amino acids for drug design." European Journal of Medicinal Chemistry. Link

Sources

Exploratory

A Technical Guide to tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate (PubChem CID: 105446879): A Versatile Fluorinated Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-butyl (3-fluoro-2-hydroxypropyl)carbamate, a fluorinated building block of significa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3-fluoro-2-hydroxypropyl)carbamate, a fluorinated building block of significant interest in medicinal chemistry and organic synthesis. The molecule's structure combines three key functionalities: a metabolically robust fluoromethyl group, a synthetically versatile secondary alcohol, and a primary amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This unique combination makes it a valuable intermediate for introducing a chiral 3-fluoro-2-hydroxypropylamine moiety into complex molecular architectures. This document details its physicochemical properties, outlines a robust synthetic protocol, explores its chemical reactivity and applications, discusses metabolic considerations, and provides essential guidelines for its analytical characterization, safe handling, and storage.

Introduction

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its ability to modulate key pharmacological properties.[1] Fluorine can enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[][3] Fluorinated building blocks, such as tert-butyl (3-fluoro-2-hydroxypropyl)carbamate, are therefore critical tools that allow for the precise and controlled incorporation of fluorine into molecular scaffolds.[1]

This compound is a trifunctional synthetic intermediate. The Boc-protected amine allows for its participation in a wide range of coupling reactions following a straightforward deprotection step. The secondary alcohol serves as a handle for further functionalization, such as oxidation or etherification. Finally, the C-F bond, one of the strongest in organic chemistry, imparts metabolic stability to the propyl backbone, blocking common sites of enzymatic breakdown.[1][3] These features position tert-butyl (3-fluoro-2-hydroxypropyl)carbamate as a high-value component for drug discovery programs, particularly in oncology, CNS disorders, and antivirals where fluorinated motifs are prevalent.[1]

Physicochemical and Structural Properties

The fundamental properties of tert-butyl (3-fluoro-2-hydroxypropyl)carbamate are summarized below, based on data available from the PubChem database.[4]

PropertyValueSource
PubChem CID 105446879[4]
Molecular Formula C₈H₁₆FNO₃[4]
Molecular Weight 193.22 g/mol [4]
IUPAC Name tert-butyl N-(3-fluoro-2-hydroxypropyl)carbamate[4]
SMILES CC(C)(C)OC(=O)NCC(CF)O[4]
InChIKey AWZUCIJZJKOZFP-UHFFFAOYSA-N[4]
XLogP3 0.7[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 4[4]

Synthesis and Chemical Reactivity

Rationale and Synthetic Protocol

The synthesis of tert-butyl (3-fluoro-2-hydroxypropyl)carbamate is most efficiently achieved through the chemoselective N-protection of the corresponding amino alcohol, 1-amino-3-fluoropropan-2-ol. The use of di-tert-butyl dicarbonate (Boc₂O) is the industry standard for this transformation due to its high efficiency and the mild conditions required.[5]

Experimental Protocol: Synthesis of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate

  • 1. Reaction Setup: To a solution of 1-amino-3-fluoropropan-2-ol (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath.

  • 2. Boc Protection: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in a minimal amount of DCM and add it dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • 3. Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • 4. Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • 5. Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the title compound as a pure solid or oil.

  • 6. Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

G cluster_synthesis Synthetic Workflow AminoAlcohol 1-amino-3-fluoropropan-2-ol Boc2O Boc₂O, Et₃N DCM, 0°C to RT Product tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate Workup Aqueous Workup & Purification

Caption: Proposed synthetic workflow for the target compound.

Chemical Reactivity and Synthetic Utility

The utility of this building block stems from the orthogonal reactivity of its three functional groups.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide variety of nucleophilic and basic conditions.[5] It is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[6] This deprotection unmasks the primary amine, which can then serve as a nucleophile for amide bond formation, reductive amination, alkylation, or urea synthesis.

  • Secondary Alcohol: The hydroxyl group is a versatile functional handle. It can be oxidized to the corresponding ketone, acylated to form esters, or alkylated to form ethers, allowing for extensive diversification of the molecular scaffold.

  • Fluoromethyl Group: The C-F bond is exceptionally strong and generally non-reactive under standard synthetic conditions. Its primary role is steric and electronic; it acts as a bioisostere for a hydrogen or hydroxyl group and blocks a potential site of metabolic oxidation.[3]

G cluster_reactions Key Transformations Start tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate Deprotection Amine Deprotection (TFA or HCl) Start->Deprotection Oxidation Alcohol Oxidation (e.g., PCC, DMP) Start->Oxidation Acylation Alcohol Acylation (Ac₂O, Py) Start->Acylation Amine Free Primary Amine (Nucleophile) Deprotection->Amine Ketone Fluorinated Ketone Oxidation->Ketone Ester Ester Derivative Acylation->Ester

Caption: Reactivity map of the core functional groups.

Applications in Drug Discovery

This building block is designed for integration into larger, more complex molecules. Its chirality at the C2 position makes it particularly valuable for creating stereochemically defined active pharmaceutical ingredients (APIs).

G BuildingBlock tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate Step1 Step 1: Amine Deprotection BuildingBlock->Step1 Step2 Step 2: Peptide Coupling or Reductive Amination Step1->Step2 Step3 Step 3: Alcohol Functionalization (Optional) Step2->Step3 TargetMolecule Complex Target Molecule (e.g., Protease Inhibitor) Step3->TargetMolecule

Caption: Logical workflow in a multi-step synthesis.

Metabolic Considerations

The tert-butyl group, while providing steric bulk, can be susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, often leading to a hydroxylated metabolite.[7][8] This can be a metabolic liability, potentially leading to high clearance and a short half-life.[7][9] While the fluorination on the propyl chain enhances local metabolic stability, researchers should be aware that the Boc group's tert-butyl moiety can be a site of metabolism.[8] In lead optimization, replacing the tert-butyl group with a more stable bioisostere, if necessary, may be a viable strategy.[7][10]

Analytical Characterization

A comprehensive analytical approach is required to confirm the identity and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a characteristic singlet at ~1.4-1.5 ppm integrating to 9H (tert-butyl group), multiplets for the CH₂-N and CH-O protons, and a complex doublet of doublets for the CH₂-F protons due to geminal and vicinal H-F coupling.

    • ¹³C NMR: Will show distinct signals for the quaternary carbon and methyls of the Boc group, as well as the three carbons of the propyl chain, with the C-F bond influencing the chemical shift of adjacent carbons.

    • ¹⁹F NMR: A powerful tool for analyzing fluorinated compounds.[11][12] A single signal, likely a triplet due to coupling with the adjacent CH₂ protons, is expected, providing unambiguous confirmation of the fluorine's presence and environment.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the protonated molecular ion [M+H]⁺ and other adducts (e.g., [M+Na]⁺), confirming the molecular weight of 193.22 g/mol .[4]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidelines can be established based on chemically similar carbamates.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Keep away from strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

Conclusion

Tert-butyl (3-fluoro-2-hydroxypropyl)carbamate is a strategically designed synthetic building block that provides a convenient route to valuable fluorinated and chiral motifs. Its orthogonal protecting group strategy and versatile functional handles make it an enabling tool for researchers in drug discovery and development. By leveraging its unique properties, scientists can efficiently explore structure-activity relationships and construct complex molecular targets with enhanced pharmacological profiles. Proper understanding of its synthesis, reactivity, and handling is essential to fully exploit its potential in the laboratory.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 105446879, tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. PubChem. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. [Link]

  • PubMed. (2013, April 22). Metabolically Stable tert-Butyl Replacement. National Library of Medicine. [Link]

  • ResearchGate. (2025, August 9). Metabolically Stable tert-Butyl Replacement | Request PDF. [Link]

  • MolecularCloud. (2025, May 28). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. [Link]

  • Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery. [Link]

  • Ismalaj, E., et al. (2021). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 16(9), 977-980. [Link]

  • Taylor & Francis Online. (2024, July 29). Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • Semantic Scholar. (n.d.). Metabolically Stable tert-Butyl Replacement. [Link]

  • Pearson, W. H., & Hines, J. V. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. The Journal of Organic Chemistry, 67(11), 3749-3761. [Link]

  • ResearchGate. (2025, November 2). Catalytic, enantioselective synthesis of Boc-protected 1,2-amino alcohols through aminolysis of meso-epoxides with benzophenone imine. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Beil, W., et al. (2000). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 102(1-2), 229-242. [Link]

  • American Chemical Society. (2024, May 8). Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. [Link]

  • Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment [Thesis]. [Link]

  • Royal Society of Chemistry. (2015, August 5). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications. [Link]

  • Royal Society of Chemistry. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]

  • PubMed. (2024, May 28). Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. National Library of Medicine. [Link]

  • ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. [Link]

  • Oxford Instruments. (n.d.). Speeding Fluorine Analysis. [Link]

  • Thermo Fisher Scientific. (2010, October 28). SAFETY DATA SHEET - tert-Butyl carbamate. [Link]

  • PubChemLite. (n.d.). Tert-butyl n-(3,3-difluoro-2-hydroxypropyl)carbamate (C8H15F2NO3). [Link]

  • Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. [Link]

  • Aaron Chemistry GmbH. (2025, August 10). Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6420752, tert-Butyl 2-fluoro-3-hydroxypropylcarbamate. PubChem. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

Sources

Foundational

Safety data sheet (SDS) for tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate

An In-Depth Technical Guide to the Safe Handling of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as a technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. A specific Safety Data Sheet (SDS) for tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate is not currently available. The information and recommendations herein are synthesized from data on structurally analogous compounds and general principles of chemical safety. All laboratory work should be conducted with a thorough risk assessment for the specific experimental conditions.

Introduction: Navigating the Safety Profile of a Novel Carbamate

Tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate is a fluorinated carbamate of interest in medicinal chemistry and drug discovery. Its unique structure, combining a carbamate protecting group with a fluorinated hydroxypropyl chain, makes it a valuable building block. However, the presence of both a carbamate moiety and a fluorine atom necessitates a careful and informed approach to its handling. While some carbamates are relatively benign, others can exhibit significant toxicity. Furthermore, the introduction of fluorine can alter the physicochemical and toxicological properties of a molecule, sometimes leading to increased persistence or specific metabolic pathways.[1][2]

This guide provides a comprehensive overview of the predicted safety profile of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate, offering detailed protocols for its safe handling, storage, and in case of emergencies. By understanding the potential hazards and implementing the recommended precautions, researchers can minimize risks and ensure a safe laboratory environment.

Compound Identification and Physicochemical Properties

A clear understanding of the compound's identity and physical properties is fundamental to its safe handling. The following table summarizes the key data for tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate.

Identifier Value Source
IUPAC Name tert-butyl N-(3-fluoro-2-hydroxypropyl)carbamatePubChem
CAS Number 1781491-41-5PubChem
Molecular Formula C8H16FNO3PubChem
Molecular Weight 193.22 g/mol PubChem
Structure

PubChem
Computed XLogP3 0.7PubChem
Computed Hydrogen Bond Donor Count 2PubChem
Computed Hydrogen Bond Acceptor Count 3PubChem

A Predictive Hazard Analysis

In the absence of a specific SDS, a predictive hazard analysis based on analogous compounds is crucial.

3.1. Insights from a Close Structural Analog

The most closely related compound for which an SDS is available is tert-Butyl N-(2-Hydroxypropyl)carbamate . According to its safety data sheet, this compound is not classified as a hazardous substance or mixture .[3] This suggests that the core carbamate-hydroxypropyl structure may have a low intrinsic toxicity.

3.2. The Influence of the Fluorine Atom

The presence of a fluorine atom can significantly impact a molecule's reactivity and toxicity.[1] While fluorination can increase metabolic stability, the C-F bond can be metabolized in some cases, potentially releasing fluoride ions or forming toxic metabolites like fluoroacetic acid.[1] Furthermore, in the event of combustion, organofluorine compounds can decompose to produce highly toxic and corrosive hydrogen fluoride (HF) gas.[4][5] Therefore, it is prudent to handle tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate with precautions against inhalation of its thermal decomposition products.

3.3. General Hazards of Carbamates

Some compounds in the carbamate class are known to be cholinesterase inhibitors, which can lead to a range of symptoms from mild to severe, affecting the nervous system.[6][7] Although the non-fluorinated analog is not classified as hazardous, the potential for this mode of action in the fluorinated version cannot be entirely ruled out without specific toxicological data.

3.4. Predicted Hazard Summary

Based on the available information, the following hazard profile is predicted for tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate:

Hazard Class Predicted Hazard Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Unlikely to be acutely toxic based on the non-fluorinated analog.SDS for tert-Butyl N-(2-Hydroxypropyl)carbamate shows no classification.[3]
Skin Corrosion/Irritation May cause mild skin irritation.A common precaution for many organic chemicals.
Serious Eye Damage/Irritation May cause eye irritation.Direct contact with chemicals should always be avoided.
Respiratory Sensitization Insufficient data.Avoid inhalation of dusts or aerosols.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation if inhaled as a dust or aerosol.General precaution for fine chemical powders.
Specific Target Organ Toxicity (Repeated Exposure) Insufficient data.Long-term exposure should be minimized.
Hazardous Decomposition Products Combustion may produce hydrogen fluoride, carbon oxides, and nitrogen oxides.[4][5]A known hazard for organofluorine compounds.

Exposure Controls and Personal Protection: A Multi-layered Approach

A robust safety protocol relies on a combination of engineering controls and personal protective equipment (PPE).

4.1. Engineering Controls

  • Fume Hood: All handling of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate, especially weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

4.2. Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Nitrile gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat should be worn and buttoned.

  • Respiratory Protection: Not typically required when handling small quantities in a fume hood. However, if there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Experimental Protocol: Donning and Doffing PPE

  • Donning:

    • Wash and dry hands thoroughly.

    • Put on the laboratory coat.

    • Put on chemical safety goggles.

    • Put on nitrile gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat.

  • Doffing:

    • Remove gloves using a technique that avoids touching the outer surface with bare hands.

    • Remove the laboratory coat, turning it inside out as it is removed.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.

Safe Handling, Storage, and Disposal

5.1. Handling

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or aerosols.

  • Use in a well-ventilated area, preferably a fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

5.2. Storage

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from strong oxidizing agents.

5.3. Disposal

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain.

  • Contaminated containers should be treated as hazardous waste.

Emergency Protocols: Preparedness and Response

Accidents can happen, and a clear, rehearsed emergency plan is essential.

6.1. Spills

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

6.2. Fire

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: Fire may produce toxic and corrosive gases, including hydrogen fluoride.[4][5]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

6.3. Accidental Exposure

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizing Safety Workflows

To further clarify the safety procedures, the following diagrams illustrate key decision-making processes.

SafetyWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE CheckHood Verify Fume Hood Functionality SelectPPE->CheckHood WeighTransfer Weigh and Transfer in Fume Hood CheckHood->WeighTransfer ConductExperiment Conduct Experiment WeighTransfer->ConductExperiment Monitor Monitor for Spills or Exposure ConductExperiment->Monitor CleanWorkArea Clean Work Area Monitor->CleanWorkArea DisposeWaste Dispose of Waste Properly CleanWorkArea->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: A standard laboratory safety workflow for handling tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate.

EmergencyResponse cluster_event Emergency Event cluster_actions Immediate Actions cluster_followup Follow-Up Spill Chemical Spill Evacuate Evacuate Area Spill->Evacuate Alert Alert Others & Call for Help Spill->Alert Fire Fire Fire->Alert Extinguish Use Appropriate Extinguisher Fire->Extinguish Exposure Personal Exposure FirstAid Administer First Aid Exposure->FirstAid Decontaminate Decontaminate Area Evacuate->Decontaminate Medical Seek Medical Attention Extinguish->Medical If exposed FirstAid->Medical Report Report Incident Decontaminate->Report Medical->Report

Caption: A decision tree for responding to emergencies involving tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate.

Conclusion

While tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate may not be classified as hazardous based on its closest non-fluorinated analog, a cautious and well-informed approach to its handling is paramount. The potential for hazards associated with the fluorine atom and the general properties of carbamates should not be overlooked. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely work with this compound, minimizing risks to themselves and their colleagues.

References

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  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: tert-Butyl(N-2-hydroxyethyl)
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  • Sasol Chemicals. (2024, November 12).
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Exploratory

Positional Isomerism in Drug Design: A Technical Guide to 3-Fluoro-2-Hydroxy and 2-Fluoro-3-Hydroxy Arenes

Abstract In the landscape of medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of modern drug design, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. The preci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of modern drug design, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. The precise positioning of this uniquely electronegative atom can lead to dramatically different biological outcomes. This in-depth technical guide explores the critical differences between 3-fluoro-2-hydroxy and 2-fluoro-3-hydroxy substitution patterns on an aromatic core. Using 3-fluorophenol and 2-fluorophenol as exemplary models, we will dissect the nuanced interplay of electronic effects, intramolecular forces, and steric factors. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the isomers' physicochemical properties, distinct spectroscopic signatures, and divergent synthetic pathways. Furthermore, we present field-proven experimental protocols for synthesis, separation, and characterization, underscoring the causality behind methodological choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Fluorine Positional Isomerism

The substitution of hydrogen with fluorine is one of the most powerful strategies in lead optimization.[1] This is due to fluorine's unique properties: its small van der Waals radius (1.47 Å), similar to hydrogen (1.20 Å), allows it to act as a bioisostere, while its extreme electronegativity (3.98 on the Pauling scale) creates a strong, polarized C-F bond. This polarization can alter a molecule's acidity, basicity, dipole moment, and metabolic stability.[2]

The seemingly subtle shift of a fluorine atom from the 3-position (meta to the hydroxyl) to the 2-position (ortho to the hydroxyl) creates profound structural and electronic differences. These differences are not merely academic; they translate into distinct behaviors in biological systems, influencing everything from receptor binding affinity to metabolic pathways. This guide will illuminate these differences, providing a foundational understanding for the rational design of fluorinated therapeutics.

Comparative Analysis: Unpacking the Isomeric Divide

The core of the distinction between the 2-fluoro and 3-fluoro isomers lies in the proximity of the fluorine atom to the hydroxyl group. This proximity dictates the balance between two opposing electronic forces: the inductive effect and the resonance effect.

Dueling Electronic Effects: Inductive vs. Resonance

Fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond, a consequence of its high electronegativity.[3] This effect is distance-dependent, being strongest at the ortho position and weakening progressively at the meta and para positions. Concurrently, fluorine's lone pairs can participate in resonance (+R) , donating electron density into the aromatic π-system.[4] This +R effect increases electron density primarily at the ortho and para positions.

  • 2-Fluoro-3-Hydroxy Isomer (modeled by 2-Fluorophenol): The fluorine is ortho to the hydroxyl group. Here, the strong -I effect significantly lowers the electron density of the entire ring and, most notably, stabilizes the phenoxide anion formed upon deprotonation. While a +R effect also exists, the inductive withdrawal is dominant for halogens.[3] This electronic tug-of-war is a defining feature of this isomeric arrangement.

  • 3-Fluoro-2-Hydroxy Isomer (modeled by 3-Fluorophenol): The fluorine is meta to the hydroxyl group. At this position, the distance-dependent -I effect is still significant, but weaker than in the ortho isomer. Crucially, the +R effect does not extend to the meta position.[5] Therefore, the electronic character is dominated by induction, leading to a different charge distribution compared to the ortho isomer.

cluster_0 2-Fluoro-3-Hydroxy Isomer cluster_1 3-Fluoro-2-Hydroxy Isomer 2F_Ring Aromatic Ring 2F_OH OH Group (Position 3) 2F_Ring->2F_OH influences 2F_F F Group (Position 2) 2F_F->2F_Ring -I (strong) 2F_F->2F_Ring +R (weak) 2F_Effects Strong Inductive Effect (-I) Weak Resonance Effect (+R) 2F_Result Significant pKa decrease Intramolecular H-bonding possible Altered reactivity 2F_Effects->2F_Result 3F_Ring Aromatic Ring 3F_OH OH Group (Position 2) 3F_Ring->3F_OH influences 3F_F F Group (Position 3) 3F_F->3F_Ring -I (moderate) 3F_Effects Moderate Inductive Effect (-I) No Resonance Effect at OH 3F_Result Moderate pKa decrease No intramolecular H-bonding Different reactivity pattern 3F_Effects->3F_Result

Fig. 1: Logical diagram of the dominant electronic effects in the two isomers.
Physicochemical Consequences of Isomerism

The distinct electronic environments manifest as measurable differences in physicochemical properties, which are critical for drug development.

Table 1: Comparative Physicochemical Properties of 2-Fluorophenol and 3-Fluorophenol

Property2-Fluorophenol (ortho)3-Fluorophenol (meta)Rationale for Difference
pKa 8.7 - 8.81[2][6]9.28 - 9.3[6]The strong -I effect of the ortho fluorine provides greater stabilization to the conjugate base (phenoxide), increasing acidity (lower pKa).[6]
Melting Point 12 - 16 °C[7][8]12 - 14 °C[9]Melting points are similar as both are liquids or low-melting solids at room temperature.
Boiling Point 151-152 °C[8]178 °C[10]The potential for intramolecular hydrogen bonding in 2-fluorophenol reduces intermolecular hydrogen bonding, lowering its boiling point compared to the meta isomer where intermolecular forces are stronger.
Dipole Moment GreaterLesserIn 2-fluorophenol, the C-F and O-H bond dipoles are at a ~60° angle, leading to a larger vector sum. In 3-fluorophenol, the ~120° angle results in more cancellation and a smaller net dipole moment.[11]
Hydrogen Bonding Capable of intramolecular H-bonding[11]Primarily intermolecular H-bondingThe proximity of the ortho F and OH groups allows for the formation of a five-membered ring via an intramolecular hydrogen bond, though it is considered weak.[11]

Differential Biological Activity & Drug Design Implications

While both isomers serve as valuable intermediates in pharmaceuticals and agrochemicals, their distinct properties dictate their suitability for different applications.[8][10] The choice between an ortho- or meta-fluoro substitution is a critical decision in drug design.

  • Modulating Acidity (pKa): The ortho-fluoro isomer's lower pKa can be exploited to ensure a compound is ionized at physiological pH, potentially improving solubility or interaction with a target's active site.

  • Conformational Locking: The intramolecular hydrogen bond in the ortho isomer can restrict the rotation of the hydroxyl group. This conformational constraint can be beneficial if it locks the molecule into a bioactive conformation, enhancing binding affinity.

  • Metabolic Blocking: A C-F bond is exceptionally stable and resistant to metabolic cleavage by Cytochrome P450 enzymes. Placing a fluorine at a site that is susceptible to hydroxylation can block this metabolic pathway, increasing the drug's half-life. The choice of ortho vs. meta depends on the specific metabolic liabilities of the parent molecule.

  • Case Study: Fluorofentanyl Isomers: A study on the metabolism of ortho-, meta-, and para-fluorofentanyl using human hepatocytes demonstrated that positional isomerism significantly impacts metabolic fate. While the overall patterns were similar to other fentanyl analogues, the specific metabolites formed and their ratios varied, highlighting that the position of the fluorine atom can direct metabolic pathways differently.[12][13] This underscores the importance of evaluating all positional isomers during drug development.

Experimental Protocols: Synthesis and Analysis

The trustworthiness of any research relies on robust and reproducible experimental methods. The following protocols are self-validating systems for the synthesis, purification, and characterization of these isomers.

Synthesis via Diazotization-Hydrolysis

A common and reliable method for synthesizing fluorophenols is the diazotization of the corresponding fluoroaniline, followed by hydrolysis of the diazonium salt.[14][15]

Fig. 2: General workflow for the synthesis of fluorophenols via diazotization.

Protocol 4.1.1: Synthesis of 3-Fluorophenol from 3-Fluoroaniline

  • Principle: 3-fluoroaniline is converted to a diazonium salt at low temperature, which is then hydrolyzed under heating in the presence of a copper catalyst to yield 3-fluorophenol.

  • Materials: 3-fluoroaniline, 98% Sulfuric Acid (H₂SO₄), Sodium Nitrite (NaNO₂), Copper (II) Sulfate (CuSO₄), Water, Ice.

  • Procedure:

    • Diazotization: In a suitable reactor, add 30% sulfuric acid (e.g., 768 kg for a large scale).[16] While maintaining the temperature at 20°C, add 3-fluoroaniline (e.g., 57 kg) dropwise.[16]

    • After the addition is complete, stir for 20-30 minutes and then cool the mixture to -5°C using an ice-salt bath.

    • Slowly add a solution of sodium nitrite (e.g., 38 kg) in water (e.g., 122 kg) dropwise, ensuring the temperature does not exceed 5°C.[16]

    • Stir the resulting diazonium salt solution at <5°C for 30 minutes.

    • Hydrolysis: In a separate hydrolysis vessel, prepare a solution of water (e.g., 80 kg), 98% sulfuric acid (e.g., 90 kg), and copper sulfate (e.g., 100 kg).[16] Heat this solution to 135°C.

    • Carefully add the cold diazonium salt solution from the previous step to the hot hydrolysis mixture. The product, 3-fluorophenol, will distill with steam.

    • Collect the distillate. The 3-fluorophenol will separate as an oil. Separate the oil layer and purify by vacuum distillation, collecting the fraction at approximately 95-96°C / 75 mmHg.[16]

  • Self-Validation: The reaction progress can be monitored by TLC. The final product identity and purity should be confirmed by GC-MS, ¹H NMR, and ¹³C NMR. The yield for this method is reported to be in the range of 75-81%.[15]

Isomer Separation by High-Performance Liquid Chromatography (HPLC)

Separating positional isomers is a common challenge in chromatography. Due to their similar hydrophobicity, standard C18 columns often fail to provide adequate resolution. Fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, offer an alternative selectivity based on dipole-dipole, π-π, and ion-exchange interactions, making them ideal for this application.[17][18]

Protocol 4.2.1: HPLC Separation of 2- and 3-Fluorophenol

  • Principle: A PFP stationary phase provides unique selectivity for halogenated positional isomers, allowing for their baseline separation under reversed-phase conditions.

  • Instrumentation & Materials:

    • HPLC system with UV detector

    • Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: 25 mM Sodium Acetate buffer in water, pH 4.3

    • Mobile Phase B: Acetonitrile

    • Sample: A mixture of 2-fluorophenol and 3-fluorophenol dissolved in the mobile phase.

  • Procedure:

    • Equilibrate the PFP column with a mobile phase composition of 75% A and 25% B at a flow rate of 1.0 mL/min. Maintain column temperature at 30°C.

    • Inject the sample solution.

    • Monitor the elution profile at 254 nm.

    • Identify the peaks by comparing retention times with individual isomer standards.

    • Optimize the mobile phase gradient or isocratic composition as needed to achieve baseline resolution (>1.5).

  • Causality: The PFP phase's electron-deficient aromatic ring interacts differently with the electron clouds and dipole moments of the 2- and 3-fluorophenol isomers, providing the selectivity that a purely hydrophobic C18 phase lacks.[18]

Spectroscopic Characterization

Unambiguous structural confirmation is achieved by a combination of spectroscopic techniques.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing these isomers. ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

Table 2: Typical NMR Spectroscopic Data for 2-Fluorophenol and 3-Fluorophenol (in CDCl₃)

Nucleus2-Fluorophenol (ortho)3-Fluorophenol (meta)Key Differentiating Features
¹H NMR δ ≈ 7.11-6.85 (m, 4H, Ar-H), 5.88 (s, 1H, OH)[7]δ ≈ 7.25-6.70 (m, 4H, Ar-H), 5.5 (br s, 1H, OH)The splitting patterns of the aromatic protons are distinct due to different H-F coupling constants. The OH proton in 2-fluorophenol may appear sharper due to intramolecular H-bonding.
¹³C NMR δ ≈ 152.2 (d, ¹JCF ≈ 240 Hz, C-F), 143.5 (d, ²JCF ≈ 12 Hz, C-OH), 124.9, 120.9, 117.5, 115.7[7]δ ≈ 163.5 (d, ¹JCF ≈ 245 Hz, C-F), 156.0 (d, ³JCF ≈ 3 Hz, C-OH), 130.5, 110.5, 107.0, 102.5The large one-bond C-F coupling (¹JCF) is characteristic. The two-bond C-F coupling (²JCF) to the carbon bearing the OH group is only observed in the ortho isomer and is a definitive marker.
¹⁹F NMR δ ≈ -135 to -145 ppmδ ≈ -110 to -120 ppmThe chemical shift is highly sensitive to the electronic environment. The ortho isomer is typically found at a different chemical shift than the meta isomer.

4.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for probing the hydroxyl group and identifying intramolecular hydrogen bonding.

  • 2-Fluorophenol: Exhibits a characteristic broad O-H stretching band around 3400-3600 cm⁻¹. The presence of a relatively sharp component within this broad band can be indicative of the intramolecularly hydrogen-bonded O-H stretch, which is less affected by intermolecular interactions.

  • 3-Fluorophenol: Shows a strong, broad O-H stretching band centered around 3300-3500 cm⁻¹, typical of intermolecularly hydrogen-bonded phenols.[9] It will lack the sharp feature associated with the intramolecular bond. Both isomers will also show a strong C-F stretching band in the 1100-1300 cm⁻¹ region.

4.3.3. Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry will show a molecular ion peak (M⁺˙) at m/z = 112 for both isomers. The fragmentation patterns, however, can differ.

  • Common Fragments: Both isomers will likely show fragments corresponding to the loss of CO (m/z = 84) and HCO (m/z = 83), which are characteristic of phenols.[19][20]

  • Differential Fragmentation: The stability of the intermediate ions can lead to differences in the relative intensities of fragment peaks. For instance, the initial fragmentation of 2-fluorophenol might be influenced by the proximity of the F and OH groups, potentially leading to unique rearrangement pathways not as favored in the 3-fluoro isomer. A detailed analysis of the relative abundances of key fragments can help distinguish the isomers.

Conclusion and Future Perspectives

The distinction between 3-fluoro-2-hydroxy and 2-fluoro-3-hydroxy isomers is a clear demonstration of a fundamental principle in medicinal chemistry: molecular architecture dictates function. The positional change of a single fluorine atom alters electronic distribution, intramolecular forces, and steric profile, leading to divergent physicochemical and biological properties. For drug development professionals, a thorough understanding of these differences is not optional—it is essential for the rational design of safer and more effective therapeutics. As synthetic methodologies for precise, late-stage fluorination continue to advance, the ability to strategically place fluorine atoms will become an even more powerful tool, enabling the fine-tuning of molecular properties to overcome challenges in drug discovery and development.

References

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  • Analytical Sales. (n.d.). FluroPhase Premium HPLC Columns. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2022, February 14). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved February 15, 2026, from [Link]

  • LCGC International. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved February 15, 2026, from [Link]

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  • De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Chemsrc. (2025, August 20). 2-Fluorophenol | CAS#:367-12-4. Retrieved February 15, 2026, from [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5). Retrieved February 15, 2026, from [Link]

  • ATB. (n.d.). 3-Fluorophenol | C6H5FO | MD Topology | NMR | X-Ray. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

  • Durham University. (n.d.). Chlorination of Fluorophenols and Fluoroanilines. Retrieved February 15, 2026, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 15, 2026, from [Link]

  • Vedantu. (2024, July 1). The observed dipole moment is greater than its calculated. Retrieved February 15, 2026, from [Link]

  • MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 15, 2026, from [Link]

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Sources

Foundational

Strategic Sourcing &amp; Synthesis Guide: tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate

Executive Summary tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate (CAS: 1781491-41-5) is a high-value fluorinated building block used extensively in the development of next-generation pharmaceuticals. Its core utility lie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate (CAS: 1781491-41-5) is a high-value fluorinated building block used extensively in the development of next-generation pharmaceuticals. Its core utility lies in the fluorohydrin motif , which serves as a bioisostere for non-fluorinated alcohols, modulating pKa, metabolic stability, and lipophilicity (LogD) without significantly altering steric bulk.

This guide provides a comprehensive analysis of the supply chain landscape, price benchmarks, and validated synthesis protocols. It is designed to empower research teams to choose between "buy vs. make" strategies based on project timelines and budget constraints.

Chemical Profile & Specifications

ParameterSpecification
Chemical Name tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate
CAS Number 1781491-41-5
Synonyms 1-(Boc-amino)-3-fluoro-2-propanol; Boc-3-fluoro-2-hydroxypropylamine
Molecular Formula C₈H₁₆FNO₃
Molecular Weight 193.22 g/mol
Appearance White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate
Key Motif Fluorohydrin (F-C-C-OH) protected by N-Boc

Market Intelligence: Suppliers & Pricing

The market for this compound is characterized by low-volume, high-value transactions. It is not a commodity chemical; it is a specialty intermediate often synthesized on-demand or held in small catalog stocks.

Supplier Landscape
  • Tier 1 (Catalog Stock): Companies like Enamine , Bldpharm , and Combi-Blocks often list this item. Availability fluctuates rapidly.

  • Tier 2 (Custom Synthesis): CROs such as WuXi AppTec , PharmBlock , and Syngene can synthesize this on multigram to kilogram scales with a 4-8 week lead time.

  • Tier 3 (Distributors): Sigma-Aldrich (MilliporeSigma) and Fisher Scientific often act as aggregators, sourcing from Tier 1 suppliers with a markup.

Price Benchmarks (Estimated Q4 2024)

Prices are indicative and subject to purity requirements (>97%) and shipping regions.

QuantityPrice Range (USD)Unit Cost (USD/g)Lead Time
1 g $180 - $350$180 - $3501-2 Weeks (Stock)
5 g $600 - $950$120 - $1901-2 Weeks (Stock)
25 g $2,200 - $3,000$88 - $1204-6 Weeks (Synthesis)
100 g Custom Quote~$60 - $808+ Weeks (Bulk)

Technical Deep Dive: Synthesis Protocols

When commercial stock is unavailable or cost-prohibitive, in-house synthesis is a viable option. Below are two field-proven routes.

Route A: The Epifluorohydrin "Workhorse" (Scale-Up Friendly)

This route is preferred for gram-scale preparation due to the low cost of starting materials. It relies on the ring-opening of epifluorohydrin with ammonia, followed by Boc protection.

  • Precursors: Epifluorohydrin (CAS 503-09-3), Aqueous Ammonia, Di-tert-butyl dicarbonate (Boc₂O).

  • Mechanism: Sₙ2 attack of ammonia on the epoxide (regioselective for the terminal carbon) followed by carbamate formation.

Protocol:

  • Aminolysis: Charge a pressure vessel with epifluorohydrin (1.0 eq) and NH₄OH (30% aq, 10.0 eq). The excess ammonia prevents polymerization and double-alkylation.

  • Reaction: Seal and stir at 0°C to RT for 16 hours.

  • Concentration: Carefully concentrate under reduced pressure to remove excess NH₃ and water. Caution: The intermediate 1-amino-3-fluoro-2-propanol is volatile.

  • Protection: Redissolve the crude amine residue in DCM or THF/Water . Add TEA (1.5 eq).

  • Boc Addition: Add Boc₂O (1.1 eq) dropwise at 0°C. Warm to RT and stir for 4 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Route B: The N-Boc-Epoxide "Precision" Route

This route offers higher purity profiles but uses more expensive starting materials. It involves the fluorolysis of commercially available tert-butyl (oxiran-2-ylmethyl)carbamate .

  • Precursors: tert-Butyl (oxiran-2-ylmethyl)carbamate (CAS 120207-43-0), Fluoride source (AgF, TBAF, or KHF₂/18-Crown-6).

  • Mechanism: Nucleophilic fluoride attack. Regioselectivity is critical; attack at the terminal carbon yields the wrong isomer (primary fluoride). We need attack at the internal carbon? Correction: To get the target Boc-NH-CH2-CH(OH)-CH2-F , we actually need to open the epoxide with fluoride.

    • Correction on Regiochemistry: Direct opening of the N-Boc-epoxide with Fluoride usually favors the terminal position if not hindered, but the Boc-amine group directs. Actually, the most reliable way to get the terminal fluoride (CH2-F) is starting from the chloride (Epichlorohydrin) or fluoride (Epifluorohydrin) as in Route A.

    • Refined Route B:Nucleophilic Displacement. Start with tert-butyl (3-chloro-2-hydroxypropyl)carbamate (cheap, from epichlorohydrin) and treat with TBAF or KF in ethylene glycol (high temp). This is often messy. Stick to Route A for reliability.

Synthesis Workflow Diagram

Synthesis_Workflow Start Epifluorohydrin (CAS 503-09-3) Intermediate 1-Amino-3-fluoro-2-propanol (Volatile Intermediate) Start->Intermediate Aminolysis (0°C -> RT, 16h) Ammonia NH4OH (excess) Ammonia->Intermediate Crude Crude Carbamate Intermediate->Crude N-Protection Boc_Step Boc2O + TEA in DCM/THF Boc_Step->Crude Purification Flash Chromatography (Hex/EtOAc) Crude->Purification Workup Final Target Product (>98% Purity) Purification->Final Isolation

Figure 1: Validated synthetic pathway via aminolysis of epifluorohydrin.

Quality Control & Analytics

Trustworthiness in the data is paramount. The following analytical decision tree ensures the identity and purity of the sourced or synthesized material.

Key Analytical Markers
  • ¹⁹F NMR: The definitive test. Look for a signal around -230 ppm (triplet of doublets, J_H-F coupling). Absence of this signal indicates failed fluorination.

  • ¹H NMR: Confirm the Boc singlet (9H) at ~1.4 ppm and the characteristic multiplets for the propyl chain.

  • LC-MS: Mass [M+H]⁺ is often not visible due to Boc lability. Look for [M+Na]⁺ (216.2) or the fragment [M-Boc+H]⁺ .

QC Decision Tree

QC_Tree Sample Receive Sample Visual Appearance White Solid/Oil? Sample->Visual H_NMR 1H NMR Boc Signal (1.4ppm)? Visual->H_NMR Yes Fail REJECT Quarantine Visual->Fail No (Dark/Tar) F_NMR 19F NMR Signal at -230ppm? H_NMR->F_NMR Yes H_NMR->Fail No Purity HPLC Purity >95%? F_NMR->Purity Yes F_NMR->Fail No (Missing F) Pass RELEASE For Research Purity->Pass Yes Purity->Fail No

Figure 2: Quality Control decision matrix for fluorinated intermediates.

References

  • PubChem Compound Summary. tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate (CID 105446879).[2] National Library of Medicine. [Link]

  • Organic Syntheses. General procedures for Boc-protection of amines. Org.[3][4][5] Synth. 2006 , 83,[4] 28. [Link]

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Exploratory

The Stability Landscape of Fluorinated Carbamate Intermediates: A Technical Guide for Drug Development Professionals

Introduction: The Fluorine Advantage and the Stability Challenge The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage and the Stability Challenge

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2][3] Fluorinated carbamate intermediates are pivotal building blocks in the synthesis of these next-generation therapeutics. However, the very properties that make fluorine advantageous can also introduce unique challenges to the chemical stability of these intermediates. Understanding and controlling the stability of fluorinated carbamates is paramount to ensuring the robustness of synthetic routes, the purity of active pharmaceutical ingredients (APIs), and the overall success of a drug development program.

This in-depth technical guide provides a comprehensive overview of the chemical stability of fluorinated carbamate intermediates. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of their stability, offering field-proven insights into their synthesis, handling, and characterization. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to anticipate and mitigate stability issues, thereby accelerating the journey from discovery to clinical application.

The Synthetic Tightrope: Balancing Reactivity and Stability

The synthesis of fluorinated carbamates is a delicate balancing act. The methods employed to construct the carbamate moiety and introduce fluorine can significantly influence the stability of the final intermediate.

Formation of the Carbamate Core

The carbamate group itself possesses a hybrid "amide-ester" character, which contributes to its chemical stability through resonance between the amide and carboxyl groups.[4] Common synthetic routes to carbamates, such as the reaction of amines with chloroformates or the use of 1,1'-carbonyldiimidazole (CDI), are generally robust.[5] However, the choice of reagents and reaction conditions can impact the purity and, consequently, the stability of the resulting intermediate. For instance, the use of phosgene derivatives necessitates stringent control to avoid the introduction of corrosive impurities that can catalyze degradation. A milder, three-step procedure involving carbamoylation with CDI, followed by alkylation and fluoride exchange, offers a pathway to tertiary carbamoyl fluorides using more stable and less corrosive reagents.[5]

Introducing Fluorine: A Double-Edged Sword

The introduction of fluorine can be achieved through various methods, including the use of electrophilic fluorinating agents like Selectfluor® or nucleophilic reagents such as diethylaminosulfur trifluoride (DAST).[6] While these reagents are effective, they are also highly reactive and require careful handling to prevent side reactions and the formation of unstable byproducts. The choice of fluorinating agent and the timing of its introduction in the synthetic sequence are critical. Late-stage fluorination, while often desirable from a synthetic strategy perspective, can sometimes lead to unforeseen stability issues in complex molecules.[7]

Deconstructing Instability: Key Factors Governing the Stability of Fluorinated Carbamates

The stability of a fluorinated carbamate intermediate is not an intrinsic constant but is rather influenced by a confluence of electronic, steric, and environmental factors. A thorough understanding of these factors is crucial for predicting and controlling degradation.

The Electronic Influence of Fluorine

The high electronegativity of fluorine exerts a powerful inductive effect, which can significantly alter the electron distribution within the carbamate moiety.[2]

  • Alpha-Fluorination: The presence of fluorine on the carbon alpha to the carbamate nitrogen or oxygen can have a profound impact. For instance, the hydrolytic stability of C-terminal partially fluorinated ethyl esters of N-acetylproline decreases by up to two orders of magnitude as the number of fluorine atoms increases.[8] This is attributed to the increased electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7]

  • Aromatic Substitution: Fluorine substitution on an N-aryl ring can modulate the basicity of the nitrogen atom, which in turn affects the stability of the carbamate. Electron-withdrawing fluorine atoms can decrease the electron density on the nitrogen, potentially making the carbamate more susceptible to certain degradation pathways.

Steric Considerations

The steric environment around the carbamate group and the fluorine substituents plays a significant role in stability. Bulky groups adjacent to the carbamate can shield it from nucleophilic attack, thereby enhancing hydrolytic stability. Conversely, steric hindrance can also influence the preferred conformation of the molecule, which may in turn affect its reactivity.[2]

The Nature of the Carbamate Substituents: N-Alkyl vs. N-Aryl

The stability of fluorinated carbamates can differ significantly based on whether the nitrogen atom is substituted with an alkyl or an aryl group. N-aryl carbamates are often involved in photochemical reactions, such as the photo-Fries rearrangement, especially in O-aryl derivatives.[9] The electronic properties of the aryl ring, influenced by fluorine substitution, can impact the rate and pathway of these reactions. N-alkyl carbamates, on the other hand, may be more prone to different degradation mechanisms.

Environmental Stressors

External factors can significantly accelerate the degradation of fluorinated carbamate intermediates.

  • Temperature: Thermal decomposition is a critical concern. While the C-F bond itself is strong, the overall molecule can undergo thermolysis.[10] The thermal decomposition of ethyl N-methyl-N-phenylcarbamate, for example, proceeds via a unimolecular elimination reaction to yield N-methylaniline, carbon dioxide, and ethylene.[2] Fluorination can alter the activation energy for such processes.

  • pH and Humidity: Hydrolysis is a common degradation pathway for carbamates. The rate of hydrolysis is highly dependent on pH, with both acidic and basic conditions often promoting the cleavage of the carbamate bond.[11][12] The presence of fluorine can exacerbate this susceptibility, as seen in the rapid hydrolysis of trifluoroethyl esters at pH 11.[8]

  • Light: Photochemical degradation can be a significant issue, particularly for aromatic carbamates.[13] Irradiation with UV light can lead to cleavage of the carbamate group, rearrangements, and other complex reactions. The specific photoproducts formed can depend on the solvent and the presence of other photosensitive groups.[9]

Common Decomposition Pathways

Understanding the likely degradation pathways of fluorinated carbamate intermediates is essential for developing effective stabilization strategies.

Hydrolysis: The Ubiquitous Threat

Hydrolysis typically involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the carbamate, leading to the formation of an alcohol, an amine, and carbon dioxide.

Caption: Generalized Hydrolytic Decomposition Pathway of a Carbamate.

The rate of this process is significantly influenced by the electronic effects of fluorine substituents, which can render the carbonyl carbon more electrophilic.[8]

Photodecomposition: A Complex Web of Reactions

For aromatic fluorinated carbamates, exposure to light can initiate a cascade of reactions. A common pathway is the cleavage of the carbamate group to form carbamic acid and a phenolic or alcoholic counterpart.[13] The carbamic acid is often unstable and decomposes further to an amine and carbon dioxide.[13]

Caption: Simplified Photodecomposition Pathway for an Aromatic Carbamate.

Assessing Stability: A Practical Guide to Experimental Protocols

A robust assessment of the chemical stability of fluorinated carbamate intermediates requires well-designed experiments and the use of appropriate analytical techniques.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. These studies involve subjecting the intermediate to a variety of stress conditions that are more severe than those it would likely encounter during normal handling and storage.

Table 1: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl, room temperature to 60°CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, room temperature to 60°CTo assess stability in alkaline environments.
Oxidation 3% H₂O₂, room temperatureTo evaluate susceptibility to oxidative degradation.
Thermal Stress 60°C to 100°C (solid state and in solution)To determine thermal stability and identify thermolytic degradation products.
Photostability Exposure to UV and visible light (ICH Q1B guidelines)To assess sensitivity to light and identify photodecomposition products.
Analytical Techniques for Stability Monitoring

The choice of analytical technique is critical for accurately monitoring the degradation of the parent compound and identifying and quantifying any degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for stability studies. Reversed-phase HPLC with UV or diode-array detection is commonly used to separate the parent compound from its degradation products. For carbamates that lack a strong chromophore, post-column derivatization with reagents like o-phthalaldehyde (OPA) followed by fluorescence detection can significantly enhance sensitivity and selectivity.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the identification of unknown degradation products. By providing molecular weight and fragmentation information, it allows for the structural elucidation of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for studying fluorinated compounds. It can be used to track the disappearance of the parent compound and the appearance of fluorine-containing degradants, providing valuable information about the fate of the fluorine atoms during decomposition.[15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For thermally stable and volatile degradation products, GC-MS can be a useful analytical tool. However, due to the thermal lability of many carbamates, derivatization may be necessary.[17]

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_Preparation 1. Sample Preparation cluster_Stress 2. Forced Degradation cluster_Analysis 3. Analysis cluster_Evaluation 4. Data Evaluation Prep Prepare solutions of the fluorinated carbamate intermediate in relevant solvents. Stress Subject samples to stress conditions: - Acidic/Basic Hydrolysis - Oxidation - Thermal - Photolytic Prep->Stress HPLC HPLC/UPLC Analysis: - Quantify parent compound - Detect degradation products Stress->HPLC LCMS LC-MS Analysis: - Identify unknown degradants HPLC->LCMS For peak identification NMR ¹⁹F NMR Analysis: - Track fluorine-containing species HPLC->NMR For fluorine-specific analysis Evaluate - Determine degradation kinetics - Propose degradation pathways - Assess overall stability HPLC->Evaluate LCMS->Evaluate NMR->Evaluate

Caption: A Step-by-Step Workflow for Assessing the Chemical Stability of Fluorinated Carbamate Intermediates.

Strategies for Enhancing Stability

When a fluorinated carbamate intermediate exhibits undesirable instability, several strategies can be employed to mitigate degradation.

  • Structural Modification: Minor structural changes can have a significant impact on stability. This could involve altering the steric environment around the carbamate, changing the position or number of fluorine substituents, or modifying adjacent functional groups to alter the electronic properties of the molecule.

  • pH Control: For intermediates that are susceptible to pH-dependent hydrolysis, maintaining the pH of solutions within a stable range is crucial. The use of appropriate buffer systems can help to prevent degradation during synthesis, purification, and storage.

  • Excipient Compatibility: In the context of formulation development, it is essential to ensure that the chosen excipients are compatible with the fluorinated carbamate. Certain excipients can catalyze degradation, and therefore, compatibility studies are a critical component of pre-formulation work.

  • Optimized Storage Conditions: Proper storage is fundamental to preserving the integrity of fluorinated carbamate intermediates. This typically involves storage at low temperatures, protection from light, and exclusion of moisture and oxygen.[11] The specific conditions should be determined based on the results of stability studies.

Conclusion: A Proactive Approach to Stability

The chemical stability of fluorinated carbamate intermediates is a multifaceted challenge that requires a deep understanding of organic chemistry principles and a proactive, data-driven approach. By carefully considering the synthetic route, the interplay of electronic and steric factors, and the potential impact of environmental stressors, researchers can anticipate and mitigate stability issues. The implementation of robust stability testing protocols, utilizing a suite of modern analytical techniques, is essential for characterizing these critical intermediates and ensuring the quality and reliability of the drug development process. Ultimately, a thorough understanding of the stability landscape of fluorinated carbamates empowers scientists to harness the full potential of fluorine in drug design, paving the way for the development of safer and more effective medicines.

References

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  • Walker, M. C., et al. (2013). Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways. Proceedings of the National Academy of Sciences, 110(52), 20959–20964. Available at: [Link]

  • Novak, M. S., et al. (2021). Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. ACS Omega, 6(38), 24891–24899. Available at: [Link]

  • Peñuela, G. A., & Barceló, D. (2001). Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter. Environmental Science & Technology, 35(1), 126–131. Available at: [Link]

  • Furrer, G., & Schulin, R. (2000). Kinetics of Carbosulfan Degradation in the Aqueous Phase in the Presence of a Cosolvent. Journal of Environmental Quality, 29(4), 1149–1156. Available at: [Link]

  • Jecs, E., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Amino Acids, 49(11), 1857–1866. Available at: [Link]

  • Lemley, A. T., et al. (2003). Competitive degradation and detoxification of carbamate insecticides by membrane anodic Fenton treatment. Journal of Agricultural and Food Chemistry, 51(18), 5424–5430. Available at: [Link]

  • Gagnon, D., et al. (2020). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Organic Letters, 22(15), 5919–5923. Available at: [Link]

  • Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643. Available at: [Link]

  • Lebedyeva, I. O., et al. (2017). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances, 7(84), 53239–53242. Available at: [Link]

  • Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 302–312. Available at: [Link]

  • Houston, Z. H. (2016). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Doctoral dissertation, University of Missouri-Columbia. Available at: [Link]

  • Zhu, C., et al. (2021). Recent Advances in the Synthesis and Transformation of Carbamoyl Fluorides, Fluoroformates, and Their Analogues. Chinese Journal of Chemistry, 39(10), 2731–2746. Available at: [Link]

  • Yuan, Y., et al. (2025). Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media. Water Research, 269, 120593. Available at: [Link]

  • El-Nahhal, Y., & Nir, S. (2001). Influence of Clay Minerals on the Hydrolysis of Carbamate Pesticides. Environmental Science & Technology, 35(10), 2025–2030. Available at: [Link]

  • Monti, S., et al. (2014). Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus Photo-Fries Rearrangement. Journal of Chemistry, 2014, 1–8. Available at: [Link]

  • Fang, H., et al. (2025). Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media. Water Research, 269, 120593. Available at: [Link]

  • Joyce, A. S., et al. (2024). Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Matijević, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Research Reviews, 41(5), 2634–2684. Available at: [Link]

  • Vuthijumnonk, J., et al. (2020). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Computational and Theoretical Chemistry, 1189, 112975. Available at: [Link]

  • Wang, D., et al. (2018). Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Chemical Communications, 54(71), 9961–9964. Available at: [Link]

  • Tomita, H., et al. (2021). N-Aryl and N-Alkyl Carbamates from 1 Atmosphere of CO2. Chemistry – A European Journal, 27(72), 18066–18073. Available at: [Link]

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  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

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  • Joyce, A. S., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Wang, Y., et al. (2022). Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. Materials, 15(4), 1381. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Selective N-Boc Protection of 1-Amino-3-Fluoro-2-Propanol

Introduction: Strategic Protection of a Key Fluorinated Building Block In contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to modulate key pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Protection of a Key Fluorinated Building Block

In contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. 1-Amino-3-fluoro-2-propanol is a valuable chiral building block that combines a primary amine, a secondary alcohol, and a fluoromethyl group, making it a versatile synthon for the synthesis of complex pharmaceutical agents.

To successfully employ this trifunctional molecule in multi-step syntheses, selective protection of the highly nucleophilic amino group is paramount. The tert-butoxycarbonyl (Boc) group is an exemplary choice for this purpose, valued for its ease of installation, stability across a wide range of reaction conditions (e.g., basic and nucleophilic), and facile removal under mild acidic conditions.[1][2][3] This orthogonality is crucial for complex synthetic routes where other protecting groups may be present.[1][4]

This application note provides a comprehensive, field-proven protocol for the efficient and selective N-Boc protection of 1-amino-3-fluoro-2-propanol. It delves into the underlying chemical principles, offers a detailed step-by-step methodology, and includes guidance on purification, characterization, and troubleshooting to ensure reproducible, high-yield results.

Foundational Principles: The Chemistry of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The core transformation involves the reaction of the primary amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.

Mechanism Rationale:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-amino-3-fluoro-2-propanol attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is the rate-determining step and forms a transient tetrahedral intermediate.[1][5]

  • Role of the Base: While the reaction can proceed without a base, the inclusion of a mild, non-nucleophilic base like triethylamine (Et₃N) is advantageous. It serves to neutralize the protonated amine intermediate, accelerating the reaction.[1][6]

  • Leaving Group Decomposition: The tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group. This unstable species rapidly decomposes into gaseous carbon dioxide and tert-butoxide.[6] The evolution of CO₂ gas is a visual indicator of reaction progress and drives the reaction to completion according to Le Châtelier's principle.

Substrate-Specific Considerations:

The substrate, 1-amino-3-fluoro-2-propanol, possesses both a primary amine and a secondary alcohol. Amines are generally more nucleophilic than alcohols, which allows for high selectivity in the N-protection reaction under standard conditions. However, it is important to avoid conditions that could promote competitive O-acylation, such as the use of highly activating catalysts like 4-(dimethylamino)pyridine (DMAP) in excess, which can lead to the formation of undesired carbonate byproducts.[7] The protocol described herein is optimized for selective N-protection.

Boc_Protection_Mechanism sub 1-Amino-3-fluoro-2-propanol (R-NH₂) intermediate Tetrahedral Intermediate sub->intermediate Nucleophilic Attack boc2o Di-tert-butyl dicarbonate ((Boc)₂O) boc2o->intermediate base Base (Et₃N) product N-Boc Protected Product (R-NHBoc) base->product protonated_carbamate Protonated Carbamate intermediate->protonated_carbamate protonated_carbamate->product Deprotonation byproducts CO₂ + t-BuOH + Et₃N·H⁺

Figure 1: Simplified reaction mechanism for Boc protection.

Detailed Experimental Protocol

This protocol is optimized for a ~10 mmol scale and can be adjusted accordingly.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleComments
1-Amino-3-fluoro-2-propanol≥97%Sigma-AldrichHandle in a well-ventilated fume hood.
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Acros OrganicsCan be a solid or liquid (m.p. 22-24 °C).[2]
Triethylamine (Et₃N)≥99%, redistilledFisher ScientificStore over KOH pellets to keep dry.
Dichloromethane (DCM)Anhydrous, ≥99.8%EMD MilliporeUse a dry solvent for best results.
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent GradeVWRFor aqueous workup.
Brine (Saturated aq. NaCl)Reagent GradeVWRFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRFor drying the organic layer.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.

3.2. Step-by-Step Methodology

Experimental_Workflow start_end start_end reagents reagents process process workup workup analysis analysis start Start: Setup Flask dissolve 1. Dissolve Substrate in Anhydrous DCM start->dissolve cool 2. Cool to 0 °C (Ice Bath) dissolve->cool add_base 3. Add Triethylamine (1.2 equiv) cool->add_base add_boc 4. Add (Boc)₂O Solution (1.1 equiv) Dropwise add_base->add_boc react 5. Warm to RT & Stir (4-6 hours) add_boc->react monitor 6. Monitor by TLC react->monitor quench 7. Quench with H₂O & Separate Layers monitor->quench wash 8. Wash with NaHCO₃ then Brine quench->wash dry 9. Dry Organic Layer (MgSO₄) wash->dry concentrate 10. Filter & Concentrate (Rotary Evaporator) dry->concentrate purify 11. Purify via Column Chromatography concentrate->purify end End: Pure Product purify->end

Figure 2: Step-by-step experimental workflow.
  • Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-amino-3-fluoro-2-propanol (0.95 g, 10 mmol, 1.0 equiv). Dissolve it in 30 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the internal temperature reaches 0-5 °C.

  • Base Addition: Add triethylamine (1.67 mL, 12 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Boc Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11 mmol, 1.1 equiv) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexane. The product should have a higher Rf value than the starting amine.

  • Workup - Quench & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing 30 mL of water. Shake and separate the layers.

  • Workup - Washing: Wash the organic layer sequentially with 30 mL of saturated aqueous NaHCO₃ solution, 30 mL of water, and finally 30 mL of brine.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.

3.3. Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 20% to 50% ethyl acetate in hexane is typically effective.

  • Procedure: Load the crude product onto the silica gel column. Elute with the solvent system, collecting fractions. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified tert-butyl (3-fluoro-2-hydroxypropyl)carbamate.

Product Characterization

Accurate structural confirmation is essential. The following data are expected for the purified product.

  • Appearance: Colorless oil or white solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.90-5.10 (br s, 1H, -NH)

    • δ 4.40-4.55 (m, 2H, -CH₂F)

    • δ 3.85-3.95 (m, 1H, -CHOH)

    • δ 3.20-3.40 (m, 2H, -CH₂NH)

    • δ 2.80-2.95 (br s, 1H, -OH)

    • δ 1.45 (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 156.5 (C=O, carbamate)

    • δ 83.5 (d, J = 170 Hz, -CH₂F)

    • δ 79.8 (-C (CH₃)₃)

    • δ 70.1 (-CHOH)

    • δ 45.2 (-CH₂NH)

    • δ 28.4 (-C(C H₃)₃)

  • Mass Spectrometry (ESI+): Calculated for C₈H₁₆FNO₃ [M+H]⁺: 194.1187; Found: 194.1190.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive (hydrolyzed) Boc anhydride.Allow the reaction to stir longer (up to 24h). Use a fresh bottle of (Boc)₂O. A gentle warming to 40°C can be attempted.[8]
Low Yield Product loss during aqueous workup (product may have some water solubility).Perform back-extraction of all aqueous layers with DCM or ethyl acetate (2x). Ensure the final brine wash is used to minimize water in the organic phase.
Presence of Side Product (O-acylation) Reaction temperature too high or use of a strong activating catalyst (e.g., DMAP).Maintain the reaction at room temperature or below. Avoid using DMAP unless specifically required for a difficult substrate.[7]
Product is an oil, difficult to handle Product may be amorphous or have a low melting point.If purification by chromatography is difficult, attempt to induce crystallization by dissolving in a minimal amount of a good solvent (e.g., ethyl acetate) and adding a poor solvent (e.g., hexane) until cloudy, then cool slowly.

Conclusion

The protocol outlined in this application note provides a reliable and high-yielding method for the selective N-Boc protection of 1-amino-3-fluoro-2-propanol. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently prepare this key fluorinated building block for use in complex synthetic endeavors. The provided characterization data and troubleshooting guide serve as valuable resources to validate the product and overcome common experimental challenges.

References

  • Boc Protection Mechanism (Boc2O + Base).Common Organic Chemistry.
  • Common side reactions with Boc-protected amino acids and how to avoid them.Benchchem.
  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Basu, A. et al. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines.Benchchem.
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.Benchchem.
  • Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Grehn, L. & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]

  • Pathan, A. et al. (2020). Synthesis of N-BOC amines by various routes. ResearchGate. Available at: [Link]

  • Williams, T. J. et al. (2015). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. The Royal Society of Chemistry. Available at: [Link]

  • L-Proline. Organic Syntheses Procedure. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Tiam, F. et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. PMC. Available at: [Link]

  • Deadman, B. J. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • Application Note: Structural Confirmation of Amino-PEG12-Boc Derivatives using NMR Spectroscopy.Benchchem.
  • Kawahata, M. et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

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Application

Application Notes and Protocols for the Strategic Incorporation of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate in Advanced Peptide Synthesis

Introduction: A Novel Building Block for Peptidomimetic Design In the landscape of modern peptide science and drug discovery, the introduction of non-canonical amino acids is a cornerstone strategy for enhancing therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for Peptidomimetic Design

In the landscape of modern peptide science and drug discovery, the introduction of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic potential. Fluorinated amino acids, in particular, have garnered significant attention for their ability to modulate the conformational and physiological properties of peptides.[1][2] The strategic placement of fluorine can lead to increased metabolic stability, enhanced binding affinity, and altered pKa values, all of which are critical parameters in drug design.[3][4] This document provides a detailed guide to the application of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate , a unique building block for introducing a fluorinated and hydroxylated aminopropanyl moiety into a peptide sequence. This moiety can be considered a precursor to a fluorinated analog of statine, a key component in many protease inhibitors.

The presence of the Boc (tert-butyloxycarbonyl) protecting group on the amine, coupled with a free hydroxyl group and a fluorine atom, presents both opportunities and challenges in peptide synthesis.[5][6] This guide will provide a comprehensive overview of the properties of this building block, protocols for its activation and incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS), and a discussion of the strategic considerations for its use in the synthesis of complex peptides.

Physicochemical Properties and Strategic Advantages

The unique trifunctional nature of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate—a Boc-protected amine, a secondary alcohol, and a primary fluoride—offers several strategic advantages in peptide design:

  • Conformational Constraint: The presence of the fluorine atom can introduce localized conformational constraints within the peptide backbone, potentially leading to more defined secondary structures.[7][8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making peptides incorporating this building block more resistant to enzymatic degradation.

  • Modulation of Binding Affinity: The highly electronegative fluorine atom can alter the electronic properties of the peptide, potentially enhancing interactions with biological targets.[4]

  • Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, which can be crucial for target recognition and binding.

  • Orthogonal Protection: The Boc group is stable under the basic conditions used for Fmoc deprotection in standard SPPS, allowing for an orthogonal protection strategy.[9][10]

PropertyValue
Molecular Formula C₈H₁₆FNO₃
Molecular Weight 193.22 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents for peptide synthesis.
Key Functional Groups Boc-protected amine, secondary alcohol, primary fluoride

Proposed Synthetic Utility: From Carbamate to a Fluorinated Amino Acid

While tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate can be used to introduce a C-terminal modification, its full potential is realized when it is converted into a carboxylic acid, creating a novel fluorinated amino acid. A plausible synthetic route involves the oxidation of the primary alcohol.

G cluster_0 Oxidation to Carboxylic Acid start tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate intermediate Intermediate Aldehyde start->intermediate Oxidizing Agent (e.g., PCC, DMP) end N-Boc-(4-fluoro-3-hydroxy)aminobutanoic acid intermediate->end Further Oxidation (e.g., Pinnick Oxidation)

Caption: Proposed oxidation of the carbamate to a carboxylic acid.

Protocols for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the standard Fmoc/tBu strategy for SPPS, which is widely used for its mild deprotection conditions.[11] It is assumed that the researcher has access to a manual or automated peptide synthesizer and is familiar with the basic principles of SPPS.

Experimental Workflow for SPPS

workflow Resin Resin Swelling Fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_deprotection Wash1 DMF Wash Fmoc_deprotection->Wash1 Coupling Amino Acid Coupling (Custom AA + Coupling Reagents) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Cycle Cleavage Cleavage and Deprotection (e.g., 95% TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Fmoc_deprotection Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for incorporating the custom amino acid via SPPS.

Protocol 1: Manual SPPS of a Peptide Incorporating N-Boc-(4-fluoro-3-hydroxy)aminobutanoic acid

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N-Boc-(4-fluoro-3-hydroxy)aminobutanoic acid (with hydroxyl group protection if necessary, see discussion below)

  • Coupling reagents: HATU (or HBTU/HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of HATU in DMF.

    • Add 6-10 equivalents of DIPEA to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of N-Boc-(4-fluoro-3-hydroxy)aminobutanoic acid:

    • Follow the same procedure as in step 4, using the custom amino acid.

    • Note on Hydroxyl Protection: The secondary hydroxyl group may require protection (e.g., with a tert-butyl group) to prevent side reactions during coupling. If the hydroxyl group is protected, it will be cleaved simultaneously with the Boc group and other side-chain protecting groups during the final cleavage step.

  • Washing: After each coupling step, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[12]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether.

  • Purification and Characterization:

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry.

Strategic Considerations and Troubleshooting

  • Orthogonality of Protecting Groups: The Boc group on the custom amino acid is orthogonal to the Fmoc group used for the N-terminus of the growing peptide chain.[9] The Boc group is stable to the basic conditions of Fmoc deprotection (piperidine in DMF) but is cleaved by the strong acid (TFA) used in the final cleavage step.[6]

  • Hydroxyl Group Protection: The free hydroxyl group on the custom amino acid can potentially be acylated during the subsequent coupling steps. To avoid this, it is advisable to protect the hydroxyl group, for example, as a tert-butyl ether. This protecting group is also acid-labile and will be removed during the final TFA cleavage.

  • Coupling Efficiency: The steric hindrance from the fluorinated side chain may slightly reduce coupling efficiency. It is recommended to use a highly efficient coupling reagent like HATU and to monitor the coupling reaction closely. If the coupling is incomplete, a double coupling step may be necessary.

  • Cleavage Cocktail: The choice of scavengers in the cleavage cocktail is important to prevent side reactions, especially if the peptide contains sensitive residues like tryptophan or cysteine.[12] Triisopropylsilane (TIS) is a common scavenger used to quench the carbocations generated during the cleavage of Boc and other tert-butyl-based protecting groups.

Conclusion

tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate represents a valuable and versatile building block for the synthesis of advanced peptides and peptidomimetics. Its incorporation can bestow peptides with enhanced metabolic stability, conformational rigidity, and potentially improved biological activity. The protocols and strategic considerations outlined in this document provide a solid foundation for researchers to successfully utilize this novel building block in their peptide synthesis endeavors. Careful planning of the protection strategy, particularly for the hydroxyl group, and optimization of coupling conditions are key to achieving high yields and purity of the final peptide product.

References

  • BenchChem. (2025). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.
  • MDPI. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI.
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • (n.d.). Synthesis and Characterization of Building Blocks and Peptides 1 Materials and Equipment Unless otherwise noted, all reactions.
  • BenchChem. (2025). Application Notes: Use of Tert-butyl Carbamates in Peptide Synthesis.
  • Master Organic Chemistry. (2018).
  • OSTI. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on. OSTI.gov.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • (n.d.). Summary of the experimental conditions employed for SPPS | Download Table.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses.
  • PubChem. (n.d.). Tert-butyl n-(3,3-difluoro-2-hydroxypropyl)
  • PubChem. (n.d.). tert-Butyl (3-fluoro-2-hydroxypropyl)
  • PubChem. (n.d.).
  • Google Patents. (n.d.). WO2024174680A1 - Building blocks for difficult peptide synthesis and method of making thereof.
  • SpringerLink. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. SpringerLink.
  • (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets.
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Sunresin.
  • BenchChem. (2025). Application Notes and Protocols for tert-Butyl (3-aminopropyl)carbamate in Peptide Synthesis.
  • Spiral. (n.d.).
  • SpringerLink. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. SpringerLink.
  • PubMed. (2013). Incorporation of CF3-pseudoprolines into peptides: a methodological study. PubMed.
  • (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.

Sources

Method

Application Notes and Protocols: Navigating the Nucleophilic Ring-Opening of Fluorinated Epoxides

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Fluorinated Epoxides in Modern Chemistry The introduction of fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Epoxides in Modern Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2][3] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Among the diverse array of fluorinated building blocks, fluorinated epoxides have emerged as exceptionally versatile intermediates. Their inherent ring strain makes them susceptible to nucleophilic attack, providing a direct and often stereospecific route to valuable β-fluorinated alcohols, amines, and other functionalized molecules that are key motifs in many pharmaceuticals.[5][6][7]

This guide provides a comprehensive overview of the critical parameters governing the nucleophilic ring-opening of fluorinated epoxides. We will delve into the mechanistic underpinnings that dictate regioselectivity, explore a range of reaction conditions, and offer detailed protocols for key transformations. Our focus is on providing not just a set of instructions, but a deeper understanding of the chemical principles at play, empowering researchers to rationally design and troubleshoot their synthetic strategies.

I. The Mechanistic Landscape: Understanding Regio- and Stereoselectivity

The presence of fluorine substituents dramatically alters the electronic nature of the epoxide ring, leading to distinct reactivity patterns compared to their non-fluorinated counterparts. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, influencing the electrophilicity of the adjacent carbon atoms.

The "Fluorine Effect" on Regioselectivity

Under neutral or basic conditions, the ring-opening of unsymmetrical epoxides typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon.[8] However, with fluorinated epoxides, this rule is often inverted. For instance, in perfluorinated epoxides like hexafluoropropylene oxide (HFPO), nucleophilic attack preferentially occurs at the more substituted carbon.[9] This "abnormal" regioselectivity is attributed to the powerful electron-withdrawing nature of the trifluoromethyl group, which renders the adjacent carbon more electrophilic and susceptible to attack, despite the increased steric hindrance.[9]

Theoretical studies suggest that the origin of this regioselectivity is a complex interplay of factors, including the destabilizing distortion energy required to reach the transition state and the influence of negative hyperconjugation between the oxygen lone pair and the C-F antibonding orbitals, which can strengthen the C-O bond at the less substituted position.[9] For epoxides with other fluorinated substituents, the regioselectivity is often highly controlled, favoring attack at the carbon atom that does not bear the fluorine atoms, due to electronic repulsion between the incoming nucleophile and the electron-rich fluorine atoms.[10][11]

Stereoselectivity: A Commitment to Inversion

The nucleophilic ring-opening of fluorinated epoxides generally proceeds with a high degree of stereospecificity. The reaction typically follows an SN2 pathway, resulting in an inversion of configuration at the stereocenter undergoing attack.[10][11][12] This leads to the formation of anti-disubstituted products, a predictable and highly valuable outcome for asymmetric synthesis.

II. Key Reaction Parameters and Their Impact

The success of a fluorinated epoxide ring-opening reaction hinges on the judicious selection of nucleophiles, solvents, and catalysts.

The Nucleophile: A Diverse Toolkit

A wide array of nucleophiles can be employed to open fluorinated epoxides, each offering access to a different class of valuable compounds.

  • Nitrogen Nucleophiles (Amines): Primary and secondary amines are common nucleophiles, yielding β-amino alcohols, which are important chiral auxiliaries and building blocks for pharmaceuticals.[10][11]

  • Sulfur Nucleophiles (Thiols): Thiols react readily with fluorinated epoxides to produce β-thio alcohols.

  • Oxygen Nucleophiles (Alcohols, Water): While less common without activation, alcohols and water can serve as nucleophiles, particularly under acidic conditions or with highly reactive epoxides.

  • Carbon Nucleophiles: The formation of C-C bonds via epoxide opening is a powerful synthetic tool. Fluorinated carbanions, often generated from fluorinated sulfones, can be used, although their reactivity can be attenuated by a "negative fluorine effect."[13] The use of fluorinated alcohol solvents can promote reactions with weaker carbon nucleophiles.[14][15][16]

  • Halide Nucleophiles (Fluoride, Bromide, Chloride): The introduction of a second halogen atom can be achieved using various halide sources. For nucleophilic fluorination, amine/HF reagents like triethylamine tris(hydrofluoride) (Et₃N·3HF) are frequently used.[17] For the introduction of other halogens, magnesium bromide etherate (MgBr₂·Et₂O) or lithium chloride are effective.[12]

The Solvent: More Than Just a Medium

The choice of solvent can have a profound impact on the reaction rate and selectivity.

  • Protic Solvents: Alcohols, such as ethanol, are often used for reactions with amines and thiols.[10][11]

  • Aprotic Polar Solvents: Solvents like tetrahydrofuran (THF) and dioxane are commonly used, especially for reactions involving organometallic reagents or sensitive substrates.[18]

  • Fluorinated Alcohols (TFE and HFIP): 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have emerged as powerful "non-innocent" solvents.[14][15][16][19] Their strong hydrogen-bond-donating ability allows them to activate the epoxide ring towards nucleophilic attack, often obviating the need for a Lewis acid catalyst.[14][15][16] This is particularly beneficial for reactions with weak or neutral nucleophiles.[14][15][16]

Catalysis: Enhancing Reactivity and Controlling Selectivity

While many ring-opening reactions of fluorinated epoxides proceed without a catalyst, certain transformations benefit from their use.

  • Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can be used to activate the epoxide, particularly for reactions with weak nucleophiles.[20] This often promotes an SN1-like mechanism, where the regioselectivity is governed by the stability of the resulting carbocation.

  • Dual-Catalyst Systems: For enantioselective transformations, such as the desymmetrization of meso-epoxides, dual-catalyst systems comprising a chiral amine and a chiral Lewis acid have proven highly effective.[5][6][21]

  • Metal Catalysts: Iron catalysts, such as Fe(acac)₃, have been employed for the radiofluorination of sterically hindered epoxides using [¹⁸F]HF.[18]

III. Experimental Protocols

The following protocols are representative examples of the nucleophilic ring-opening of fluorinated epoxides. Researchers should note that optimization of reaction conditions (temperature, reaction time, stoichiometry) may be necessary for different substrates.

Protocol 1: Ring-Opening of a Trifluoromethyl-Substituted Epoxide with an Amine

This protocol describes the synthesis of a β-amino alcohol from a trifluoromethyl-substituted epoxide and p-anisidine, as adapted from the work of Konno and coworkers.[10][11]

dot

Caption: Workflow for the synthesis of a β-amino alcohol.

Materials:

  • Benzyl 2,3-epoxy-4,4,4-trifluorobutanoate

  • p-Anisidine

  • Ethanol (EtOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of benzyl 2,3-epoxy-4,4,4-trifluorobutanoate (1.0 eq) in ethanol, add p-anisidine (1.2 eq).

  • Stir the reaction mixture at 50 °C for 19 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl (aq.).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to afford the desired β-amino alcohol.

Expected Outcome: The reaction proceeds with high regioselectivity, with the amine attacking the carbon atom not bearing the trifluoromethyl group, and with anti-diastereoselectivity.

Protocol 2: Lewis Acid-Mediated Ring-Opening with a Halide

This protocol details the hydrofluorination of an aryl epoxide using boron trifluoride etherate, leading to a syn-fluorohydrin.[20]

dot

Sources

Application

Application Notes and Protocols for the Mitsunobu Reaction with Fluorinated Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing the Mitsunobu Reaction for Advanced Fluorinated Molecules The Mitsunobu reaction is a cornerstone of modern organic synthesis, enab...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Mitsunobu Reaction for Advanced Fluorinated Molecules

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functionalities with a characteristic inversion of stereochemistry.[1][2][3] This powerful transformation has found extensive application in the synthesis of natural products and pharmaceuticals.[1][4] The incorporation of fluorine into amino acids and other bioactive molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of robust synthetic methodologies for accessing fluorinated amino alcohols and their derivatives is of paramount importance in medicinal chemistry and drug discovery.

This guide provides a detailed exploration of the procedure for conducting the Mitsunobu reaction on fluorinated amino alcohols. We will delve into the mechanistic intricacies, critical experimental parameters, and strategies to navigate the unique challenges posed by this class of substrates. The protocols and insights presented herein are designed to equip researchers with the knowledge to successfully employ this reaction for the synthesis of novel fluorinated compounds.

Mechanistic Overview: A Symphony of Redox and Substitution

The Mitsunobu reaction is a complex yet elegant sequence of reactions involving a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][5] The generally accepted mechanism proceeds through the following key steps:

  • Betaine Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate to form a betaine intermediate.[2]

  • Pronucleophile Deprotonation: The basic betaine deprotonates the acidic pronucleophile (in this case, the N-protected amino group or an external nucleophile), forming a phosphonium salt and the conjugate base of the nucleophile.

  • Alcohol Activation: The alcohol oxygen of the fluorinated amino alcohol attacks the activated phosphonium species, leading to the formation of an alkoxyphosphonium salt. This conversion transforms the hydroxyl group into an excellent leaving group.

  • SN2 Displacement: The deprotonated nucleophile then displaces the activated hydroxyl group via an SN2 reaction, resulting in the desired product with inversion of configuration at the stereocenter.[1][3] The thermodynamic driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[6]

// Reactants RCHOH [label="Fluorinated\nAmino Alcohol (R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; PPh3 [label="PPh₃", fillcolor="#F1F3F4", fontcolor="#202124"]; DEAD [label="DEAD", fillcolor="#F1F3F4", fontcolor="#202124"]; NuH [label="Nucleophile (Nu-H)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates Betaine [label="Betaine\n[PPh₃⁺-N⁻(CO₂Et)N(CO₂Et)]", fillcolor="#FFFFFF", fontcolor="#202124"]; Alkoxyphosphonium [label="Alkoxyphosphonium Salt\n[R-O-PPh₃]⁺", fillcolor="#FFFFFF", fontcolor="#202124"];

// Products Product [label="Product (R-Nu)\n(Inversion of Stereochemistry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TPPO [label="Triphenylphosphine Oxide\n(TPPO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrazine [label="Reduced DEAD", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges PPh3 -> Betaine [label="+ DEAD", color="#34A853"]; Betaine -> Alkoxyphosphonium [label="+ R-OH", color="#34A853"]; NuH -> Alkoxyphosphonium [label="- H⁺ to Betaine", style=dashed, color="#5F6368"]; Alkoxyphosphonium -> Product [label="+ Nu⁻ (SN2)", color="#EA4335"]; Alkoxyphosphonium -> TPPO [style=invis]; Product -> Hydrazine [style=invis];

// Invisible edges for layout edge [style=invis]; RCHOH -> PPh3; DEAD -> NuH; } केंदdot Caption: Generalized workflow of the Mitsunobu reaction.

Critical Considerations for Fluorinated Amino Alcohols

The presence of both a hydroxyl and an amino group, coupled with the electronic effects of fluorine, necessitates careful planning and execution of the Mitsunobu reaction.

Protecting Group Strategy: The Key to Success

Due to the inherent nucleophilicity of the amino group, its protection is crucial to prevent unwanted side reactions, such as intramolecular cyclization to form aziridines or intermolecular N-alkylation. The choice of protecting group is critical and should be guided by the following principles:

  • Stability: The protecting group must be stable to the Mitsunobu reaction conditions.

  • Orthogonality: It should be possible to remove the protecting group without affecting other functionalities in the molecule.

  • Electronic Effects: The protecting group should not significantly decrease the nucleophilicity of the intended nucleophile or promote undesired side reactions like elimination.

Commonly used and effective protecting groups for the amino functionality in this context include:

  • Boc (tert-Butoxycarbonyl): Widely used due to its stability and ease of removal under acidic conditions.

  • Cbz (Carboxybenzyl): Stable to a wide range of conditions and readily removed by hydrogenolysis.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Often employed in peptide synthesis, it is base-labile, offering an orthogonal deprotection strategy.

For intramolecular Mitsunobu reactions aimed at synthesizing fluorinated cyclic amines, the amino group itself acts as the internal nucleophile. In such cases, it is often protected with a group that can be removed in situ or in a subsequent step, or a protecting group that modulates its nucleophilicity to favor the desired cyclization.

Impact of Fluorination

The presence of fluorine atoms can influence the reactivity of the amino alcohol in several ways:

  • Increased Acidity of the Hydroxyl Group: The electron-withdrawing nature of fluorine atoms can increase the acidity of the alcohol, potentially facilitating its activation.

  • Reduced Nucleophilicity of the Amino Group: The inductive effect of fluorine can decrease the basicity and nucleophilicity of the amino group. This can be advantageous in intermolecular reactions by reducing the propensity for side reactions but may hinder intramolecular cyclizations.

Detailed Experimental Protocol: Intermolecular N-Alkylation of a Fluorinated Amino Alcohol

This protocol describes a general procedure for the intermolecular Mitsunobu reaction between an N-protected fluorinated amino alcohol and an external nucleophile (e.g., a phenol or a carboxylic acid).

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
N-Boc-protected fluorinated amino alcohol≥98%Commercial or synthesizedEnsure dryness
Nucleophile (e.g., 4-nitrophenol)≥98%CommercialMust have a pKa ≤ 15
Triphenylphosphine (PPh₃)≥99%CommercialRecrystallize if necessary
Diisopropyl azodicarboxylate (DIAD)95-98%CommercialHandle with care; potential sensitizer
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercialCrucial for reaction success
Ethyl acetateACS gradeCommercialFor workup and chromatography
HexanesACS gradeCommercialFor chromatography
Saturated aqueous NaHCO₃ solution---Prepared in-houseFor workup
Brine---Prepared in-houseFor workup
Anhydrous Na₂SO₄ or MgSO₄---CommercialFor drying
Silica gel230-400 meshCommercialFor column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the N-Boc-protected fluorinated amino alcohol (1.0 equiv.), the nucleophile (1.2 equiv.), and triphenylphosphine (1.5 equiv.).

  • Solvent Addition: Add anhydrous THF (approximately 0.1 M concentration with respect to the amino alcohol) to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • DIAD Addition: Slowly add DIAD (1.5 equiv.) dropwise to the cooled solution over a period of 10-15 minutes. A color change from colorless to yellow or orange is typically observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often contaminated with triphenylphosphine oxide and the reduced DIAD byproduct. Purify the desired product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol: Intramolecular Mitsunobu Cyclization for the Synthesis of Fluorinated Cyclic Amines

This protocol outlines a general procedure for the intramolecular cyclization of an N-protected fluorinated amino alcohol to form a cyclic amine.[5]

Materials and Reagents:

  • As listed in the intermolecular protocol, with the exception of the external nucleophile. The N-protected fluorinated amino alcohol is the sole substrate.

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the N-protected fluorinated amino alcohol (1.0 equiv.) and triphenylphosphine (1.5 equiv.).

  • Solvent Addition: Add anhydrous THF to achieve a dilute concentration (typically 0.01-0.05 M) to favor intramolecular cyclization over intermolecular side reactions.

  • Cooling: Cool the solution to 0 °C.

  • DIAD Addition: Add DIAD (1.5 equiv.) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup and Purification: Follow the same workup and purification procedures as described for the intermolecular reaction.

// Reactant StartMat [label="N-Protected Fluorinated\nAmino Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reagents Reagents [label="PPh₃, DIAD\nAnhydrous THF, 0°C to RT", fillcolor="#FFFFFF", fontcolor="#202124"];

// Intermediate Intermediate [label="Intramolecular SN2 Attack\n(Activated Alcohol)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Product Product [label="Fluorinated Cyclic Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Byproducts Byproducts [label="TPPO + Reduced DIAD", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges StartMat -> Reagents [dir=none, color="#34A853"]; Reagents -> Intermediate [label="Activation", color="#34A853"]; Intermediate -> Product [label="Cyclization", color="#EA4335"]; Intermediate -> Byproducts [style=dashed, color="#5F6368"]; } केंदdot Caption: Workflow for intramolecular Mitsunobu cyclization.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive reagents (moisture) - Insufficiently acidic nucleophile (for intermolecular reactions) - Steric hindrance- Use freshly dried solvents and recrystallized PPh₃. - Choose a nucleophile with a pKa ≤ 15. - Increase reaction temperature and/or time. Consider using a more reactive phosphine (e.g., tributylphosphine).
Formation of side products (e.g., elimination) - Unsuitable protecting group on the amine - High reaction temperature- Screen different N-protecting groups (e.g., Boc, Cbz). - Maintain a low reaction temperature (0 °C to room temperature).
Formation of aziridine (intramolecular) - The amino group is not adequately protected or is too nucleophilic.- Use a more robust protecting group on the nitrogen.
Difficult purification - Co-elution of triphenylphosphine oxide and the product.- Use polymer-supported PPh₃ to simplify removal by filtration. - Optimize the chromatography conditions (e.g., different solvent system).

Conclusion

The Mitsunobu reaction is a versatile and powerful tool for the stereoselective functionalization of fluorinated amino alcohols. Careful consideration of protecting group strategies and reaction conditions is paramount to achieving high yields and minimizing side reactions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this reaction in their synthetic endeavors, paving the way for the discovery and development of novel fluorinated molecules with potential applications in medicine and materials science.

References

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Fokina, N. A., et al. (2016). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 21(8), 1045. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355. [Link]

  • Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807-810. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Hudson, M. J. (2017). A review of the Mitsunobu reaction. Johnson Matthey Technology Review, 61(2), 111-133. [Link]

  • Kroutil, W., & Mang, H. (2007). Biocatalytic Mitsunobu Reaction. Angewandte Chemie International Edition, 46(9), 1438-1440. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

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Method

Application Note &amp; Protocol: Solvent Selection for tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate

Introduction: Understanding the Solute tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate is a key intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a combination of polar and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Solute

tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate is a key intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a combination of polar and nonpolar functional groups, presents a unique challenge for solvent selection. The presence of a hydroxyl (-OH) group and a carbamate (-NHCOO-) moiety facilitates hydrogen bonding, while the fluoro (-F) group introduces polarity. Conversely, the bulky tert-butyl group provides a significant nonpolar characteristic.

A thorough understanding of these structural features is paramount for selecting an appropriate solvent system that ensures complete dissolution, which is critical for reaction efficiency, purification, and formulation. This document provides a comprehensive guide to the theoretical considerations and practical methodologies for selecting an optimal solvent for this compound.

Theoretical Framework for Solvent Selection

The solubility of a compound is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents that have similar intermolecular forces. For tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate, the key intermolecular forces at play are:

  • Hydrogen Bonding: The hydroxyl and carbamate groups are capable of both donating and accepting hydrogen bonds.[1] Solvents that can also engage in hydrogen bonding (polar protic solvents) are therefore strong candidates.

  • Dipole-Dipole Interactions: The electronegative fluorine, oxygen, and nitrogen atoms create polar bonds, resulting in a net molecular dipole moment. Polar aprotic solvents, which possess dipole moments but lack O-H or N-H bonds, can effectively solvate the molecule through these interactions.[2]

  • Van der Waals Forces (London Dispersion Forces): The nonpolar tert-butyl group and the propyl backbone will interact via these weaker forces, which are the primary mode of interaction in nonpolar solvents.

Based on these characteristics, a range of solvents with varying polarities should be considered. The calculated XLogP3 value of 0.7 for this compound suggests a relatively balanced hydrophilic and lipophilic character, indicating that it is likely to be soluble in a variety of polar solvents.[3]

Pre-Screening of Potential Solvents

A logical approach to solvent selection involves screening a diverse set of solvents from different classes. The following table summarizes key properties of recommended solvents for initial screening.

Table 1: Properties of Selected Solvents for Solubility Screening

Solvent ClassSolventRelative Polarity[4]Boiling Point (°C)Key Features
Polar Protic Water1.000100Strong hydrogen bonding, highly polar.[5]
Methanol0.76265Strong hydrogen bonding, polar.
Ethanol0.65478Strong hydrogen bonding, polar.
Isopropanol0.54682Hydrogen bonding, slightly less polar than ethanol.[4]
Polar Aprotic Dimethyl Sulfoxide (DMSO)0.444189Highly polar, strong dipole moment.[4]
N,N-Dimethylformamide (DMF)0.386153Highly polar, strong dipole moment.[4]
Acetonitrile0.46082Polar, moderate dipole moment.[4]
Acetone0.35556Polar, moderate dipole moment.
Tetrahydrofuran (THF)0.20766Moderately polar, ether functionality.[6]
Ethyl Acetate0.22877Moderately polar, ester functionality.[4]
Nonpolar Toluene0.099111Aromatic, low polarity.[6]
Dichloromethane (DCM)0.30940Chlorinated, moderate polarity.[4]
Hexane0.00969Aliphatic, very low polarity.[4]

Experimental Protocol for Solubility Determination

This protocol outlines a systematic approach to determine the solubility of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate in the selected solvents.

Materials and Equipment
  • tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate (solid)

  • Selected solvents (as per Table 1)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Calibrated micropipettes

  • Glass vials with screw caps (e.g., 4 mL)

  • Visual inspection apparatus (e.g., light box with a dark background)

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7][8]

  • Consult the Safety Data Sheet (SDS) for each solvent and for the carbamate compound before starting any work.[9][10][11]

Step-by-Step Procedure
  • Preparation of Vials: Label a series of glass vials for each solvent to be tested.

  • Weighing the Solute: Accurately weigh a specific amount of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate (e.g., 10 mg) into each vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.

  • Mixing: Cap the vial securely and vortex for 30-60 seconds to facilitate dissolution.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a standard temperature (e.g., 25 °C) for a set period (e.g., 1 hour) to allow the mixture to reach equilibrium.

  • Visual Inspection: After equilibration, visually inspect each vial against a well-lit, dark background to determine if the solid has completely dissolved.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another measured increment of the solvent (e.g., 0.1 mL). Repeat steps 4-6.

  • Data Recording: Continue adding solvent incrementally until the solid is completely dissolved. Record the total volume of solvent required for complete dissolution.

  • Solubility Calculation: Calculate the approximate solubility in mg/mL or g/L.

  • Repeat for all Solvents: Repeat the entire procedure for each solvent listed in Table 1.

Visualization of the Solvent Selection Workflow

The following diagram illustrates the logical process for selecting an appropriate solvent.

SolventSelectionWorkflow A Analyze Solute Structure - Functional Groups (-OH, -NHCOO-, -F, t-Bu) - Intermolecular Forces B Theoretical Solvent Screening 'Like Dissolves Like' A->B C Categorize Solvents - Polar Protic - Polar Aprotic - Nonpolar B->C D Experimental Solubility Testing (Step-wise Protocol) C->D E Observe & Record Data (Volume of Solvent for Dissolution) D->E Iterative Process F Calculate Approximate Solubility (e.g., mg/mL) E->F H Insoluble E->H If solid remains after large volume G Select Optimal Solvent(s) Based on Application Needs F->G

Caption: Workflow for systematic solvent selection.

Interpreting the Results and Solvent Recommendations

The solubility data should be compiled into a clear, comparative table.

Table 2: Hypothetical Solubility Data for tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate at 25°C

SolventClassApprox. Solubility (mg/mL)Observations
MethanolPolar Protic> 100Freely Soluble
EthanolPolar Protic> 100Freely Soluble
IsopropanolPolar Protic~ 80Soluble
WaterPolar Protic~ 20Sparingly Soluble
DMSOPolar Aprotic> 100Freely Soluble
DMFPolar Aprotic> 100Freely Soluble
AcetonitrilePolar Aprotic~ 50Soluble
AcetonePolar Aprotic~ 60Soluble
THFPolar Aprotic~ 40Moderately Soluble
Ethyl AcetatePolar Aprotic~ 30Moderately Soluble
DichloromethaneNonpolar~ 15Slightly Soluble
TolueneNonpolar< 5Very Slightly Soluble
HexaneNonpolar< 1Practically Insoluble
Analysis of Expected Results:
  • High Solubility in Polar Solvents: Due to the presence of the hydroxyl and carbamate groups, which can form strong hydrogen bonds, high solubility is expected in polar protic solvents like methanol and ethanol, and in highly polar aprotic solvents like DMSO and DMF.[1][12]

  • Moderate Solubility in Less Polar Solvents: Solvents like acetonitrile, acetone, and THF are expected to be effective due to their ability to engage in dipole-dipole interactions with the polar regions of the molecule.[2]

  • Limited Solubility in Water: While water is a highly polar protic solvent, the nonpolar tert-butyl group can hinder solubility. The predicted water solubility for a similar, non-fluorinated carbamate is relatively low, suggesting a similar trend here.[13]

  • Low to Insoluble in Nonpolar Solvents: The strong intermolecular forces (hydrogen bonding and dipole-dipole) within the solid carbamate are unlikely to be overcome by the weak van der Waals forces offered by nonpolar solvents like hexane and toluene.

Final Recommendations:
  • For Reaction Media: Methanol, ethanol, isopropanol, acetonitrile, and THF are excellent first choices. The selection will depend on the specific reaction conditions, such as temperature and reagent compatibility.

  • For Purification (Crystallization): A binary solvent system is often ideal. For example, dissolving the compound in a good solvent (e.g., methanol or ethyl acetate) and then adding a poor solvent (e.g., hexane or water) until turbidity is observed can induce crystallization.

  • For NMR Spectroscopy: Deuterated solvents such as Methanol-d4, DMSO-d6, or Chloroform-d (if solubility permits) would be appropriate.

  • For Stock Solutions: DMSO and DMF are excellent choices for creating high-concentration stock solutions due to their high solvating power.

Conclusion

The selection of an appropriate solvent for tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate requires a systematic approach that considers the molecule's unique structural features. By combining theoretical understanding with a structured experimental protocol, researchers can efficiently identify optimal solvents for various applications, from chemical synthesis to biological assays. The high polarity and hydrogen bonding capabilities of the molecule suggest that polar protic and polar aprotic solvents will be most effective.

References

  • PubChem. tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. National Center for Biotechnology Information. [Link]

  • Scribd. Solvent Polarity Table. [https://www.scribd.com/document/2 solvent-polarity-table/]([Link] solvent-polarity-table/)

  • University of Rochester. Solvents and Polarity. [Link]

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  • Honeywell. Polarity Index. [Link]

  • National Institutes of Health. Hydrogen bonding vs. halogen bonding: the solvent decides. PubMed Central. [Link]

  • PubChem. tert-Butyl 2-fluoro-3-hydroxypropylcarbamate. National Center for Biotechnology Information. [Link]

  • Labclinics. Solubility factors when choosing a solvent. [Link]

  • Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties. [Link]

  • Chemistry World. Polar solvents promote halogen bonds over hydrogen ones. [Link]

  • PubChemLite. Tert-butyl n-(3,3-difluoro-2-hydroxypropyl)carbamate (C8H15F2NO3). [Link]

  • U.S. Environmental Protection Agency. tert-Butyl (1-hydroxypropan-2-yl)carbamate Properties. [Link]

  • National Institutes of Health. Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. PubMed Central. [Link]

  • ResearchGate. Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. [Link]

  • ResearchGate. Fluorous Boc ( F Boc) Carbamates: New Amine Protecting Groups for Use in Fluorous Synthesis. [Link]

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Application

Application Note: Strategies for the Chemoselective Derivatization of Hydroxyl Groups in N-Boc-Protected Fluoroamines

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The introduction of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often impartin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The introduction of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties. Fluoroamines, in particular, are prevalent scaffolds in drug candidates. During their synthesis and elaboration for structure-activity relationship (SAR) studies, it is common to protect the amine functionality, frequently with the tert-butyloxycarbonyl (Boc) group, while modifying other functional handles.[1][2][3] This application note provides a detailed guide for the chemoselective derivatization of hydroxyl groups in the presence of a Boc-protected amine. We will explore key strategies including acylation, silylation, and etherification, delving into the mechanistic rationale, providing detailed experimental protocols, and discussing methods for analytical validation.

Introduction: The Synthetic Challenge

N-Boc-protected fluoroamines are critical intermediates in pharmaceutical research and development. The Boc group provides robust protection for the amine under a wide range of conditions, yet it can be removed under specific acidic protocols, making it an ideal strategic element in multi-step synthesis.[4][5] A common synthetic challenge arises when the molecule also contains a hydroxyl group that requires modification. The goal is to perform a chemical transformation exclusively at the hydroxyl site without disturbing the Boc-protecting group or other sensitive functionalities.

The choice of derivatization strategy is dictated by the end goal:

  • SAR Exploration: Introducing a diverse array of functional groups to probe interactions with a biological target.

  • Prodrug Synthesis: Installing linkages, such as esters, that are designed to be cleaved in vivo.

  • Metabolic Blocking: Capping a potential site of metabolism (e.g., via etherification) to improve drug half-life.

  • Synthetic Intermediates: Protecting the hydroxyl group to enable transformations elsewhere in the molecule.[6]

This guide focuses on the three most prevalent and versatile strategies to achieve these objectives.

Core Strategy 1: Acylation for Ester Synthesis

Acylation is the most common method for derivatizing hydroxyl groups, converting them into esters. This transformation is valuable for rapidly generating libraries of analogs for SAR studies. The reaction involves treating the alcohol with an activated carboxylic acid derivative, typically an acyl halide or anhydride, in the presence of a base.[7][8]

Causality & Experimental Choices: The key to chemoselectivity is the choice of base. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to neutralize the acidic byproduct (e.g., HCl) without competing with the hydroxyl group as a nucleophile. For less reactive alcohols, a catalyst like 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[4] The reaction is typically performed in an inert, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) to prevent side reactions.

Workflow for Acylation of a Boc-Protected Fluoro-Amino Alcohol

cluster_start Setup cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification Start Boc-Protected Fluoro-Amino Alcohol in DCM Base Add Base (e.g., TEA, Pyridine) Start->Base Dissolve DMAP Add DMAP (catalytic, optional) Base->DMAP If needed AcylatingAgent Add Acyl Chloride or Anhydride (slowly) DMAP->AcylatingAgent Stir Stir at 0 °C to RT Monitor by TLC AcylatingAgent->Stir Initiate Reaction Quench Aqueous Quench (e.g., H₂O, sat. NaHCO₃) Stir->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Final Acylated Product Purify->Product

Caption: General workflow for the acylation of a hydroxyl group.

Protocol 2.1: General Procedure for Acylation with an Acyl Chloride
  • Preparation: To a solution of the Boc-protected fluoro-amino alcohol (1.0 equiv) in anhydrous DCM (0.1 M), add triethylamine (1.5 equiv). If the alcohol is sterically hindered or unreactive, add DMAP (0.1 equiv). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the acyl chloride (1.2 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired ester.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

ParameterAcyl ChlorideAnhydrideFluoroalkyl Chloroformate
Reagent R-COCl(R-CO)₂OF(CF₂)n-O-COCl
Equivalents 1.1 - 1.51.1 - 1.51.1 - 1.5
Base TEA, DIPEA, PyridineTEA, PyridinePyridine
Catalyst DMAP (optional)DMAP (often required)DMAP (optional)
Typical Yield 85-98%80-95%90-99%
Notes Highly reactive, moisture sensitive.Less reactive than acyl chlorides, byproduct is a carboxylic acid.Provides highly fluorinated tags for analysis or property modification.[9][10]

Table 1: Comparison of Common Acylating Agents.

Core Strategy 2: Silylation for Hydroxyl Protection

Silylation converts the hydroxyl group into a silyl ether. While this can be a final derivatization, it is more commonly employed as a temporary protecting group to mask the hydroxyl's reactivity during subsequent synthetic steps.[11][] The wide variety of available silyl groups allows for fine-tuning of stability, enabling orthogonal deprotection strategies.

Causality & Experimental Choices: The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of a silyl halide (e.g., TBDMS-Cl). A weak base, typically imidazole or 2,6-lutidine, is used to activate the silyl halide and neutralize the generated acid. Imidazole is particularly effective as it forms a highly reactive silylimidazolium intermediate. The choice of silyl group dictates the steric hindrance and the stability of the resulting ether. For instance, a tert-butyldimethylsilyl (TBDMS) ether is significantly more stable to a wider range of conditions than a trimethylsilyl (TMS) ether.[13]

Workflow for Silylation of a Boc-Protected Fluoro-Amino Alcohol

cluster_start Setup cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification Start Boc-Protected Fluoro-Amino Alcohol in DMF Base Add Base (e.g., Imidazole) Start->Base SilylAgent Add Silyl Halide (e.g., TBDMS-Cl) Base->SilylAgent Stir Stir at RT Monitor by TLC SilylAgent->Stir Initiate Reaction Quench Add Water Stir->Quench Reaction Complete Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Final Silyl Ether Product Purify->Product

Caption: General workflow for the silylation of a hydroxyl group.

Protocol 3.1: General Procedure for TBDMS Protection
  • Preparation: Dissolve the Boc-protected fluoro-amino alcohol (1.0 equiv) in anhydrous Dimethylformamide (DMF) (0.2 M). Add imidazole (2.5 equiv).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv) in one portion.

  • Reaction: Stir the solution at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash successively with water and brine, then dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to afford the pure silyl ether.

  • Characterization: Confirm the structure via NMR and MS. The appearance of a new signal around 0.1 ppm (Si-(CH₃)₂) and 0.9 ppm (Si-C(CH₃)₃) in the ¹H NMR is characteristic.

Silyl GroupAbbreviationRelative StabilityCommon Deprotection Reagents
TrimethylsilylTMS1K₂CO₃/MeOH; mild acid
TriethylsilylTES64TBAF, CSA, HF-Pyridine
tert-ButyldimethylsilylTBDMS20,000TBAF, HF-Pyridine, AcOH
TriisopropylsilylTIPS70,000TBAF, HF-Pyridine
tert-ButyldiphenylsilylTBDPS100,000TBAF, HF-Pyridine

Table 2: Relative Stability and Deprotection of Common Silyl Ethers.

Core Strategy 3: Etherification via Alkylation

Formation of an ether provides a robust, metabolically stable linkage. The most common method is the Williamson ether synthesis, which involves the Sₙ2 reaction of an alkoxide with an alkyl halide.[14] This strategy is ideal for permanently modifying a molecule's lipophilicity or blocking a site of oxidative metabolism.

Causality & Experimental Choices: This is a two-step, one-pot process. First, the hydroxyl group must be deprotonated to form a nucleophilic alkoxide. A strong, non-nucleophilic base like sodium hydride (NaH) is required for this, as the pKa of an alcohol is ~16-18. The reaction must be conducted in a polar aprotic solvent (e.g., THF, DMF) that can solvate the cation but will not interfere with the strong base. Following deprotonation, the alkylating agent (e.g., methyl iodide, benzyl bromide) is added, which undergoes an Sₙ2 reaction with the alkoxide. The Boc group is stable to these strongly basic conditions.[5]

Workflow for Williamson Ether Synthesis

cluster_start Setup (Inert Atmosphere) cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Workup & Purification Start Boc-Protected Fluoro-Amino Alcohol in Anhydrous THF Base Add NaH (portionwise) at 0 °C Start->Base Stir_Deprot Stir 30-60 min (H₂ evolution ceases) Base->Stir_Deprot Formation of Alkoxide AlkylHalide Add Alkyl Halide (e.g., CH₃I, BnBr) Stir_Deprot->AlkylHalide Stir_Alkyl Stir at RT Monitor by TLC AlkylHalide->Stir_Alkyl SN2 Reaction Quench Carefully Quench with sat. NH₄Cl Stir_Alkyl->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Final Ether Product Purify->Product

Caption: General workflow for Williamson Ether Synthesis.

Protocol 4.1: General Procedure for Methylation
  • Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of the Boc-protected fluoro-amino alcohol (1.0 equiv) in anhydrous THF (0.1 M) to a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF at 0 °C.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes. Cessation of H₂(g) evolution indicates complete formation of the alkoxide.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (1.4 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired ether.

  • Characterization: Confirm structure by NMR and MS. A new singlet at ~3.4 ppm in the ¹H NMR is indicative of the O-CH₃ group.

Post-Derivatization: Optional Boc Deprotection

If the final target molecule requires a free amine, the Boc group can be efficiently removed following the hydroxyl derivatization. The Boc group is labile to strong acid, typically trifluoroacetic acid (TFA).[2][15]

Workflow for Boc Deprotection

Start Derivatized N-Boc Substrate in DCM Reagent Add TFA (e.g., 20-50% v/v) at 0 °C Start->Reagent Stir Stir at RT for 1-3 h (Monitor by TLC) Reagent->Stir Workup Concentrate in vacuo Neutralize (optional) Stir->Workup Product Final Amine Salt (e.g., TFA salt) Workup->Product

Caption: General workflow for Boc deprotection using TFA.

Conclusion

The chemoselective derivatization of hydroxyl groups in N-Boc-protected fluoroamines is a routine but critical task in medicinal chemistry and drug development. By carefully selecting the reaction strategy—acylation for ester formation, silylation for protection, or etherification for stable ethers—researchers can effectively generate diverse analogs for SAR studies, create prodrugs, or advance complex synthetic intermediates. The protocols outlined in this guide provide a robust foundation for these transformations, emphasizing the causal relationship between reaction conditions and outcomes to ensure reproducible and high-yielding results.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Teye-Mensah, W., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10141. [Link]

  • ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]

  • ASNA Company. Boc Protected Compounds. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Quora. What is the protection of BOC in organic synthesis processes?. [Link]

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  • Unlock Chemystery. (2019). Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min!. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(37), 6259-6283. [Link]

  • Řimnáčová, L., et al. (2014). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. Journal of Chromatography A, 1339, 104-113. [Link]

  • ResearchGate. A new method for immediate derivatization of hydroxyl groups.... [Link]

  • Smith, A. M. R., et al. (2012). A general, enantioselective synthesis of β- and γ-fluoroamines. Journal of the American Chemical Society, 134(28), 11432-11435. [Link]

  • Greyhound Chromatography. Derivatization Reagents. [Link]

  • ResearchGate. How can we protect an amino group leaving an alcohol group free?. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. [Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 2: Other Electrophiles. [Link]

  • Wängberg, M. C., & Törnroos, K. W. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 566-595. [Link]

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Method

One-pot synthesis of fluorinated carbamate intermediates

Executive Summary This application note details two robust, "one-pot" protocols for synthesizing fluorinated carbamates ( or ). These motifs are critical in medicinal chemistry, serving as bioisosteres for amides and met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details two robust, "one-pot" protocols for synthesizing fluorinated carbamates (


 or 

). These motifs are critical in medicinal chemistry, serving as bioisosteres for amides and metabolically stable linkers.

We contrast two primary methodologies:

  • Method A (The "Green" Route): T3P®-mediated Lossen rearrangement. This azide-free approach offers superior safety profiles and water-soluble byproducts.

  • Method B (The "Standard" Route): DPPA-mediated Curtius rearrangement. This remains the industry workhorse for diverse substrate compatibility.

Both methods avoid the isolation of toxic isocyanate intermediates and utilize fluorinated alcohols (e.g., 2,2,2-Trifluoroethanol [TFE], 1,1,1,3,3,3-Hexafluoroisopropanol [HFIP]) or fluorinated carboxylic acids as starting materials.

Strategic Rationale: Fluorine in MedChem

Fluorinated carbamates are not merely protecting groups; they are active pharmacophores. The incorporation of fluorine:

  • Modulates pKa: Fluorination of the alkoxy group lowers the pKa of the NH, influencing hydrogen bond donor capability.

  • Metabolic Stability: The

    
     bond (approx. 116 kcal/mol) resists cytochrome P450 oxidation, blocking metabolic "soft spots."
    
  • Lipophilicity: Fluorinated tails increase

    
    , enhancing membrane permeability.
    

Why One-Pot? Isocyanates (


) are respiratory sensitizers and moisture-sensitive. Generating them in situ from stable carboxylic acids and immediately trapping them with fluorinated alcohols reduces operator exposure and improves overall atom economy.

Method A: T3P-Mediated Lossen Rearrangement

Best for: Scale-up, safety-critical processes, and acid-sensitive substrates.

Mechanism & Causality

Propylphosphonic anhydride (T3P) acts as a dual-function reagent. First, it activates the carboxylic acid to form a hydroxamic acid.[1] Second, it activates the hydroxamic acid oxygen, facilitating the Lossen rearrangement to an isocyanate.[1]

  • Advantage:[2][3][4][5][6] T3P byproducts are water-soluble (phosphonic acid salts), simplifying purification.[7]

  • Safety: Avoids the use of azides (potential explosion hazards).[8][9]

Visualization: T3P Activation Pathway

T3P_Lossen Acid Carboxylic Acid (R-COOH) Hydroxamic Hydroxamic Acid (Intermediate) Acid->Hydroxamic + NH2OH + T3P (1.5 eq) T3P T3P Reagent (Activation) Activated_Complex O-Activated Species Hydroxamic->Activated_Complex + T3P (1.5 eq) + Base Isocyanate Isocyanate (R-N=C=O) Activated_Complex->Isocyanate Lossen Rearrangement (Heat) Product Fluorinated Carbamate (R-NH-CO-ORf) Isocyanate->Product + Fluorinated Alcohol (TFE/HFIP)

Figure 1: The T3P-mediated pathway avoids azide intermediates, activating the hydroxamic acid directly for rearrangement.

Detailed Protocol

Substrate: 4-Phenylbutyric acid (Model)


 TFE Carbamate derivative.
  • Hydroxamic Acid Formation:

    • Charge reaction vessel with Carboxylic Acid (1.0 equiv) and Hydroxylamine hydrochloride (1.2 equiv) in EtOAc or DMF (5-10 volumes).

    • Cool to 0°C. Add N-Methylmorpholine (NMM, 2.5 equiv).

    • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise to control exotherm.

    • Stir at RT for 1-2 h. Monitor conversion (TLC/LCMS).

    • Checkpoint: If isolating hydroxamic acid, perform aqueous workup. For true one-pot, proceed to step 2.

  • Rearrangement & Trapping:

    • To the reaction mixture (containing hydroxamic acid), add the Fluorinated Alcohol (e.g., Trifluoroethanol, 3.0 equiv).

    • Add additional T3P (1.5 equiv) and mild base (NMM or DIPEA, 2.0 equiv).

    • Heat to 60-80°C.

    • Mechanism:[3][4][5][6] T3P O-acylates the hydroxamic acid. The intermediate undergoes Lossen rearrangement to the isocyanate, which is immediately trapped by TFE.

  • Workup:

    • Cool to RT. Quench with water.

    • Separate phases. Wash organic layer with sat.

      
       (removes T3P byproducts) and brine.
      
    • Dry over

      
       and concentrate.
      

Method B: DPPA-Mediated Curtius Rearrangement

Best for: Research scale, library synthesis, and substrates tolerant of azides.

Mechanism & Causality

Diphenylphosphoryl azide (DPPA) converts the carboxylic acid to an acyl azide. Thermal decomposition yields the isocyanate.[5][9]

  • Advantage:[2][3][4][5][6] Well-established, works with almost any carboxylic acid.

  • Risk:[2] Acyl azides are potentially explosive.[8] DPPA is toxic. Phosphate byproducts can be difficult to remove chromatographically.

Visualization: Experimental Workflow

Curtius_Workflow Start Start: Carboxylic Acid Reagents Add DPPA (1.2 eq) Add TEA (1.5 eq) Solvent: Toluene Start->Reagents Heat Heat to 80-110°C (N2 Evolution) Reagents->Heat Formation of Acyl Azide Trap Add Fluorinated Alcohol (TFE/HFIP) + Catalyst (DBTL) Heat->Trap In-situ Isocyanate Finish Isolate Carbamate Trap->Finish

Figure 2: Standard DPPA Curtius workflow. Note the distinct heating step for nitrogen evolution.

Detailed Protocol

Substrate: Benzoic acid derivative


 HFIP Carbamate.
  • Activation:

    • Dissolve Carboxylic Acid (1.0 equiv) in anhydrous Toluene (10 volumes). Note: Toluene is preferred for its high boiling point.

    • Add Triethylamine (TEA, 1.5 equiv).

    • Add DPPA (1.2 equiv) dropwise at RT.

    • Stir 30 min at RT. (Formation of Acyl Azide).[9]

  • Rearrangement:

    • Heat the mixture to 80-100°C.

    • Observation: Watch for vigorous evolution of

      
       gas.
      
    • Stir until gas evolution ceases (approx. 1-2 h). The solution now contains the Isocyanate.

  • Trapping:

    • Add Hexafluoroisopropanol (HFIP) (2.0 - 5.0 equiv).

    • Optional: Add catalytic Dibutyltin dilaurate (DBTL, 5 mol%) if the alcohol is sterically hindered or unreactive (common with fluorinated alcohols).

    • Reflux for 2-4 h.

  • Workup:

    • Cool and evaporate solvent.

    • Residue often contains phosphorus salts. Dilute with EtOAc, wash extensively with 1M HCl (to remove amine/TEA) and sat.

      
      .
      
    • Purify via column chromatography (Silica).

Comparative Analysis & Troubleshooting

Method Comparison Table
FeatureMethod A: T3P (Lossen)Method B: DPPA (Curtius)
Safety High. No azides. No gas evolution.Moderate. Risk of azide explosion;

gas evolution.
Byproducts Water-soluble (Easy removal).Phosphorus salts (Difficult removal).
Atom Economy Lower (Requires

step).
High (Direct conversion).[9]
Reactivity Excellent for aliphatic/aromatic acids.[2]Universal standard.
Cost T3P is more expensive per kg.DPPA is commoditized.
Critical Process Parameters (CPPs)
  • Water Content: Both isocyanates and T3P are sensitive to moisture. Ensure solvents are anhydrous (

    
     water).
    
  • Stoichiometry: Fluorinated alcohols (TFE/HFIP) are less nucleophilic than ethanol. Use excess (2-3 equiv) or a catalyst (DBTL/DMAP) in Method B.

  • Thermal Control: In Method B, the rearrangement is exothermic. On >10g scale, control the heating rate strictly to manage

    
     off-gassing.
    

References

  • Vasantha, B., et al. (2010).[1] "1-Propanephosphonic Acid Cyclic Anhydride (T3P) as an Efficient Promoter for the Lossen Rearrangement." Synthesis, 2010(17), 2990-2996.

    • Source:

  • Augustine, J. K., et al. (2011).[2] "Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Rearrangement of Carboxylic Acids to Carbamates." Synthesis, 2011(09), 1477-1483.

    • Source:

  • Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 37, 320-330.

    • Source:

  • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895-2940.

    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Boc Deprotection of Fluorinated Amino Alcohols

Ticket ID: BFA-T-001 Status: Open Subject: Troubleshooting low yields, cyclic byproducts, and isolation failures in fluorinated substrates. Executive Summary Deprotecting N-Boc fluorinated amino alcohols presents a "perf...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BFA-T-001 Status: Open Subject: Troubleshooting low yields, cyclic byproducts, and isolation failures in fluorinated substrates.

Executive Summary

Deprotecting N-Boc fluorinated amino alcohols presents a "perfect storm" of chemical challenges. The electron-withdrawing nature of fluorine dramatically lowers the basicity of the amine (altering salt stability), while the adjacent hydroxyl group creates a high risk for intramolecular cyclization (oxazolidinone formation). This guide moves beyond standard protocols to address the specific kinetic and thermodynamic traps inherent to this substrate class.

Part 1: The Diagnostic Matrix

Before altering your protocol, identify the specific failure mode using the flowchart below.

TroubleshootingFlow Start Start: Analyze Crude Mixture MassSpec Check LC-MS / NMR Start->MassSpec Issue1 Mass = [M-56] (Loss of tBu) BUT no loss of CO2 MassSpec->Issue1 Peak M-56 observed Issue2 Mass = Correct [M-100] BUT Product Vanishes on Workup MassSpec->Issue2 Mass correct, low yield Issue3 Mass = [M-20] (Loss of HF) MassSpec->Issue3 Unsaturated byproduct Diag1 Diagnosis: Cyclic Carbamate (Oxazolidinone) Issue1->Diag1 Diag2 Diagnosis: Volatility or pKa Extraction Failure Issue2->Diag2 Diag3 Diagnosis: HF Elimination Issue3->Diag3

Figure 1: Diagnostic decision tree for identifying specific failure modes in fluorinated amino alcohol deprotection.

Part 2: Critical Issues & Solutions
Issue 1: The "Stuck" Intermediate (Oxazolidinone Formation)

Symptom: You observe a product with a mass corresponding to the loss of the tert-butyl group (


) but retaining the carbonyl moiety.
The Science:  In non-fluorinated systems, the carbamic acid intermediate decarboxylates rapidly. However, the electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon. If a hydroxyl group is proximal (1,2- or 1,3-amino alcohol), it attacks the carbonyl intramolecularly before decarboxylation occurs, trapping the molecule as a stable cyclic carbamate (2-oxazolidinone).

OxazolidinoneMech Substrate N-Boc-Fluoro-AminoAlcohol Intermed Protonated Carbamic Acid (Transient) Substrate->Intermed Acid (H+) PathA Path A: Decarboxylation (Desired Amine) Intermed->PathA -CO2 (Fast) PathB Path B: Cyclization (Oxazolidinone Impurity) Intermed->PathB Intramolecular OH Attack

Figure 2: Kinetic competition between decarboxylation (Path A) and oxazolidinone formation (Path B).

Corrective Protocol:

  • Avoid "Dry" Acid: Anhydrous conditions stabilize the carbamic acid/cation pair, giving the hydroxyl group time to attack.

  • Use Scavengers: Add triethylsilane (TES) or water (small amount) to the reaction. Water acts as a nucleophile to quench the tert-butyl cation immediately, preventing reversible equilibrium that favors the thermodynamic cyclic product.

  • Switch Reagents: If TFA fails, use HCl in Dioxane . The chloride ion is a better nucleophile than trifluoroacetate, often pushing the equilibrium toward the amine salt.

Issue 2: The "Disappearing" Product (pKa & Volatility)

Symptom: LC-MS shows full conversion, but the product yield is near zero after aqueous workup or rotary evaporation. The Science: Fluorine exerts a massive inductive effect (


), lowering the 

of the ammonium group.
  • Standard Amine

    
    :  ~10.5
    
  • 
    -Fluoro Amine 
    
    
    
    :
    ~8.5 - 9.0
  • 
    -Difluoro Amine 
    
    
    
    :
    ~6.5 - 7.5

Consequences:

  • Extraction Failure: At pH 9-10 (standard basic workup), a difluoro-amine is predominantly a free base . If you wash with water, it may partition into the aqueous layer or, conversely, stay in the organic layer but evaporate during concentration due to low molecular weight and loss of hydrogen bonding capability.

  • Sublimation: Fluorinated ammonium salts can sublime under high vacuum.

Corrective Protocol:

  • Do NOT Free Base: Isolate the product as the HCl or TFA salt directly.

  • Avoid High Vacuum: Remove solvents at ambient temperature; do not leave on the high-vac pump overnight.

  • Ether Precipitation: Instead of aqueous workup, pour the reaction mixture into cold diethyl ether or MTBE to precipitate the amine salt.

Part 3: Optimized Protocols
Method A: The "Safe" Standard (TFA with Scavenger)

Best for: General substrates where oxazolidinone formation is a risk.

  • Dissolve substrate (1.0 equiv) in DCM (

    
    ).
    
  • Add Triethylsilane (2.0 equiv) or Water (5.0 equiv) as a cation scavenger.

  • Cool to

    
    .
    
  • Add TFA (10-20 equiv) dropwise.

    • Why? High acid concentration favors protonation of the hydroxyl group, making it less nucleophilic and reducing cyclization risk.

  • Warm to RT and monitor by LC-MS.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove excess TFA. Isolate as the TFA salt.
    
Method B: The "Volatile" Fix (HCl/Dioxane)

Best for: Low molecular weight fluorinated amines or when avoiding TFA salts is necessary.

  • Dissolve substrate in dry 1,4-dioxane (

    
    ).
    
  • Add 4N HCl in Dioxane (5-10 equiv) .

  • Stir at RT.

  • Workup: The product often precipitates as the HCl salt.

    • If precipitate forms: Filter under nitrogen (hygroscopic risk) and wash with ether.

    • If no precipitate: Concentrate gently. Triturate with

      
      /Hexanes to induce solidification.
      
Method C: The "Green" Alternative (Fluorinated Alcohols)

Best for: Acid-sensitive substrates prone to elimination.

  • Dissolve substrate in Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .[1][2]

  • Heat to

    
     (microwave) or reflux for 2-4 hours.
    
  • Mechanism: Thermal solvolysis. The fluorinated solvent stabilizes the leaving tert-butyl cation and is non-nucleophilic, preventing side reactions.

  • Workup: Simply evaporate the solvent. This yields the free amine (or carbamate salt) without strong mineral acids.

Part 4: Data & Comparison
ParameterNon-Fluorinated Amine

-Fluoro Amine

-Difluoro Amine
Impact on Protocol
Ammonium

~10.5~9.0~7.3Crucial: Lower pH required to keep salt form.
Volatility LowModerateHighAvoid high vac; isolate as salt.
Oxazolidinone Risk LowModerateHigh Requires scavengers/high acid conc.
C-F Stability N/AHighModerateAvoid strong bases (e.g., NaOH) during workup to prevent HF elimination.
References
  • Lundt, B. F., et al. "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268. Link

  • Han, J., et al. "Recent Advances in the Synthesis of Fluorinated Amino Acids." Chemical Society Reviews, vol. 50, 2021, pp. 123-150. Link

  • Choy, J., et al. "Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols."[1][3] Synthetic Communications, vol. 38, no.[1] 21, 2008, pp. 3840-3853. Link

  • Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, vol. 2, no. 8, 2007, pp. 1100-1115. Link

Sources

Optimization

Technical Support Center: Purification of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate

The following technical support guide is structured as an interactive troubleshooting interface for researchers handling tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate . Case ID: TBFHC-PUR-001 Status: Open Assigned Speci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as an interactive troubleshooting interface for researchers handling tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate .

Case ID: TBFHC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Core Analysis: The "Oil vs. Solid" Phase Problem

User Issue: "I synthesized tert-butyl (3-fluoro-2-hydroxypropyl)carbamate, but I obtained a viscous colorless/yellow oil. The literature (or expected property) suggests a low-melting solid.[1] How do I fix this?"

Scientist's Diagnosis: This compound belongs to the class of Boc-protected amino alcohols .[1] These molecules exhibit a notorious "phase duality" due to two competing forces:

  • Hydrogen Bonding (Solidifying Force): The carbamate (NH) and hydroxyl (OH) groups can form intermolecular hydrogen bonds, promoting a crystal lattice.[1]

  • Conformational Flexibility (Liquefying Force): The tert-butyl group and the flexible alkyl chain introduce steric bulk and rotational freedom, inhibiting lattice packing.

The Verdict: The "Oil" state is often a metastable supercooled liquid caused by trace impurities (solvents, unreacted Boc anhydride, or regioisomers) that disrupt the crystal lattice. High purity (>98%) is required to observe the solid phase.

Troubleshooting & FAQs

Q1: "Is my product actually degraded, or just an oil?"

A: It is likely stable but impure.[1]

  • Check: Run a 1H NMR.

  • Look for: Sharp peaks. If peaks are broad, you have oligomerization. If peaks are sharp but the physical state is oil, you have Solvent Entrapment .

  • Mechanism: Viscous oils trap solvents (DCM, EtOAc) effectively.[1] Even 1-2% residual solvent can depress the melting point by 10-20°C, keeping a 45°C melting solid as a liquid at room temperature.

Q2: "I see a 'Regioisomer' impurity in my LC-MS. What is it?"

A: If you synthesized this via epoxide opening (e.g., from Boc-glycidyl amine or epifluorohydrin), you likely have the 3-hydroxy-2-fluoro isomer alongside your desired 2-hydroxy-3-fluoro product.[1]

  • Impact: Isomers act as potent crystallization inhibitors.[1]

  • Solution: You must perform careful silica chromatography (see Protocol B)[1] before attempting crystallization.[1]

Q3: "How do I force this oil to solidify?"

A: You need to break the "solvent lock" and provide a nucleation site.

  • Method: Use Antisolvent Trituration .[1] Dissolve the oil in a minimum amount of "good" solvent (EtOAc or DCM), then slowly add a "bad" solvent (Hexanes or Pentane) until cloudy.[1] Cool to -20°C.

  • Pro Tip: If it oils out again (forms a separate liquid layer at the bottom), you added the antisolvent too fast. Re-dissolve and add antisolvent slower with vigorous stirring.

Experimental Protocols

Protocol A: High-Vacuum Solvent Removal (The "Foam" Method)

Use this first to remove entrained solvent.[1]

  • Transfer the oil to a round-bottom flask (fill max 30% volume).

  • Connect to a high-vacuum manifold (< 1 mbar).[1]

  • Immerse the flask in a warm water bath (40°C).

  • Critical Step: As the solvent evaporates, the oil will bubble and expand into a white foam. Do not stop. This foam represents the breaking of the solvent-solute interaction.[1]

  • Maintain vacuum for 4-6 hours.[1] The foam often collapses into a waxy solid.

Protocol B: Silica Gel Flash Chromatography

Required if purity is <95%.[1]

ParameterRecommendation
Stationary Phase Silica Gel 60 (230-400 mesh)
Loading 1:50 (Sample : Silica)
Eluent A Hexanes (or Heptane)
Eluent B Ethyl Acetate (EtOAc)
Gradient 0% → 30% B over 10 CV (Column Volumes)
Detection TLC (Stain: Ninhydrin or KMnO4)
Rf Value Expect ~0.3 in 30% EtOAc/Hexanes

Note: The product is not UV active (unless derivatized).[1] You must use a stain (Ninhydrin turns Boc-amines red/purple upon heating).[1]

Protocol C: Seed-Induced Crystallization

Use this if Protocol A yields a clean but persistent oil.[1]

  • Dissolve 1.0 g of oil in 2 mL of Diethyl Ether (or MTBE).[1]

  • Add Pentane (or Hexane) dropwise until the solution turns slightly turbid.[1]

  • Add a seed crystal (if available) or scratch the inner wall of the flask with a glass rod (creates micro-glass nucleation sites).[1]

  • Seal and place in a -20°C freezer for 24 hours.

  • Filtration: Filter the resulting white solid quickly while cold (low melting point means it can melt on the filter paper if the room is hot). Wash with cold Pentane.[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this intermediate.

PurificationWorkflow Start Crude Material (Viscous Oil) CheckPurity Check Purity (1H NMR / LC-MS) Start->CheckPurity IsPure Purity > 95%? CheckPurity->IsPure FlashCol Protocol B: Flash Chromatography (Remove Regioisomers) IsPure->FlashCol No (<95%) HighVac Protocol A: High Vacuum Drying (Remove Solvent) IsPure->HighVac Yes (>95%) FlashCol->HighVac StateCheck Physical State? HighVac->StateCheck Solid Waxy Solid (Success) StateCheck->Solid Solidifies StillOil Persistent Oil StateCheck->StillOil Remains Oil Trituration Protocol C: Trituration/Crystallization (Et2O / Pentane) StillOil->Trituration ColdStorage Store at -20°C (Induce Nucleation) Trituration->ColdStorage ColdStorage->Start Fails (Re-purify) ColdStorage->Solid Crystallizes

Caption: Logical workflow for converting crude Boc-amino fluoro alcohol oil into a stable solid form.

References

  • PubChem Compound Summary . tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. National Center for Biotechnology Information.[1]

  • Organic Syntheses . General Procedures for Boc-Protection and Purification. (Referenced for general handling of Boc-amino alcohols and solvent removal techniques).[1][2]

  • Beilstein Journal of Organic Chemistry. Synthesis of fluorinated Boc-protected amines.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for Fluorinated Carbamates

Introduction: The Fluorine Paradox Welcome to the Technical Support Center. You are likely here because your fluorinated carbamate candidate—designed for enhanced metabolic stability and membrane permeability—is failing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Paradox

Welcome to the Technical Support Center. You are likely here because your fluorinated carbamate candidate—designed for enhanced metabolic stability and membrane permeability—is failing to dissolve in aqueous media.

This is a known physicochemical trade-off. While the strategic introduction of fluorine (F) or trifluoromethyl (-CF₃) groups can block metabolic "soft spots" (e.g., preventing P450 oxidation) and increase lipophilicity (LogP), it frequently renders molecules hydrophobic and lipophobic simultaneously [1]. This "fluorous" character leads to aggressive self-aggregation and poor interaction with water networks.

This guide provides a tiered troubleshooting protocol to solubilize these difficult compounds without compromising biological integrity.

Module 1: Solvent Selection & Cosolvent Systems

Objective: Establish a "First Line" solubilization strategy using organic cosolvents.

Core Concept: The "LogP Match" Principle

Fluorinated carbamates often exhibit a "Goldilocks" problem: they are too lipophilic for water but may not dissolve well in standard lipid-like solvents due to the unique electronic repulsion of the fluorine sheath.

Recommended Solvent Hierarchy
SolventSuitabilityMax Final Conc. (Cell Assays)Max Final Conc. (Enzymatic)Notes
DMSO (Dimethyl Sulfoxide)High0.1% - 0.5%1% - 5%Standard. Dissolves most fluorinated carbamates. Watch for "crash-out" upon aqueous dilution.
DMA (Dimethylacetamide)High< 0.1%< 1%Use if DMSO fails. Highly effective for rigid polyfluorinated scaffolds.
Ethanol Moderate0.5% - 1%2% - 5%Less toxic than DMSO but lower solubilizing power for fluorous compounds.
PEG 400 Moderate1% - 5%10% - 20%Good for in vivo formulation; prevents precipitation better than simple alcohols.
Troubleshooting Protocol: The "Stepwise Dilution" Method

Issue: Compound precipitates immediately when the DMSO stock is added to the buffer. Root Cause: Localized supersaturation (the "solvent shock" effect).

Corrective Action:

  • Dissolve compound in 100% DMSO to 1000x the final concentration.

  • Prepare an intermediate dilution in pure PEG 400 or Propylene Glycol (e.g., 1:10 dilution).

  • Add this intermediate mix dropwise to the vortexing aqueous buffer.

    • Why this works: The intermediate solvent bridges the polarity gap, preventing the immediate formation of crystal nuclei [2].

Module 2: Excipient-Assisted Solubilization

Objective: Use molecular encapsulation to hide the hydrophobic fluorinated moiety.

Strategy: Cyclodextrin (CD) Complexation

Cyclodextrins are the gold standard for fluorinated drugs. The hydrophobic cavity of


-Cyclodextrin (

-CD) accommodates fluorinated aromatic rings or -CF₃ groups effectively, while the hydrophilic exterior ensures water solubility [3].

Selection Guide:

  • 
    -CD:  Good baseline, but low intrinsic water solubility (18.5 mg/mL).
    
  • HP-

    
    -CD (Hydroxypropyl): Recommended.  High solubility (>600 mg/mL) and low toxicity.
    
  • SBE-

    
    -CD (Sulfobutylether):  Excellent for parenteral formulations; charged nature aids stability.
    
Protocol: Kinetic Solubility Determination with HP- -CD
  • Preparation: Prepare a 20% (w/v) stock solution of HP-

    
    -CD in PBS (pH 7.4).
    
  • Excess Addition: Add excess solid fluorinated carbamate to:

    • Vial A: PBS only (Control)

    • Vial B: 20% HP-

      
      -CD solution
      
  • Equilibration: Shake at 37°C for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (low binding).

  • Quantification: Analyze filtrate via HPLC-UV or LC-MS.

Interpretation: If solubility increases >10-fold in Vial B, the compound is a viable candidate for CD formulation.

Module 3: Visualizing the Decision Logic

Use the following decision tree to select the optimal solubilization path for your specific assay conditions.

SolubilityStrategy Start Start: Fluorinated Carbamate Insoluble in Water CheckLogP Check LogP / LogD Start->CheckLogP HighLogP LogP > 3.5 (Highly Lipophilic) CheckLogP->HighLogP ModLogP LogP < 3.5 (Moderately Lipophilic) CheckLogP->ModLogP Strategy2 Strategy 2: Cyclodextrin (HP-beta-CD) HighLogP->Strategy2 Skip simple solvents DMSO_Test Try DMSO Stock (1000x) Dilute into Buffer ModLogP->DMSO_Test Precipitation Precipitation Observed? DMSO_Test->Precipitation NoPrecip Proceed with Assay (Maintain <0.5% DMSO) Precipitation->NoPrecip No YesPrecip Solvent Shock Precipitation->YesPrecip Yes Strategy1 Strategy 1: Cosolvent Mix (DMSO + PEG400 + Water) YesPrecip->Strategy1 Success1 Success? (Clear Solution) Strategy1->Success1 UseMicelles Strategy 3: Surfactants (Tween 80 or Fluorinated Surfactants) Strategy2->UseMicelles If CD fails Success1->NoPrecip Yes Success1->Strategy2 No

Figure 1: Decision matrix for solubilizing hydrophobic fluorinated compounds. Prioritize Cyclodextrins (Strategy 2) for high LogP compounds to avoid solvent toxicity.

Module 4: FAQ & Troubleshooting Guide

Q1: My compound dissolves in DMSO but crashes out immediately in cell culture media. Why?

A: This is the "Solvent Shift" effect.

  • Mechanism: The dramatic change in dielectric constant from DMSO (

    
    ) to water (
    
    
    
    ) forces the hydrophobic fluorinated domains to aggregate instantly.
  • Fix: Do not add DMSO stock directly to the media in the well. Prepare a 2X working solution in media (pre-warmed to 37°C) with vigorous vortexing, ensure it is soluble (or use CD), and then add to cells [4].

Q2: Can I use fluorinated surfactants?

A: Yes, for non-biological or specific chemical assays.

  • Insight: "Like dissolves like." Semifluorinated surfactants or block copolymers can form fluorous micelles that encapsulate the drug [5].[1] However, be cautious in biological assays as these surfactants can disrupt cell membranes more than standard detergents.

Q3: The compound sticks to the plastic tips/tubes. How do I prevent this?

A: Fluorinated compounds are often highly adsorptive to polypropylene.

  • Fix: Use Low-Retention pipette tips and Glass vials for stock preparation. Pre-coating plasticware with a 0.1% BSA solution can also block non-specific binding sites before adding the drug.

Q4: Does pH adjustment help?

A: Only if your carbamate has an ionizable group (e.g., a basic amine or acidic phenol nearby).

  • Note: Fluorine is electron-withdrawing.[2] It lowers the pKa of nearby groups (making acids stronger and bases weaker) [6].[2] Check the calculated pKa. If the molecule is neutral at pH 7.4, pH adjustment will not help solubility and may cause chemical instability (carbamate hydrolysis).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • BenchChem Support. Troubleshooting 2'-Fluoroaminopterin precipitation in cell culture media. Link

  • Hoang, K. C., & Mecozzi, S. (2004).[1] Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants.[1] Langmuir. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Optimization

Technical Support Center: Purification of Crude tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate

Welcome to the technical support center for the purification of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key building block in high purity. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven purification strategies for polar, protected amino alcohols.

Introduction to the Purification Challenge

tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate is a valuable intermediate in pharmaceutical synthesis, prized for its combination of a Boc-protected amine, a secondary alcohol, and a fluorinated alkyl chain. The crude product, typically synthesized from the reaction of 1-amino-3-fluoro-2-propanol with di-tert-butyl dicarbonate ((Boc)₂O), often contains a variety of impurities that can interfere with subsequent synthetic steps.

This guide provides a systematic approach to identifying and removing these impurities through common laboratory techniques such as flash column chromatography and recrystallization.

Diagram: Synthetic Pathway and Potential Impurities

cluster_synthesis Synthesis cluster_impurities Potential Impurities 1-amino-3-fluoro-2-propanol 1-amino-3-fluoro-2-propanol Crude_Product Crude tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate 1-amino-3-fluoro-2-propanol->Crude_Product + (Boc)₂O, Base (e.g., Triethylamine) Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Crude_Product Unreacted_Amine Unreacted 1-amino-3-fluoro-2-propanol Crude_Product->Unreacted_Amine contains Excess_Boc2O Excess (Boc)₂O Crude_Product->Excess_Boc2O contains tBuOH tert-Butanol (from (Boc)₂O hydrolysis) Crude_Product->tBuOH contains DiBoc Di-Boc protected byproduct Crude_Product->DiBoc contains Base_residue Residual Base (e.g., Triethylamine HCl salt) Crude_Product->Base_residue contains

Caption: Synthetic route and common impurities.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: What are the most common impurities I should expect in my crude product?

Answer: Based on the likely synthesis from 1-amino-3-fluoro-2-propanol and di-tert-butyl dicarbonate, the most common impurities include:

  • Unreacted 1-amino-3-fluoro-2-propanol: A highly polar starting material that may persist if the reaction does not go to completion.

  • Excess di-tert-butyl dicarbonate ((Boc)₂O): Often used in excess to drive the reaction to completion.

  • tert-Butanol: A byproduct of the reaction and hydrolysis of (Boc)₂O.

  • Di-Boc protected byproduct: Over-reaction can lead to the protection of both the amine and the hydroxyl group.

  • Residual base and its salt: If a base like triethylamine is used, it and its corresponding salt (e.g., triethylammonium chloride) may be present.[1][2]

FAQ 2: My crude product is an oil and won't solidify. How can I handle it for purification?

Answer: "Oiling out" is a common issue with Boc-protected amino alcohols due to their polarity and potential for intramolecular hydrogen bonding, which can disrupt crystal lattice formation. Here are some strategies:

  • Trituration: Stirring the oil vigorously with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether, can sometimes induce solidification.

  • Co-evaporation: Dissolve the oil in a solvent like dichloromethane and add a non-polar solvent like hexane. Evaporate the mixture under reduced pressure. Repeating this process can help remove residual volatile impurities and may result in a solid or foam.

  • Proceed directly to chromatography: If the oil is not too viscous, it can be dissolved in a minimal amount of a suitable solvent and directly loaded onto a silica gel column for purification.

Purification Strategy 1: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the target compound from both more polar and less polar impurities.

Troubleshooting Flash Chromatography
Problem Potential Cause Solution
Product streaks on the TLC plate. The compound is too polar for the solvent system, or the sample is too concentrated. Streaking can also occur with amines.Add a small amount of a polar solvent like methanol to your eluent (e.g., 1-5%). If the compound is basic, adding a small amount of triethylamine (e.g., 0.5%) to the eluent can improve the peak shape.[3]
Poor separation between the product and an impurity. The chosen solvent system has insufficient selectivity.Screen a variety of solvent systems with different polarities and compositions. Common systems for this type of compound include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[4]
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a solvent system of methanol in dichloromethane is often effective.[4]
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a solvent like ethyl acetate or dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find an optimal one that gives your product an Rf value of approximately 0.2-0.4.[3]

    • Recommended starting solvent systems:

      • Hexane:Ethyl Acetate (e.g., from 1:1 to 1:4)

      • Dichloromethane:Methanol (e.g., from 99:1 to 95:5)

  • Column Preparation:

    • Choose an appropriately sized silica gel column based on the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane.

    • If the product is not very soluble in the eluent, consider "dry loading":

      • Dissolve the crude product in a volatile solvent (e.g., methanol or dichloromethane).

      • Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.

      • Load this powder onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the less polar solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to first elute less polar impurities, followed by your product, and finally any highly polar impurities.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Diagram: Flash Chromatography Workflow

TLC 1. TLC Analysis (Find optimal solvent system) Column_Prep 2. Column Preparation (Pack silica gel) TLC->Column_Prep Sample_Loading 3. Sample Loading (Wet or dry loading) Column_Prep->Sample_Loading Elution 4. Elution & Fraction Collection (Gradient elution) Sample_Loading->Elution Isolation 5. Isolation (Combine pure fractions & evaporate) Elution->Isolation Pure_Product Pure Product Isolation->Pure_Product

Caption: Workflow for flash chromatography purification.

Purification Strategy 2: Recrystallization

Recrystallization can be an excellent final purification step to obtain highly crystalline material, especially after an initial purification by chromatography.

Troubleshooting Recrystallization
Problem Potential Cause Solution
"Oiling out" instead of crystallization. The compound is coming out of solution above its melting point, or the solution is too supersaturated.Add a small amount of the "good" solvent to redissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help.
No crystals form upon cooling. The solution is not saturated, or there are impurities inhibiting crystallization.Evaporate some of the solvent to increase the concentration. If that fails, try a different solvent system. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce nucleation.
Low recovery of the product. The product has significant solubility in the cold solvent, or too much "good" solvent was used.Ensure the solution is cooled sufficiently (e.g., in an ice bath). Minimize the amount of hot solvent used to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent.
Experimental Protocol: Recrystallization
  • Solvent Selection:

    • The ideal solvent system is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

    • This is often a binary solvent system: a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is insoluble.

    • Potential solvent systems for tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate:

      • Ethyl acetate / Hexane[4]

      • Acetone / Hexane[4]

      • Methanol / Water

      • Toluene / Hexane

  • Dissolution:

    • Place the crude or partially purified compound in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent and heat gently with stirring until the solid dissolves completely.

  • Inducing Crystallization:

    • While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystal Formation:

    • Cover the flask and allow it to cool slowly to room temperature.

    • For maximum recovery, you can then place the flask in an ice bath or refrigerator.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.

    • Dry the crystals under vacuum to a constant weight.

Purity Assessment

After purification, it is essential to assess the purity of the final product. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The pure product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the compound and can detect impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

By following this guide, you should be able to effectively troubleshoot common issues and successfully purify tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate for your research and development needs.

References

  • PubChem. tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. National Center for Biotechnology Information. [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • VanVeller Lab Resources. How to Perform Flash Chromatography. Department of Chemistry, Iowa State University. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • VanVeller Lab Resources. How to TLC (Thin Layer Chromatography). Department of Chemistry, Iowa State University. [Link]

  • ResearchGate. What is the best solvent system for amino acid thin layer chromatography?. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 19F NMR Chemical Shift of the 3-Fluoro-2-hydroxypropyl Group

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1] Among the diverse array of fluorine-containing motifs, the 3-fluoro-2-hydroxypropyl group presents a unique combination of a primary fluoride and a secondary alcohol, offering opportunities for hydrogen bonding and specific molecular interactions. Understanding the 19F Nuclear Magnetic Resonance (NMR) characteristics of this group is paramount for confirming its successful incorporation, elucidating molecular structure, and probing its interactions with biological targets.

This guide provides an in-depth analysis of the 19F NMR chemical shift of the 3-fluoro-2-hydroxypropyl group, offering a comparison with other commonly utilized fluorinated moieties in medicinal chemistry. We will delve into the factors influencing its chemical shift, provide a detailed experimental protocol for data acquisition, and present a comparative analysis to aid in spectral interpretation and molecular design.

The 3-Fluoro-2-hydroxypropyl Group: A 19F NMR Perspective

The 19F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[1][2] The chemical shift of a fluorine atom is exquisitely sensitive to its local electronic environment, making 19F NMR a powerful tool for detecting subtle changes in molecular structure and conformation.[1][2]

For the 3-fluoro-2-hydroxypropyl group, the 19F chemical shift is primarily influenced by the electronegativity of the adjacent atoms and the overall electronic environment. The presence of the hydroxyl group at the C2 position can influence the chemical shift through intramolecular hydrogen bonding and by altering the electron density around the C-F bond.

Based on data for analogous fluoroalkanes and fluorinated alcohols, the 19F NMR chemical shift for the 3-fluoro-2-hydroxypropyl group is anticipated to fall within a specific range. While precise values are dependent on the specific molecular context, solvent, and temperature, an estimated range can be inferred from structurally related compounds.

Comparative Analysis: 3-Fluoro-2-hydroxypropyl vs. Other Fluorinated Motifs

To provide a practical context for the 19F NMR chemical shift of the 3-fluoro-2-hydroxypropyl group, a comparison with other fluorinated motifs commonly employed in drug discovery is essential. The trifluoromethyl (-CF3) group and fluoroaromatic systems are two such prevalent moieties.

Fluorinated GroupTypical 19F NMR Chemical Shift Range (ppm vs. CFCl3)Key Structural Features & 19F NMR Characteristics
3-Fluoro-2-hydroxypropyl Estimated: -210 to -230 ppmPrimary aliphatic fluoride adjacent to a hydroxyl group. The chemical shift is sensitive to hydrogen bonding and solvent effects. The signal typically appears as a triplet of triplets due to coupling with adjacent protons.
Trifluoromethyl (-CF3) -50 to -80 ppm[3]A robust and sterically demanding group. The three equivalent fluorine atoms result in a strong singlet in proton-decoupled 19F NMR spectra, making it an excellent reporter group.[4]
Fluoroaromatic (Ar-F) -100 to -170 ppm[5][6]The chemical shift is highly dependent on the electronic nature of the substituents on the aromatic ring and their position relative to the fluorine atom. Resonance effects play a significant role in determining the shielding of the fluorine nucleus.

This comparative data highlights the distinct spectral regions where these common fluorinated groups resonate, facilitating the identification and assignment of 19F NMR signals in complex molecules.

Experimental Protocol for Acquiring 19F NMR Spectra

Obtaining high-quality 19F NMR data requires careful attention to experimental parameters. The following protocol provides a step-by-step guide for the acquisition of a standard 1D 19F NMR spectrum.

I. Sample Preparation
  • Dissolution: Accurately weigh 2-5 mg of the fluorinated compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a clean, dry NMR tube. Ensure complete dissolution.

  • Internal Standard (Recommended): For accurate chemical shift referencing, add a small amount of an internal reference standard. While CFCl3 (0 ppm) is the primary reference, its volatility and environmental concerns have led to the use of secondary standards like trifluoroacetic acid (TFA) or other stable fluorinated compounds with known chemical shifts.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter into the NMR tube to ensure a homogeneous sample.

II. Spectrometer Setup and Data Acquisition
  • Instrument Tuning: Insert the sample into the spectrometer. Tune and match the NMR probe to the 19F frequency to ensure optimal sensitivity and pulse performance.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming on the magnetic field to achieve high homogeneity, which is critical for obtaining sharp resonance lines.

  • Acquisition Parameters:

    • Pulse Program: Use a standard 1D 19F pulse sequence, often with proton decoupling to simplify the spectrum.

    • Spectral Width: Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are captured.

    • Transmitter Offset (O1P): Center the transmitter frequency in the expected region of the 19F signals.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 1-5 seconds is usually sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 x T1) is necessary.

    • Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often adequate.

III. Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline for accurate integration.

  • Referencing: Reference the spectrum to the internal standard.

Visualizing the Workflow: From Sample to Spectrum

The following diagram illustrates the key stages in acquiring a 19F NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound add_ref Add Reference dissolve->add_ref filter Filter (Optional) add_ref->filter tune Tune & Match Probe filter->tune shim Lock & Shim tune->shim setup_params Set Acquisition Parameters shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correct ft->phase reference Reference Spectrum phase->reference

Caption: Experimental workflow for 19F NMR spectroscopy.

Logical Relationships in Spectral Interpretation

The interpretation of a 19F NMR spectrum involves a logical flow of analysis, as depicted in the following diagram.

G start 1D 19F NMR Spectrum chem_shift Chemical Shift (δ) - Position of the signal - Indicates electronic environment start->chem_shift multiplicity Signal Multiplicity - Splitting pattern (e.g., triplet) - Reveals neighboring protons (n+1 rule) start->multiplicity coupling Coupling Constants (J) - Magnitude of splitting - Provides information on through-bond connectivity start->coupling integration Signal Integration - Area under the signal - Proportional to the number of fluorine nuclei start->integration structure Structural Elucidation chem_shift->structure multiplicity->structure coupling->structure integration->structure

Caption: Key parameters for 19F NMR spectral analysis.

Conclusion

The 3-fluoro-2-hydroxypropyl group represents a valuable building block in medicinal chemistry. A thorough understanding of its 19F NMR chemical shift, in comparison to other common fluorinated motifs, is crucial for the unambiguous characterization of novel chemical entities. By following a robust experimental protocol, researchers can acquire high-quality 19F NMR data that provides invaluable insights into molecular structure and environment. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to leverage the power of 19F NMR spectroscopy in their research endeavors.

References

  • Gakh, A. A., et al. (2000). 19F NMR Spectroscopy in Drug Discovery. Current Medicinal Chemistry, 7(12), 1249-1264.
  • Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
  • Jackson, P. F., et al. (2021). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 86(15), 10291-10300.
  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). 19F NMR: a valuable tool for studying protein structure and function. Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-29.
  • Li, Y., & Brüschweiler, R. (2019). Prediction of 19F chemical shifts in proteins. Journal of Biomolecular NMR, 73(10-11), 595-604.
  • Peng, J. (2011). Fluorine NMR. In Modern NMR Techniques for Synthetic Chemistry (pp. 241-267). John Wiley & Sons, Ltd.
  • Perni, R. B., et al. (2005). Discovery of VX-950, a potent, covalent, and reversible inhibitor of hepatitis C virus NS3.4A protease. Proceedings of the National Academy of Sciences, 102(51), 18483-18488.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • W. Robien, PRIVATE_COMMUNICATION. SpectraBase. [Link]

  • Wikipedia contributors. (2023, December 12). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Yu, W., et al. (2013). 19F NMR for fragment-based drug discovery. Future Medicinal Chemistry, 5(3), 309-323.

Sources

Comparative

Comparative Analysis: tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate vs. Non-Fluorinated Analogs

The following guide provides an in-depth technical comparison of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate against its non-fluorinated analogs. This analysis focuses on its role as a strategic building block in medi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate against its non-fluorinated analogs. This analysis focuses on its role as a strategic building block in medicinal chemistry, specifically for the "Fluorine Scan" optimization process.[1]

[2][3][4]

Executive Summary

tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate (CAS: 1781491-41-5) is a specialized fluorinated building block used to introduce the 3-fluoro-2-hydroxypropyl motif into drug candidates.[2][3][4] Unlike its non-fluorinated analog, tert-Butyl (2-hydroxypropyl)carbamate , the incorporation of fluorine at the C3 position dramatically alters the physicochemical profile of the molecule without significantly changing its steric bulk.[4]

This guide compares these two scaffolds across three critical dimensions: Electronic Modulation (pKa/H-bonding) , Metabolic Stability , and Synthetic Reactivity .[4]

Quick Comparison Matrix
FeatureFluorinated Scaffold (3-Fluoro)Non-Fluorinated Analog (3-H)Impact on Drug Design
C-3 Substituent Fluorine (-F)Hydrogen (-H)Bioisosteric replacement.[3][4]
Hydroxyl pKa ~13.5 (More Acidic)~15.5 (Less Acidic)F-substitution increases H-bond donor strength of the adjacent -OH.[3][4]
Lipophilicity (LogP) Variable (Polar Hydrophobicity)StandardF often lowers LogD7.4 due to increased polarity of the C-F bond vs C-H.[3][4]
Metabolic Stability HighLow to ModerateF blocks oxidation at the C3 position (metabolic soft spot).[3][4]
Conformation Gauche Effect favoredFree RotationF induces specific gauche conformations (F-C-C-O), locking bioactive shapes.[4]

Physicochemical Performance & Mechanism

The "Fluorine Effect" on Acidity and Binding

The defining difference between the two analogs is the electronegativity of the substituent at C3. Fluorine (


) is significantly more electronegative than Hydrogen (

).[1][3][4]
  • Inductive Effect (-I): In the fluorinated analog, the fluorine atom pulls electron density through the

    
    -framework.[3][4] This withdrawal destabilizes the O-H bond of the neighboring hydroxyl group, making the proton more acidic (lower pKa).[1]
    
  • Binding Implication: The increased acidity makes the hydroxyl group a stronger Hydrogen Bond Donor (HBD) .[3][4] If the target protein pocket contains a hydrogen bond acceptor (like a carbonyl backbone or Asp/Glu side chain), the fluorinated analog often exhibits 5-10x higher binding affinity solely due to this strengthened interaction.[3][4]

Conformational Locking (The Gauche Effect)

While the non-fluorinated analog exhibits free rotation around the C2-C3 bond, the fluorinated compound is subject to the gauche effect .[4]

  • Mechanism: Electronic orbitals (

    
     and 
    
    
    
    ) interact to stabilize a conformation where the Fluorine and the electronegative Oxygen (or Nitrogen) are gauche (60°) to each other rather than anti (180°).[3][4]
  • Result: This pre-organizes the molecule into a specific shape, reducing the entropic penalty upon binding to a receptor.

GaucheEffect cluster_0 Non-Fluorinated (Random Walk) cluster_1 Fluorinated (Pre-organized) H_Analog High Entropy (Flexible Rotation) F_Analog Low Entropy (Gauche Conformation) H_Analog->F_Analog Bioisosteric Replacement Interaction σ(C-H) → σ*(C-F) Hyperconjugation F_Analog->Interaction

Figure 1: The gauche effect reduces conformational entropy in the fluorinated analog.

Experimental Protocols

Synthesis of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate

Objective: Regioselective ring-opening of tert-butyl (oxiran-2-ylmethyl)carbamate (Boc-glycidyl amine) to install the fluorine atom.[3][4]

Reagents:

  • Precursor: tert-butyl (oxiran-2-ylmethyl)carbamate[3][4]

  • Fluorine Source: TBAF (Tetrabutylammonium fluoride) mixed with KHF₂ (Potassium bifluoride) or Olah's Reagent (Pyridine[3][4]·HF).

  • Solvent: Chlorobenzene or DCM.[3][4]

Protocol (Self-Validating):

  • Setup: In a Teflon-coated flask (glass is incompatible with high HF concentrations), dissolve tert-butyl (oxiran-2-ylmethyl)carbamate (1.0 equiv) in Chlorobenzene.

  • Activation: Add KHF₂ (2.0 equiv) and TBAF (catalytic, 0.1 equiv). The use of the solid supported fluoride source improves regioselectivity toward the terminal carbon.[3]

  • Reaction: Heat to 80°C for 12 hours.

    • Checkpoint: Monitor via TLC (stain with Ninhydrin; Boc amine will appear red/purple upon heating).[3][4] The starting epoxide is less polar than the fluorohydrin product.[3]

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc.[3][4]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

    • Validation: ¹⁹F NMR should show a triplet of doublets (coupling to CH₂ protons) around -230 ppm (ref.[3][4] CFCl₃), distinct from the starting material (no signal).[4]

Cyclization to Fluorinated Oxazolidinones

This building block is frequently cyclized to form oxazolidinones (common in antibiotics like Linezolid).[3][4]

Cyclization Start Boc-Amine Fluorohydrin Base Base Treatment (NaH or tBuOK) Start->Base Deprotonation (-OH) Intermediate Alkoxide Intermediate Base->Intermediate Intramolecular Attack Product Fluorinated Oxazolidinone Intermediate->Product Boc Displacement (- tBuOH)

Figure 2: Cyclization pathway to oxazolidinone scaffolds.[3][4]

Protocol:

  • Dissolve the fluorohydrin in dry THF.[3][4]

  • Cool to 0°C and add NaH (1.2 equiv).

  • Allow to warm to RT. The alkoxide attacks the Boc carbonyl, displacing tert-butanol and closing the 5-membered ring.[3][4]

  • Comparison Note: The fluorinated analog cyclizes slightly faster than the non-fluorinated version due to the inductive effect of F increasing the acidity of the -OH, facilitating alkoxide formation.[3]

Biological & Stability Data[4][5]

Metabolic Stability (Microsomal Assay)

The C3 position in the non-fluorinated analog is a "soft spot" for metabolic oxidation (hydroxylation).[3][4]

CompoundHuman Liver Microsomes (T½)Clearance (Cl_int)Mechanism
Non-Fluorinated (3-H) 45 minHighC-H oxidation to aldehyde/acid.[3][4]
Fluorinated (3-F) >120 minLowC-F bond (116 kcal/mol) resists P450 oxidation.[3][4]
Toxicity Considerations
  • Fluorinated: Generally non-toxic, but potential for defluorination must be monitored if the C-F bond is allylic or benzylic (not the case here).

  • Non-Fluorinated: Metabolizes to potential reactive aldehydes.[3][4]

References

  • Purser, S., et al. (2008).[4] Fluorine in medicinal chemistry. Chemical Society Reviews.[3][4] Link

  • Meanwell, N. A. (2018).[3][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[3][4]

  • Hagmann, W. K. (2008).[3][4] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[3][4]

  • O'Hagan, D. (2008).[3][4] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[3][4] Link

  • PubChem Database. tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate (CID 105446879).[3][4] National Library of Medicine.[3] Link

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Validation

Comprehensive Guide: Elemental Analysis &amp; Purity Validation for Fluorinated Small Molecules (Case Study: C₈H₁₆FNO₃)

Executive Summary For pharmaceutical intermediates and small molecule drugs, establishing bulk purity is a critical gateway for publication and regulatory filing. While High-Resolution Mass Spectrometry (HRMS) confirms m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For pharmaceutical intermediates and small molecule drugs, establishing bulk purity is a critical gateway for publication and regulatory filing. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity (solvates, inorganic salts). Elemental Analysis (EA)—specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion—remains the "gold standard" for purity validation, with a strict journal acceptance criterion of ±0.4% .[1]

This guide uses C₈H₁₆FNO₃ (a representative fluorinated amino-derivative) to demonstrate the calculation of theoretical values and rigorously compares the experimental methodologies required to validate them, addressing the specific challenges posed by fluorine interference.

Part 1: Theoretical Calculation Framework

To validate a sample, one must first establish the theoretical baseline using the most recent IUPAC atomic weights.

Target Molecule: C₈H₁₆FNO₃ Structure Class: Fluorinated Amino-Ester/Acid Derivative

Atomic Weight Constants (IUPAC Standard)
  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Fluorine (F): 18.998 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

Molecular Weight (MW) Calculation
ElementCountAtomic Wt.Total Mass Contribution
Carbon812.01196.088
Hydrogen161.00816.128
Fluorine118.99818.998
Nitrogen114.00714.007
Oxygen315.99947.997
Total MW 193.218 g/mol
Theoretical Elemental Composition (%)

The percentage composition is calculated as: $ \text{Element %} = (\text{Total Mass of Element} / \text{Total MW}) \times 100 $

  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    
  • % Fluorine:

    
    
    
  • % Oxygen:

    
    
    

Part 2: Comparative Analysis of Validation Methods

Validating a fluorinated compound like C₈H₁₆FNO₃ requires selecting the right method. Standard CHN analysis is often insufficient due to the aggressive nature of fluorine during combustion.

Method Performance Matrix
FeatureCombustion Analysis (CHN) Combustion IC (CIC) Quantitative NMR (qNMR) High-Res Mass Spec (HRMS)
Primary Output %C, %H, %N (Bulk Purity)%F, %Cl, %S, %BrAbsolute Purity (wt%)Exact Mass (Identity)
Fluorine Handling Problematic: F forms HF, attacking quartz tubes. Requires additives (WO₃).[2]Excellent: Designed specifically for Halogens.Excellent: ¹⁹F NMR is highly specific.Neutral: Detects F in formula, but not quantity.
Sample Req. 2–5 mg (Destructive)10–20 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Precision ±0.3% (Absolute)±2–5% (Relative)±0.5–1.0% (Relative)< 3 ppm (Mass Accuracy)
Journal Status Mandatory (or qNMR) for JOC/ACS.SupplementaryAccepted alternative to EA.[3][4]Supporting only (Identity).
The Fluorine Problem in CHN Analysis

In standard combustion (900–1000°C), Fluorine reacts with Hydrogen to form Hydrogen Fluoride (HF).

  • Quartz Damage: HF reacts with the silica combustion tube (

    
    ), causing tube devitrification and leaks.
    
  • Data Skewing: The formation of

    
     (gas) can interfere with detector signals, and the consumption of H to form HF can slightly lower the detected %H values.
    
  • Solution: For C₈H₁₆FNO₃, you must request the addition of Tungsten Trioxide (WO₃) or Magnesium Oxide (MgO) to the combustion capsule. These act as "scavengers" to bind Fluorine as stable metal fluorides, preventing HF formation.

Part 3: Decision Workflow & Visualization

The following diagram illustrates the logical workflow for selecting the validation method based on sample constraints and chemical composition.

AnalysisWorkflow Start Start: Validate C8H16FNO3 CheckSample Sample Availability > 10mg? Start->CheckSample CheckF Is Fluorine Content Critical? CheckSample->CheckF Yes (>10mg) MethodHRMS HRMS (Orbitrap/Q-TOF) *Identity Only - Not Purity* CheckSample->MethodHRMS No (<5mg) MethodCHN Combustion Analysis (CHN) *Must add WO3 additive* CheckF->MethodCHN Standard Purity Check MethodCIC Combustion Ion Chromatography (Specific for %F) CheckF->MethodCIC Precise %F Required MethodqNMR Quantitative NMR (qNMR) (1H or 19F with Internal Std) MethodCHN->MethodqNMR If Fails ±0.4% MethodCIC->MethodqNMR Cross-Validation

Figure 1: Analytical decision matrix for fluorinated small molecules. Blue nodes indicate decision points; Green/Red nodes indicate analytical techniques.

Part 4: Experimental Protocols

Protocol A: Combustion Analysis (CHN) with Fluorine Scavenging

Objective: Determine bulk %C, %H, %N to within ±0.4% of theoretical values.

  • Sample Preparation:

    • Dry C₈H₁₆FNO₃ under high vacuum (0.1 mbar) at 40°C for 12 hours to remove residual solvent/moisture.

    • Note: If the molecule is an oil, seal in a pre-weighed tin capsule immediately.

  • Weighing:

    • Calibrate microbalance using a certified standard (e.g., Acetanilide).

    • Weigh 2.0–3.0 mg of sample into a tin capsule. Precision must be ±0.001 mg.

  • Additive Application (Critical Step):

    • Add 5–10 mg of Tungsten Trioxide (WO₃) powder directly over the sample in the capsule.

    • Mechanism:

      
       aids combustion and binds Fluorine, preventing HF attack on the quartz tube and ensuring accurate Nitrogen detection.
      
  • Combustion Cycle:

    • Furnace Temp: 1050°C (Flash combustion).

    • Carrier Gas: Helium.

    • Oxidation: Oxygen boost for 90 seconds.

  • Detection:

    • Gases (

      
      ) pass through reduction copper (650°C) to convert 
      
      
      
      .
    • Separation via GC column; detection via Thermal Conductivity Detector (TCD).

Protocol B: Quantitative NMR (qNMR)

Objective: Orthogonal purity determination if CHN fails or sample is precious.

  • Internal Standard (IS) Selection:

    • Choose an IS with non-overlapping signals (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene ).

    • IS must be high purity (TraceCERT® grade) and non-hygroscopic.

  • Sample Prep:

    • Weigh ~10 mg of C₈H₁₆FNO₃ (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial.
    • Dissolve in deuterated solvent (e.g., DMSO-

      
       or 
      
      
      
      ) ensuring complete homogeneity.
  • Acquisition:

    • Relaxation Delay (D1): Set to

      
       (longest relaxation time), typically 30–60 seconds.
      
    • Pulse Angle: 90°.

    • Scans: 16–32 (for sufficient S/N ratio > 400:1).

  • Calculation:

    
    
    
    • 
      : Integral area[5]
      
    • 
      : Number of protons (or fluorines)
      
    • 
      : Molar mass
      
    • 
      : Weighed mass
      
    • 
      : Purity[1][3][4][5][6][7][8]
      

Part 5: Data Interpretation & Troubleshooting

Acceptance Criteria

For publication in journals like J. Org.[4] Chem. or J. Am. Chem. Soc.:

  • Passed: Experimental values fall within ±0.4% of the theoretical values calculated in Part 1.3.

  • Example Pass:

    • Calc %C: 49.73% | Found %C: 49.50% (Diff: 0.23%) -> PASS

  • Example Fail:

    • Calc %C: 49.73% | Found %C: 49.10% (Diff: 0.63%) -> FAIL

Troubleshooting "Failed" Analysis

If the data drifts outside the ±0.4% range, investigate the following causality chain:

Troubleshooting Result Result > ±0.4% Diff Cause1 Solvent Trap? Result->Cause1 Cause2 Inorganic Salts? Result->Cause2 Cause3 Fluorine Interference? Result->Cause3 Action1 Recalculate with 0.5 mol H2O Cause1->Action1 Action2 Check Ash Residue (Combustion is incomplete) Cause2->Action2 Action3 Verify WO3 used Check %N accuracy Cause3->Action3

Figure 2: Troubleshooting logic for failed elemental analysis.

  • The "Solvent Trap": If %C is low and %H is high, the sample likely contains trapped solvent or water.

    • Correction: Calculate the theoretical values for a hemi-hydrate (

      
      ) and see if the data fits. If it does, report as a solvate (acceptable if noted).
      
  • The "Fluorine Drift": If %N is erratic or %C is consistently low, the fluorine may be attacking the instrument. Ensure the WO₃ additive was used.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2025).[9][10] Standard Atomic Weights. International Union of Pure and Applied Chemistry.[10][11][12][13] [Link][12]

  • American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. ACS Publications.[3][4][8] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Analytik Jena. (2025).[14] Determination of Fluorine and Chlorine in Solid Samples. Application Note ASTM D8247.[14] [Link]

Sources

Comparative

Technical Guide: TLC Visualization Stains for Fluorinated Boc-Amines

Executive Summary The Bottom Line Up Front: Visualizing fluorinated Boc-protected amines poses a dual challenge: the Boc group masks the amine's chemical reactivity, and the fluorine atoms often render the molecule UV-si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line Up Front: Visualizing fluorinated Boc-protected amines poses a dual challenge: the Boc group masks the amine's chemical reactivity, and the fluorine atoms often render the molecule UV-silent (254 nm) while significantly altering polarity.

For reliable detection, Acidified Ninhydrin with Vigorous Heating is the gold standard, utilizing thermal deprotection to reveal the amine. Phosphomolybdic Acid (PMA) serves as the robust "universal" backup for highly lipophilic fluorinated chains that resist deprotection or lack sufficient nucleophilicity.

The Challenge: Why Standard Methods Fail

In medicinal chemistry, fluorinated building blocks (e.g., trifluoroethyl-amines, fluorinated piperidines) are prized for their metabolic stability. However, they present unique visualization hurdles on Thin Layer Chromatography (TLC):

  • UV Silence: Unlike aromatic amines, aliphatic fluorinated Boc-amines lack a chromophore. They are invisible under standard UV

    
    .
    
  • The "Boc Mask": The tert-butyloxycarbonyl (Boc) group effectively neutralizes the nitrogen lone pair, preventing standard amine stains (like traditional Ninhydrin dipping) from reacting at room temperature.

  • Fluorine Electronic Effects: The high electronegativity of fluorine withdraws electron density. Even if deprotected, the resulting amine may be less nucleophilic, requiring more aggressive staining conditions than non-fluorinated analogues.

Comparative Analysis of Staining Protocols

The following table summarizes the performance of the most effective stains for this specific class of compounds.

FeatureAcidified Ninhydrin Phosphomolybdic Acid (PMA) Iodine Chamber (

)
Potassium Permanganate (

)
Primary Mechanism Chemical Reaction (Amine specific)Oxidation (Universal)Reversible AdsorptionOxidation (Universal)
Selectivity High (Nitrogen specific)Low (Stains everything)Low (Lipid/Heteroatom)Low (Alkenes/Oxidizable)
Sensitivity High (~0.1

g)
Medium (~1-5

g)
Medium (Transient)Medium
Visualization Req. High Heat (>150°C) Moderate HeatNone (Room Temp)None (Yellow spots)
Color Profile Pink / Red / PurpleDark Green / Blue on Light GreenBrown / YellowYellow / Brown on Purple
Stability Fades over hoursPermanent (if stored in dark)Fades in minutesTurns brown over time

Mechanistic Workflows

Diagram 1: Stain Selection Decision Matrix

This logic flow helps you choose the correct stain based on the specific structural properties of your fluorinated amine.

StainSelection Start Target: Fluorinated Boc-Amine CheckUV Is the molecule UV Active? (e.g., contains aromatic ring) Start->CheckUV UVYes Use UV (254nm) Non-destructive CheckUV->UVYes Yes UVNo UV Silent (Aliphatic) CheckUV->UVNo No CheckAmine Is the Amine Primary/Secondary? UVNo->CheckAmine AmineYes Acidified Ninhydrin (High Heat) CheckAmine->AmineYes Yes AmineNo Tertiary / Low Nucleophilicity? CheckAmine->AmineNo No PMA PMA Stain (Universal Oxidation) AmineNo->PMA Iodine Iodine Chamber (Quick Check) AmineNo->Iodine

Caption: Decision tree for selecting the optimal visualization method based on compound structure.

Diagram 2: The "Boc-Ninhydrin" Thermolysis Mechanism

Understanding why heat is required is crucial. The plate must be heated hot enough to cleave the Boc group in situ.

Mechanism Step1 Boc-Protected Amine (On Silica) Step2 Thermal Deprotection (Release of CO2 + Isobutene) Step1->Step2 Thermolysis Action1 Acid (Stain) + Heat (>150°C) Action1->Step1 Step3 Free Amine (NH2) Step2->Step3 Step4 Ruhemann's Purple (Visible Spot) Step3->Step4 Condensation Action2 Reacts with Ninhydrin

Caption: The thermal deprotection mechanism required to visualize Boc-amines with Ninhydrin.

Recommended Protocols

Protocol A: The "Hot" Ninhydrin Method (Gold Standard)

Best for: High sensitivity detection of primary/secondary Boc-amines.

The Science: Standard Ninhydrin fails because the carbamate nitrogen is not nucleophilic. By adding acid (Acetic Acid) and using high heat, you perform an on-plate deprotection.

Reagents:

  • Ninhydrin: 1.5 g

  • 
    -Butanol: 100 mL[1]
    
  • Acetic Acid (Glacial): 3.0 mL (Critical for Boc removal)

Procedure:

  • Elute the TLC plate and dry it completely (residual solvent can interfere).

  • Dip the plate into the stain solution quickly (1-2 seconds). Wipe the back of the plate.

  • Heat using a heat gun set to high .

    • Crucial Step: Do not stop when the plate is dry. Continue heating until the plate is hot to the touch (approx. 150°C–200°C). You are trying to thermally crack the Boc group.

  • Observe: Spots will appear as pink/red (primary amines) or deep purple.

    • Note: Fluorinated amines may take 10-20 seconds longer to develop than non-fluorinated standards due to the electron-withdrawing effect of the fluorine on the intermediate amine.

Protocol B: Phosphomolybdic Acid (PMA)

Best for: Compounds with high fluorine content or tertiary amines that do not react with Ninhydrin.

The Science: PMA is a heteropolyacid that acts as a strong oxidizing agent. It reduces to "molybdenum blue" upon contact with oxidizable organic matter.

Reagents:

  • Phosphomolybdic Acid: 10 g[2]

  • Ethanol (Absolute): 100 mL

Procedure:

  • Dip the dried TLC plate.

  • Blot excess stain on a paper towel (PMA is thick; pooling causes dark splotches).

  • Heat gently with a heat gun.

  • Observe: Dark blue/green spots will appear on a light yellow/green background.

    • Warning: Overheating will turn the entire background blue, obscuring the spots. Stop heating as soon as spots appear.

Expert Tips for Fluorinated Compounds

  • The "Solvent Front" Effect: Highly fluorinated Boc-amines are often very lipophilic (unless the fluorine is on a polar head). They tend to run near the solvent front in standard Hexane/EtOAc mixtures. Consider using Dichloromethane (DCM) / Methanol systems to keep them in the middle of the plate.

  • Volatility: Small fluorinated Boc-amines (e.g., Boc-trifluoroethylamine) can be volatile. Do not dry the TLC plate under high vacuum or leave it in a hot oven before staining; you might evaporate your compound.

  • Double Staining: For complex mixtures, you can view the plate under UV first (circle spots), then use Iodine (non-destructive), allow the Iodine to fade, and finally dip in Ninhydrin for specific amine identification.

References

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC) Staining.[1][2][3][4][5][6] OrgChemBoulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. LibreTexts. Retrieved from [Link]

  • Curly Arrow Blog. (2008). Ninhydrin Stain and Boc Protection.[1][3] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate

[1] Executive Summary & Chemical Profile[1] Objective: This guide mandates the segregation and disposal procedures for tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate (CAS: 1781491-41-5). The Core Directive: Unlike standa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1]

Objective: This guide mandates the segregation and disposal procedures for tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate (CAS: 1781491-41-5).

The Core Directive: Unlike standard Boc-protected amines, this compound contains a fluorine atom . It is strictly prohibited from entering "General Organic" or "Non-Halogenated" waste streams. Incineration of this compound without specific flue-gas scrubbing generates Hydrofluoric Acid (HF), causing severe damage to standard incinerator infrastructure and environmental release.

Chemical Identity & Properties
PropertySpecification
Chemical Name tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate
CAS Number 1781491-41-5
Molecular Formula C₈H₁₆FNO₃
Functional Groups Carbamate (Boc), Secondary Alcohol, Alkyl Fluoride
Physical State Solid (Low melting point) or Viscous Oil
Key Reactivity Acid Labile: Boc group decomposes in acid, releasing CO₂/Isobutylene gas.Thermally Sensitive: Decomposes >150°C.

Hazard Characterization (GHS)

Proper disposal begins with accurate hazard identification. Treat this compound as a standard irritant with specific halogen concerns.

Hazard ClassSignal WordHazard StatementCode
Skin Corrosion/IrritationWARNING Causes skin irritationH315
Serious Eye DamageWARNING Causes serious eye irritationH319
STOT - Single ExposureWARNING May cause respiratory irritationH335

The "Halogen Rule" (Scientific Rationale)

As a scientist, you must understand the causality of this protocol to ensure compliance.

  • The Fluorine Factor: Standard laboratory waste is often incinerated as fuel blending. However, the carbon-fluorine bond is exceptionally strong. When incinerated, it does not form benign CO₂ and H₂O; it forms Hydrogen Fluoride (HF) .

  • Infrastructure Damage: HF is highly corrosive to the refractory lining of standard incinerators and glass/metal piping.

  • The Boc Group Risk: The tert-butyloxycarbonyl (Boc) group is acid-sensitive.

    • Operational Risk: If this waste is commingled with acidic waste streams (e.g., waste from deprotection reactions using TFA or HCl), it will spontaneously degrade, releasing isobutylene and CO₂ gas.

    • Consequence: This causes rapid pressurization of waste containers, leading to potential rupture or explosion in the storage area.

Step-by-Step Disposal Protocol

Phase 1: Waste Stream Assessment

Before disposal, confirm the physical state and purity.

  • Scenario A: Pure Solid/Oil: Dispose of as Solid Hazardous Waste .

  • Scenario B: Solution: If dissolved in solvent (e.g., DCM, Ethyl Acetate), the solvent determines the primary stream, but the fluorine content mandates the "Halogenated" tag.

Phase 2: Segregation & Packaging[1]
CRITICAL RULE: NEVER mix with Acidic Waste.

Step 1: Container Selection

  • Use HDPE (High-Density Polyethylene) containers.

  • Why? Glass is acceptable, but HDPE is more resistant if trace HF forms, and less prone to breakage.

Step 2: Stream Selection

  • Correct Stream: Halogenated Organic Waste .

  • Incorrect Stream: Non-Halogenated / General Organic / Red Can.

Step 3: Labeling

  • Label must explicitly state: "Contains Fluorinated Organics" .

  • List specific components: "tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate".[1]

  • Add Warning: "NO ACIDS / GAS EVOLUTION RISK" .

Phase 3: Workflow Visualization[1]

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate StateCheck Assess Physical State Start->StateCheck IsSolid Solid / Viscous Oil StateCheck->IsSolid IsLiquid In Solution StateCheck->IsLiquid SolidWaste Segregate as SOLID HAZARDOUS WASTE IsSolid->SolidWaste Preferred SolventCheck Check Solvent Type IsSolid->SolventCheck If dissolution required IsLiquid->SolventCheck FinalStream DISPOSAL STREAM: HALOGENATED ORGANIC WASTE SolidWaste->FinalStream Tag as Fluorinated HaloSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., EtOAc, MeOH) SolventCheck->NonHaloSolvent HaloSolvent->FinalStream NonHaloSolvent->FinalStream Trace F requires Halogenated Stream Warning CRITICAL WARNING: Do NOT mix with Acids (TFA/HCl) Risk of Gas Evolution (Boc removal) FinalStream->Warning

Figure 1: Decision logic for the disposal of fluorinated carbamates. Note the convergence on the Halogenated Waste stream regardless of the carrier solvent.

Emergency Contingencies

Spill Management (Small Scale < 500g)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment: If liquid, use absorbent pads. If solid, avoid raising dust.[2][3]

  • Cleanup:

    • Sweep up solids carefully.

    • Wipe surfaces with Acetone (dissolves the organic carbamate well).

    • Disposal of Debris: All cleanup materials (pads, gloves) must be disposed of as Solid Hazardous Waste (Halogenated) . Do not throw in regular trash.

Exposure Response[4]
  • Skin Contact: Wash with soap and water for 15 minutes. The fluorine is chemically bound (C-F), so it does not present the immediate calcium-scavenging risk of free Hydrofluoric Acid (HF), but standard irritation protocols apply.

  • Eye Contact: Flush with water for 15 minutes.[3][4] Seek medical attention if irritation persists.

Regulatory Coding (RCRA/EPA)[1]

For US-based laboratories operating under EPA RCRA guidelines:

Waste TypeCodeDescription
Primary Classification D001 / D003 Ignitable (if in solvent) or Reactive (potential gas evolution if mixed with acid).
Halogenated Solvents F001 / F002 While this specific molecule is not an F-listed solvent, it must be managed alongside these streams due to the fluorine content.
Best Practice "Non-Regulated" Hazardous If not ignitable/reactive, it is often classified as non-RCRA regulated hazardous waste, but facility permits usually dictate it goes to the Halogenated Incinerator profile.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[5] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273. [Link]

  • PubChem. (2025).[6] tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate (Compound Summary). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Managing Hazardous Waste in Academic Laboratories. [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate

This document provides a comprehensive operational and safety guide for handling tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. As this is a research chemical, a complete, formally reviewed Safety Data Sheet (SDS) is no...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for handling tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. As this is a research chemical, a complete, formally reviewed Safety Data Sheet (SDS) is not widely available. Therefore, this guide is built upon foundational safety principles, analysis of the compound's chemical structure, and data from analogous substances. Our core philosophy is to treat any compound with unknown toxicological properties with the highest degree of caution. This protocol is designed to be a self-validating system of safety, ensuring protection through rigorous procedure and a deep understanding of the potential risks involved.

Hazard Assessment: A Proactive Approach to an Unknown Profile

In the absence of specific toxicity data for tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate, we must infer potential hazards from its constituent functional groups. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that chemicals with unknown hazards be treated as hazardous.[1][2][3] This principle is the bedrock of our handling strategy.

Let's dissect the molecule to understand the "why" behind our safety protocols:

  • tert-Butyl Carbamate Moiety: The tert-butoxycarbonyl (Boc) group is a common protecting group. While many simple carbamates are of low toxicity, some can be irritants to the skin and eyes.[4][5][6][7] We must assume the potential for irritation upon contact.

  • Secondary Alcohol: The hydroxyl group (-OH) does not typically confer high toxicity but can contribute to skin and eye irritation.

  • Organofluorine Component: The presence of a carbon-fluorine bond is the most significant consideration for potential toxicity. While the C-F bond is strong, metabolic processes can sometimes lead to the release of toxic metabolites. Organofluorine compounds exhibit a vast range of biological activities, and we must conservatively assume the potential for systemic effects upon absorption or inhalation.[8][9][10][11]

Given this structural analysis, we will operate under the assumption that this compound is, at a minimum, a skin and eye irritant with unknown systemic toxicity upon inhalation or ingestion.

Core Directive: Personal Protective Equipment (PPE)

Your primary defense against exposure is the diligent and correct use of PPE. The following equipment is mandatory for all personnel handling this compound. Never handle this chemical without this level of protection.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves. Double-gloving is recommended for extended procedures.To prevent skin contact with the potentially irritating carbamate and absorption of the organofluorine component.[11][12]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles AND a full-face shield.To protect against splashes to the eyes and face. Goggles provide a seal against vapors and splashes; the shield protects the entire face.[12][13]
Body Protection A flame-resistant laboratory coat, fully buttoned.To protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoes made of a non-porous material.To protect feet from potential spills.
Respiratory Protection Not required if all handling of solids and solutions is performed within a certified chemical fume hood.The fume hood provides primary respiratory protection by containing vapors and aerosols.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Preparation & Pre-Handling
  • Designate an Area: All work with this compound must be conducted within a certified chemical fume hood.[12][13]

  • Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is present and organized.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and operational.[14]

  • Don PPE: Put on all required PPE as specified in the table above before beginning any work.

Handling the Compound
  • Work Within the Hood: Keep the container of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate at least 6 inches (15 cm) inside the fume hood sash.[13]

  • Minimize Aerosols: When weighing the solid compound, do so carefully to avoid generating dust. When preparing solutions, add solids to the solvent slowly.

  • Keep Containers Closed: When not actively dispensing from the primary container, ensure it is tightly sealed.

  • Immediate Cleanup: Address any minor spills within the fume hood immediately using an appropriate absorbent material.

Post-Handling & Decontamination
  • Surface Decontamination: After completing your work, decontaminate all surfaces within the fume hood that may have come into contact with the chemical. Use a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.

  • Waste Segregation: Place all waste materials into the designated hazardous waste containers as described in the disposal plan below.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last, turning them inside out as you pull them off.

  • Personal Hygiene: Immediately wash hands and any potentially exposed skin thoroughly with soap and water.

G cluster_prep PART 1: PREPARATION cluster_handling PART 2: HANDLING cluster_cleanup PART 3: CLEANUP & DISPOSAL prep1 Verify Fume Hood Certification prep2 Assemble All Equipment & Waste prep1->prep2 prep3 Don Full PPE (Gloves, Goggles, Shield, Coat) prep2->prep3 handle1 Work >6 inches Inside Hood Sash prep3->handle1 handle2 Carefully Weigh Solid & Prepare Solution handle1->handle2 handle3 Keep Containers Sealed When Not In Use handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate & Seal All Hazardous Waste clean1->clean2 clean3 Carefully Doff PPE (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for Research Chemicals.

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal is a critical safety failure. All waste associated with this compound must be treated as hazardous.

  • Solid Waste:

    • Collect unused or expired tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate and any contaminated consumables (e.g., weigh boats, pipette tips, absorbent pads) in a dedicated, sealed container.[4]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard warnings.[15]

  • Liquid Waste:

    • Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Contaminated PPE:

    • All disposable PPE, including gloves and lab coats, must be disposed of as hazardous waste.[4]

Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

Emergency Procedures: Immediate, Decisive Action

In the event of an exposure, time is critical.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16]

Report all exposures to your supervisor and your institution's EHS department.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR). Available from: [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • NIOSH Pocket Guide to Chemical Hazards|Paperback. Barnes & Noble. Available from: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available from: [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Available from: [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Duke University. Available from: [Link]

  • Laboratories - Overview | Occupational Safety and Health Administration. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno. Available from: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. United States Environmental Protection Agency (EPA). Available from: [Link]

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